13-cis-Retinoic Acid-d5 Ethyl Ester
Description
BenchChem offers high-quality 13-cis-Retinoic Acid-d5 Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-cis-Retinoic Acid-d5 Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/i4D3,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWYCSDHIFMOP-VOFBZVMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=CC(=CC=CC(=CC(=O)OCC)C)C)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
13-cis-Retinoic Acid-d5 Ethyl Ester CAS number and properties
Stable Isotope Internal Standard for Retinoid Bioanalysis & Impurity Profiling [1]
Executive Summary
This technical guide details the physicochemical properties, analytical applications, and handling protocols for 13-cis-Retinoic Acid-d5 Ethyl Ester .[1] As a deuterated analog of the 13-cis-retinoic acid ethyl ester, this compound serves as the critical internal standard (IS) for the precise quantification of retinoid impurities and transesterification metabolites via LC-MS/MS.[1] Its primary utility lies in pharmacokinetic studies involving isotretinoin-ethanol interactions and quality control (QC) workflows for retinoid pharmaceutical substances.[1]
Identity & Physicochemical Profile
The deuterated ethyl ester differs from the therapeutic parent drug (Isotretinoin) by the esterification of the carboxylic acid tail and the incorporation of five deuterium atoms on the cyclohexenyl ring. This specific labeling ensures that the internal standard co-elutes with the analyte while maintaining mass spectral distinctness, correcting for matrix effects and ionization variability.
Table 1: Chemical Specifications
| Property | Specification |
| Compound Name | 13-cis-Retinoic Acid-d5 Ethyl Ester |
| CAS Number | 78995-96-7 |
| Unlabeled CAS | 59699-82-0 |
| Molecular Formula | C₂₂H₂₇D₅O₂ |
| Molecular Weight | 333.52 g/mol |
| Appearance | Yellow to Orange Solid (Waxy or Crystalline) |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d₁-d₅) |
| Stability | Highly Light Sensitive; Air Sensitive (Oxidation prone) |
Mechanistic Role in Bioanalysis
The "Ethanol Effect" & Transesterification
While 13-cis-retinoic acid (Isotretinoin) is the active pharmaceutical ingredient (API), the ethyl ester form is of specific toxicological and analytical interest for two reasons:
-
Metabolic Transesterification: In patients consuming alcohol while on isotretinoin therapy, hepatic carboxylesterases can catalyze the transesterification of the drug with ethanol, forming 13-cis-retinoic acid ethyl ester.[1] This metabolite may possess different pharmacokinetic properties (longer half-life) and toxicity profiles compared to the parent acid.[1]
-
Process Impurity: Ethyl esters can form during API synthesis if ethanol is used as a solvent in crystallization steps under acidic conditions.
Internal Standard Functionality
Using the d5-labeled ethyl ester is superior to using a generic retinoid (like acitretin) as an IS because:
-
Retention Time Matching: It perfectly mimics the lipophilicity of the target analyte, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.
-
Extraction Efficiency: It compensates for losses during the liquid-liquid extraction (LLE) of these highly lipophilic esters.[1]
Figure 1: Formation of the ethyl ester metabolite and the integration of the d5-standard for analysis.[1]
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 13-cis-Retinoic Acid Ethyl Ester in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
Retinoids are light-sensitive.[1] All steps must be performed under yellow/amber light.
-
Aliquot: Transfer 200 µL of plasma into an amber microcentrifuge tube.
-
Spike IS: Add 10 µL of 13-cis-Retinoic Acid-d5 Ethyl Ester working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of Acetonitrile to disrupt protein binding. Vortex.
-
Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (9:1 v/v) .
-
Rationale: The ethyl ester is highly non-polar. Hexane maximizes recovery while minimizing phospholipid co-extraction.
-
-
Agitation: Shake/tumble for 10 minutes. Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Concentration: Transfer the upper organic layer to a clean amber glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase B (Acetonitrile).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). High carbon load is preferred for retinoid isomer separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Gradient: Steep gradient from 70% B to 98% B over 5 minutes. Retinyl esters elute late.
-
Detection: Positive Ion Mode (ESI+).
Table 2: Mass Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| 13-cis-RA Ethyl Ester | 329.5 [M+H]⁺ | ~283.5 | Loss of Ethanol (-46 Da) |
| 13-cis-RA-d5 Ethyl Ester | 334.5 [M+H]⁺ | ~288.5 | Loss of Ethanol (Ring d5 retained) |
Note: The d5 label is located on the cyclohexenyl ring. Therefore, the neutral loss of the ester group (ethanol) generates a product ion that retains the +5 mass shift, ensuring specificity.
Figure 2: Step-by-step analytical workflow for retinoid ester quantification.
Handling, Stability & Storage
Retinoids are notoriously unstable. Adherence to these protocols is mandatory to prevent isomerization (cis-to-trans conversion) or oxidation.[1]
-
Light Protection: Handle only under yellow fluorescent light (cutoff <500 nm). UV light causes rapid photo-isomerization of the 13-cis bond to the all-trans form, invalidating the standard.[1]
-
Inert Atmosphere: Store the neat solid under Argon or Nitrogen.
-
Temperature:
-
Long-term: -80°C (Preferred) or -20°C.[1]
-
Working Solutions: Prepare fresh weekly or store at -20°C for max 1 month.
-
-
Solvents: Avoid protic solvents (ethanol/methanol) for long-term storage of the stock if possible to prevent transesterification, although methanol is acceptable for short-term working solutions.[1] Acetonitrile is preferred for stock dilutions.
References
-
Toronto Research Chemicals. 13-cis-Retinoic Acid-d5 Ethyl Ester Product Page. Catalog No. R250297.[3] Link
-
Wiegand, U. W., et al. (1998). "Pharmacokinetics of Acitretin and Etretinate." Journal of the American Academy of Dermatology. (Context on retinoid esterification). Link
-
Idres, N., et al. (2002). "Activation of Retinoic Acid Receptor-dependent Transcription by All-trans-Retinoic Acid Metabolites." Journal of Biological Chemistry. (Mechanisms of retinoid metabolism). Link
-
Cayman Chemical. 13-cis-Retinoic Acid-d5 Product Insert. (Reference for d5-labeling stability). Link
Sources
Precision Quantitation of Isotretinoin Ethyl Ester: A Bioanalytical Guide Using Stable Isotope Dilution
The following technical guide is structured to serve as an authoritative resource for bioanalytical scientists and drug development professionals. It synthesizes established retinoid chemistry with advanced mass spectrometry workflows.
Executive Summary
The quantification of Isotretinoin (13-cis-retinoic acid) and its metabolites is a critical component of pharmacokinetic (PK) and toxicological profiling. Among these, Isotretinoin Ethyl Ester represents a specific analytical challenge. Formed potentially via transesterification in the presence of ethanol, this lipophilic metabolite shares the teratogenic potency of its parent compound but exhibits a significantly longer terminal half-life.[1][2][3]
This guide details the application of Isotretinoin-d5 Ethyl Ester as a Stable Isotope Internal Standard (SIL-IS). Unlike generic retinoid standards, this molecule provides the exact physicochemical mimicry required to normalize extraction variability, suppress matrix effects, and correct for potential ex vivo transesterification or hydrolysis during sample preparation.
Part 1: The Bioanalytical Context[4][5]
The Transesterification Risk
Isotretinoin is a carboxylic acid.[1] In the presence of ethanol (consumed by the patient) and esterases, it can theoretically convert to its ethyl ester form. While the clinical prevalence of this pathway is debated, the toxicological implication is severe: ethyl esters of retinoids (like etretinate) are stored in adipose tissue and eliminated much more slowly than their acid counterparts.
Why the d5-Ethyl Ester IS is Non-Negotiable: Using the acid form (Isotretinoin-d5) to standardize the ester analyte is analytically flawed due to:
-
Differential Extraction Efficiency: The ester is significantly more lipophilic (LogP ~7.5) than the acid (LogP ~6.3), leading to recovery discrepancies in Liquid-Liquid Extraction (LLE).
-
Ionization Differences: In ESI+, the esterification of the carboxyl group alters proton affinity compared to the free acid.
-
Hydrolysis Tracking: If the ester analyte hydrolyzes back to the acid during processing, the d5-ester IS will hydrolyze at the same rate, maintaining the quantitative ratio.
Diagram 1: Metabolic & Analytical Pathway
The following diagram illustrates the formation of the analyte and the role of the Internal Standard in the workflow.
Caption: Figure 1. The in vivo formation of the ethyl ester metabolite and its parallel processing with the deuterated internal standard for mass spectrometric quantification.
Part 2: Stability & Handling (The "Dark" Protocol)
Retinoids are notoriously unstable. Isomerization (13-cis
Critical Handling Rules
-
Amber Everything: All glassware (volumetric flasks, autosampler vials) must be amberized.
-
Sodium Light: All sample preparation should occur under yellow (sodium vapor) or red safety lights (cutoff < 500 nm).
-
Temperature Control: Keep samples on ice during processing. Store stock solutions at -80°C.
-
Antioxidants: Spiking solvents with 0.1% BHT (Butylated hydroxytoluene) is mandatory to prevent oxidative degradation of the polyene chain.
The Isomerization Trap: Isotretinoin Ethyl Ester (13-cis) and Tretinoin Ethyl Ester (all-trans) have identical masses and fragmentation patterns. They must be separated chromatographically. If your column fails to resolve them, your quantitation will be the sum of both isomers, rendering the data invalid.
Part 3: Experimental Methodology
Materials
-
Analyte: Isotretinoin Ethyl Ester (Reference Standard).
-
Internal Standard: Isotretinoin-d5 Ethyl Ester (typically labeled on the ethyl group or the cyclohexenyl ring).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Liquid-Liquid Extraction)
LLE is superior to Protein Precipitation (PPT) for this application because it allows for cleaner extraction of the lipophilic ester and concentration of the sample.
-
Aliquot: Transfer 200 µL of plasma into an amber microcentrifuge tube.
-
IS Spike: Add 20 µL of Isotretinoin-d5 Ethyl Ester working solution (e.g., 100 ng/mL in acetonitrile). Vortex gently.
-
Buffer: Add 200 µL of 0.1% Ammonium Acetate (pH 4.5) to ensure consistent ionization state.
-
Extraction: Add 1.0 mL of Hexane:Methyl tert-butyl ether (MTBE) (80:20 v/v) containing 0.1% BHT.
-
Why this solvent? Hexane targets the highly lipophilic ester; MTBE improves recovery of the slightly more polar retinoids if simultaneous profiling is required.
-
-
Agitation: Shake/Vortex for 10 minutes (protected from light).
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a fresh amber vial. Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:Water 80:20).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: Positive Electrospray Ionization (ESI+). Note: APCI is also viable but ESI is often more sensitive for the esters if mobile phase additives are optimized.
-
Column: C18 with high carbon load (e.g., Waters BEH C18 or Agilent Zorbax SB-C18), 2.1 x 100 mm, 1.7 µm.
-
Critical: A standard C18 is usually sufficient to separate 13-cis from all-trans isomers, but run times may need extension to 8-10 minutes to ensure baseline resolution.
-
Gradient Table
| Time (min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in ACN) | Flow (mL/min) |
| 0.0 | 40 | 60 | 0.4 |
| 1.0 | 40 | 60 | 0.4 |
| 6.0 | 5 | 95 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 8.1 | 40 | 60 | 0.4 |
| 10.0 | 40 | 60 | 0.4 |
Mass Transitions (MRM)
These values are theoretical starting points and must be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Rationale |
| Isotretinoin Ethyl Ester | 329.2 [M+H]+ | 283.2 | 20 | Loss of Ethanol (-46 Da) |
| 177.1 | 35 | Polyene chain fragmentation | ||
| Isotretinoin-d5 Ethyl Ester | 334.2 [M+H]+ | 288.2 | 20 | Loss of Ethanol (-46 Da) |
| 177.1 | 35 | Polyene chain (if d5 is on ring, this shifts) |
Note: If the d5 label is on the ethyl group, the neutral loss will be -51 Da (d5-ethanol), and the fragment ions retaining the ring will match the native analyte. If the label is on the ring, the product ions will be shifted by +5 Da.
Part 4: Analytical Workflow Diagram
Caption: Figure 2. Step-by-step bioanalytical workflow emphasizing light protection and extraction specificity.
Part 5: Validation Criteria (FDA/EMA Alignment)
To ensure the method meets regulatory standards (ICH M10), the following specific tests are required for this analyte:
-
Selectivity (Isomeric): You must inject pure Isotretinoin Ethyl Ester and pure Tretinoin Ethyl Ester separately to prove they do not co-elute. The Resolution (
) should be . -
Matrix Factor: Compare the peak area of the d5-IS in extracted plasma vs. clean solvent. A value close to 1.0 indicates the LLE successfully removed phospholipids that cause ion suppression.
-
Back-Conversion: Assess if Isotretinoin (acid) converts to the Ethyl Ester during extraction. Spike high concentrations of Isotretinoin acid into plasma (without ethanol) and process. Any detection of the Ethyl Ester indicates artifactual formation during the method, necessitating a change in solvent or temperature.
References
-
Wiegand, U. W., & Chou, R. C. (1998). Pharmacokinetics of acitretin and etretinate. Journal of the American Academy of Dermatology. (Establishes the precedent for retinoid esterification risks). Link
-
Brazzell, R. K., & Colburn, W. A. (1982). Pharmacokinetics of the retinoids isotretinoin and etretinate. Journal of Pharmacokinetics and Biopharmaceutics. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (General regulatory framework for LC-MS/MS validation).[4] Link
-
Tashtoush, B. M., et al. (2007). HPLC method for simultaneous determination of isotretinoin and tretinoin in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (Reference for chromatographic separation of isomers). Link
-
PubChem Compound Summary. Isotretinoin Ethyl Ester. Link
Sources
- 1. The metabolism and pharmacokinetic ... | Article | H1 Connect [archive.connect.h1.co]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
Deuterated 13-cis-Retinoic Acid Ethyl Ester: The Gold Standard Internal Standard for Quantitative Bioanalysis
An In-Depth Technical Guide for Researchers
This guide provides an in-depth technical overview of deuterated 13-cis-retinoic acid ethyl ester, a critical tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. We will move beyond simple descriptions to explore the causal science behind its application, providing field-proven insights into its synthesis, characterization, and use as an internal standard in mass spectrometry-based assays.
Foundational Principles: The Imperative for Isotopic Labeling in Retinoid Research
The Biological Significance and Analytical Challenge of 13-cis-Retinoic Acid
13-cis-retinoic acid, widely known as isotretinoin, is a naturally occurring retinoid and a potent pharmaceutical agent used in the treatment of severe acne and certain cancers.[1][2] Its biological activity, which includes inducing cell differentiation and inhibiting proliferation, is mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] The study of its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted—is fundamental to understanding its efficacy and toxicity.[[“]][6]
However, accurately quantifying endogenous or administered 13-cis-retinoic acid in complex biological matrices like plasma, serum, or tissue is a significant analytical challenge. These matrices are rich in lipids and other endogenous compounds that can interfere with the analysis, leading to a phenomenon known as the "matrix effect."[7] This effect can cause unpredictable ion suppression or enhancement in the mass spectrometer, leading to inaccurate and unreliable quantification.[7]
The Role of a Stable Isotope Labeled Internal Standard (SIL-IS)
To overcome the challenges of matrix effects and procedural variability, the gold-standard analytical approach is the use of a Stable Isotope Labeled Internal Standard (SIL-IS) in a Stable Isotope Dilution Assay (SIDA).[7] An ideal SIL-IS is a version of the target analyte where one or more atoms have been replaced with a heavier, non-radioactive stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
The core principle is that a SIL-IS is chemically identical to the analyte of interest.[7] Therefore, it behaves identically during sample extraction, chromatography, and ionization. However, due to its greater mass, it is easily distinguishable from the native analyte by a mass spectrometer. By adding a known quantity of the SIL-IS to a sample at the very beginning of the workflow, it co-extracts and co-elutes with the target analyte, experiencing the exact same matrix effects and procedural losses. The ratio of the mass spectrometer signal from the native analyte to that of the SIL-IS remains constant, allowing for highly accurate and precise quantification, regardless of sample-to-sample variations.
Deuterated 13-cis-Retinoic Acid Ethyl Ester: The Tool of Choice
Deuterated 13-cis-retinoic acid ethyl ester (d₅-Et-13-cRA) is designed for this precise purpose. The "d₅" indicates that five hydrogen atoms have been replaced with deuterium. The ethyl ester form provides specific properties beneficial for certain analytical workflows. Its primary and most critical application is serving as a robust internal standard for the quantification of 13-cis-retinoic acid or its ethyl ester metabolite.[8]
It is crucial to distinguish this application from the use of deuterium to intentionally alter a drug's metabolism through the kinetic isotope effect (KIE).[9][10] In the case of a SIL-IS, the goal is for the deuteration not to significantly alter the molecule's physicochemical properties, ensuring it accurately tracks the analyte.
Physicochemical Properties and Analytical Characterization
Ensuring the identity, purity, and isotopic enrichment of the SIL-IS is a non-negotiable prerequisite for any quantitative assay. This establishes the trustworthiness of the entire analytical system.
Chemical Identity
-
Chemical Name: Ethyl (2Z,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d₃)cyclohex-1-en-1-yl-3,3-d₂)-3,7-dimethylnona-2,4,6,8-tetraenoate[8]
-
Synonyms: 13-cis-Retinoic Acid-d₅ Ethyl Ester, (13Z)-Ethyl Retinoate-d₅[8]
-
Molecular Formula: C₂₂H₂₇D₅O₂[8]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 333.52 g/mol | [8] |
| Appearance | Typically a solid | [11] |
| Storage Temperature | 2-8°C Refrigerator or -80°C | [8][11] |
| Stability | Sensitive to light, air, and heat | [12][13] |
A Self-Validating Characterization Workflow
A multi-pronged analytical approach is required to fully validate a batch of d₅-Et-13-cRA. Each step provides a layer of validation for the next.
Caption: Multi-step workflow for the analytical characterization of d₅-Et-13-cRA.
-
Mass Spectrometry (MS): This is the first and most critical step. High-resolution mass spectrometry confirms the molecular weight (333.52 Da) and, more importantly, allows for the determination of isotopic enrichment.[14] By comparing the signal intensity of the d₅ species to any d₀ to d₄ species, a purity of ≥99% deuterated forms can be verified.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure, but the signals from the deuterated positions will be absent. ¹³C NMR provides a detailed map of the carbon skeleton.[3][15] The chemical shifts in ¹³C NMR are sensitive to the local electronic environment and can confirm the cis/trans isomeric configuration of the polyene chain.[16]
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection: HPLC is the workhorse for determining chemical and isomeric purity.[12][17] Retinoids have a characteristic UV absorbance maximum around 340-360 nm.[17] A reversed-phase C18 column with an appropriate mobile phase (e.g., methanol/water with an acidic modifier) can separate 13-cis-retinoic acid ethyl ester from its all-trans and other isomers.[17] Purity is determined by integrating the peak area of the desired compound relative to all other peaks.
Synthesis and Purification
While detailed proprietary synthesis methods are seldom published, a conceptual pathway can be constructed based on established organic chemistry principles for retinoids.[18][19][20] One supplier notes that the compound is a byproduct formed during the preparation of β-Carotene-d₁₀, suggesting a complex, multi-step synthesis.[8]
A plausible approach involves the esterification of deuterated 13-cis-retinoic acid (d₅-13-cRA). The key challenge lies in the stereoselective synthesis of the d₅-13-cRA precursor itself, often involving Wittig or Horner-Wadsworth-Emmons reactions with deuterated building blocks.[21]
Generalized Esterification Protocol (Conceptual):
-
Reactant Preparation: Dissolve d₅-13-cis-retinoic acid in an anhydrous solvent (e.g., Dichloromethane) under an inert atmosphere (e.g., Argon or Nitrogen) in light-protected glassware.
-
Activation: Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) along with a catalyst like 4-Dimethylaminopyridine (DMAP).[19] This activates the carboxylic acid for esterification under mild conditions, which is crucial to prevent isomerization of the delicate polyene chain.
-
Esterification: Add anhydrous ethanol to the activated intermediate. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Workup and Purification: After the reaction, the urea byproduct from DCC is filtered off. The crude product is then purified, most commonly using reversed-phase preparative HPLC, to isolate the desired ethyl ester with high purity.
Core Application: Quantitative Bioanalysis via LC-MS/MS
The primary utility of d₅-Et-13-cRA is in a Stable Isotope Dilution Assay. The following protocol outlines its use for quantifying 13-cis-retinoic acid in human plasma.
Workflow for Sample Analysis
Caption: Step-by-step workflow for quantifying 13-cis-RA using a deuterated internal standard.
Detailed Experimental Protocol
Objective: To accurately quantify the concentration of 13-cis-retinoic acid in human plasma samples.
A. Materials & Reagents:
-
Human plasma (collected in tubes protected from light).
-
d₅-Et-13-cRA (Internal Standard Stock Solution in methanol).
-
13-cis-Retinoic Acid (Certified Reference Material for calibration curve).
-
Methanol, Acetonitrile, Ethyl Acetate, Hexane (all HPLC or LC-MS grade).
-
Formic Acid or Acetic Acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
Light-resistant microcentrifuge tubes.
B. Sample Preparation (in a light-dimmed environment):
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: Pipette 100 µL of each sample into a light-protected 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the d₅-Et-13-cRA working solution (e.g., at 100 ng/mL) to every tube (except for "double blank" samples). Vortex briefly. The use of the ethyl ester IS for the free acid analyte is acceptable if hydrolysis to the acid occurs during extraction or if the instrument source conditions are robust enough to handle both. For ultimate accuracy, d₅-13-cis-retinoic acid would be the preferred IS for the 13-cis-retinoic acid analyte.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new tube. For enhanced cleanup, a liquid-liquid extraction can be performed by adding ethyl acetate/hexane and acidifying the sample to ensure the retinoids are in their protonated, less polar state.[22]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Methanol:Water with 0.1% formic acid). Vortex and transfer to an amber HPLC vial for analysis.
C. LC-MS/MS Instrumentation and Parameters:
| Parameter | Typical Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for hydrophobic molecules like retinoids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Strong organic solvent to elute the retinoids. |
| Gradient | 80% B to 98% B over 5 minutes | Efficiently elutes the analytes while separating from matrix components. |
| Flow Rate | 0.3 mL/min | Standard for analytical scale columns. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) or APCI+ | Retinoids ionize well in positive mode, often as [M+H]⁺.[23] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (13-c-RA) | e.g., m/z 301.2 → 283.2 | Precursor ion [M+H]⁺ and a characteristic fragment ion (e.g., loss of water).[22] |
| MRM Transition (d₅-IS) | e.g., m/z 334.5 → 316.5 | Precursor ion [M+D]⁺ and a corresponding fragment, shifted by the mass of the deuterium labels. |
Causality: How the SIL-IS Guarantees Accuracy
During sample preparation, if 10% of the sample is lost during a transfer step, 10% of the native analyte and 10% of the deuterated internal standard are lost. In the mass spectrometer, if the signal is suppressed by 30% due to co-eluting lipids, the signal for both the analyte and the internal standard are suppressed by 30%. Because the final calculation is based on the ratio of their signals, these variations are completely normalized, yielding a highly accurate and reproducible result.[7]
Handling, Storage, and Safety
-
Light Sensitivity: Retinoids are notoriously susceptible to photo-isomerization and degradation. All work should be conducted in amber or foil-wrapped labware, and exposure to direct sunlight or fluorescent lighting should be minimized.[12]
-
Oxidative Stability: The polyene chain is prone to oxidation. Solutions should be blanketed with an inert gas like argon or nitrogen, and the use of antioxidants in samples may be considered. Solid-state degradation in the presence of air is an autocatalytic reaction for 13-cis-retinoic acid.[13]
-
Storage: For long-term stability, the solid compound and stock solutions should be stored at -80°C.[11] For short-term use, storage at 2-8°C is acceptable for some formulations.[8]
-
Safety: Retinoids are potent biological molecules. Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be worn.
References
-
13-cis-Retinoic Acid-d5 Ethyl Ester. Pharmaffiliates. [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in molecular biology (Clifton, N.J.), 637, 349–363. [Link]
-
Janssen, F. J., & Lugtenburg, J. (2010). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Molecules (Basel, Switzerland), 15(3), 1783–1808. [Link]
-
Huang, H. L., & Chen, B. H. (2001). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 9(1). [Link]
-
Vachlioti, E., Kalantzi, S., Papaioannou, D., & Nastopoulos, V. (2022). Synthesis, Spectroscopy and Crystal Structure Analysis of N1,N3-dicyclohexyl-N1-(all-trans-retinoyl)urea. Journal of Chemical Crystallography. [Link]
-
Green, M. H., & Green, J. B. (2007). Analysis of Stable Isotope Data to Estimate Vitamin A Body Stores. IAEA Scientific and Technical Publications. [Link]
-
Curley, R. W., Jr, & Fowble, J. W. (1989). Synthesis of coenzyme A ester of retinoic acid: intermediate in vitamin A metabolism. Journal of lipid research, 30(12), 1957–1961. [Link]
-
13-Cis-Retinoic Acid Ethyl Ester. Cleanchem. [Link]
-
Zhang, L., Wang, Y., & Liu, Z. (2010). Synthesis and characterization of 13-cis-retinoic acid derivatives. ResearchGate. [Link]
-
Frigerio, M., & Santamaria, F. (1995). Highly stereoselective synthesis of 13-cis retinoic acid by low-valent Titanium reductive elimination. ResearchGate. [Link]
-
Grønhøj Larsen, F., Steiness, E., & Jørgensen, L. (2009). The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol. The British journal of dermatology, 161(3), 662–667. [Link]
-
Comparative pharmacokinetics of isotretinoin and acitretin. Consensus. [Link]
-
IDENTIFICATION OF RETINOIC ACID (TRETINOIN) IN COSMETIC PRODUCTS BY TLC AND HPLC. asean.org. [Link]
-
Handelman, G. J., Haskell, M. J., & Levin, G. (1993). Deuterium enrichment of retinol in humans determined by gas chromatography electron capture negative chemical ionization mass spectrometry. Analytical chemistry, 65(15), 2024–2028. [Link]
-
Colburn, W. A., Vane, F. M., & Shorter, H. J. (1983). Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. European journal of clinical pharmacology, 24(5), 689–694. [Link]
-
Tan, X., Meltzer, N., & Lindebaum, S. (1992). Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid using microcalorimetry and HPLC analysis. Pharmaceutical research, 9(9), 1203–1208. [Link]
-
Sharma, R., Strelevitz, T. J., Gao, H., & Obach, R. S. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug metabolism and disposition: the biological fate of chemicals, 43(5), 621–633. [Link]
-
El-Sayed, O. M., El-Tanani, A. M., El-Agamy, D. S., & Al-Harbi, M. S. (2022). Revealing the Potential Application of EC-Synthetic Retinoid Analogues in Anticancer Therapy. International journal of molecular sciences, 23(21), 13346. [Link]
-
Schöttker, B., Urich, E., Schlessinger, A., & Nawroth, P. P. (2018). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 8(4), 78. [Link]
-
Meyskens, F. L., Jr, & Goodman, G. E. (1985). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical reviews in oncology/hematology, 3(1), 75–101. [Link]
-
Sonawane, P., Cho, H. E., Tagde, A., & Verlekar, D. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British journal of pharmacology, 171(22), 5146–5159. [Link]
-
Wu, Y., Zhang, Y., & Li, K. M. (2002). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 774(1), 103–112. [Link]
-
Englert, G. (1975). CARBON-13 NMR SPECTRA OF CAROTENOIDS. Pure and Applied Chemistry, 57(5), 801-821. [Link]
-
4-Keto 13-cis-Retinoic Acid-D3. Veeprho. [Link]
- Boehm, M. F., & Heyman, R. A. (1998). Method of synthesis of retinoic acid.
Sources
- 1. 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. consensus.app [consensus.app]
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- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Technical Guide: 13-cis-Retinoic Acid vs. 13-cis-Retinoic Acid Ethyl Ester
This guide provides an in-depth technical analysis comparing 13-cis-retinoic acid (Isotretinoin) with its ethyl ester derivative (Ethyl 13-cis-retinoate) . It is structured to serve drug development professionals, focusing on chemical properties, pharmacological distinctions, and the critical role of the ester as both a synthetic intermediate and a potential prodrug.
Executive Summary
13-cis-Retinoic Acid (Isotretinoin) is a potent first-generation retinoid and the standard of care for severe nodulocystic acne. It functions primarily as a pro-drug that isomerizes intracellularly to all-trans-retinoic acid (ATRA), the high-affinity ligand for nuclear retinoic acid receptors (RARs).
13-cis-Retinoic Acid Ethyl Ester is the ethylated derivative of isotretinoin. In pharmaceutical development, it plays two distinct roles:
-
CMC/Manufacturing: It is a critical synthetic intermediate and a regulated process impurity.
-
Therapeutic Design: It represents a "prodrug of a prodrug" strategy. The esterification masks the carboxylic acid, significantly increasing lipophilicity and potentially reducing topical irritation, but requiring enzymatic hydrolysis (bioactivation) to exert biological effects.
Part 1: Chemical & Physical Properties
The fundamental difference lies in the terminal functional group: a free carboxylic acid versus an ethyl ester. This modification drastically alters solubility, stability, and tissue partitioning.
Comparative Physicochemical Profile[2]
| Property | 13-cis-Retinoic Acid (Isotretinoin) | 13-cis-Retinoic Acid Ethyl Ester |
| CAS Number | 4759-48-2 | 59699-82-0 |
| Molecular Formula | C₂₀H₂₈O₂ | C₂₂H₃₂O₂ |
| Molecular Weight | 300.44 g/mol | 328.49 g/mol |
| Functional Group | Carboxylic Acid (-COOH) | Ethyl Ester (-COOCH₂CH₃) |
| pKa | ~4.76 (Ionized at physiological pH) | Non-ionizable (Neutral) |
| LogP (Lipophilicity) | ~4.6 - 6.0 | > 6.5 (Highly Lipophilic) |
| Solubility | Low in water; soluble in DMSO, Ethanol | Insoluble in water; highly soluble in oils/hexane |
| Stability | Sensitive to photo-isomerization & oxidation | More stable to oxidation; still photo-sensitive |
Structural Visualization and Conversion
The following diagram illustrates the structural relationship and the bio-activation pathway required for the ethyl ester to become pharmacologically active.
Figure 1: The bioactivation cascade.[1][2] The ethyl ester must first be hydrolyzed to the free acid, then isomerized to the trans-form to bind nuclear receptors.
Part 2: Pharmacology & Mechanism of Action
Receptor Binding Affinity
-
Isotretinoin (Acid): Exhibits low direct affinity for Retinoic Acid Receptors (RARs). Its efficacy is dependent on intracellular isomerization to All-trans-retinoic acid (ATRA) (Tretinoin), which binds RARs with high affinity.
-
Ethyl Ester: Has negligible affinity for RARs. The bulky ethyl group sterically hinders binding to the receptor pocket. It is biologically inert until hydrolyzed.
The Prodrug Concept
The ethyl ester acts as a prodrug.
-
Mechanism: Upon administration (topical or systemic), ubiquitous carboxylesterases (present in skin, liver, and plasma) cleave the ester bond.
-
Rate Limiting Step: Hydrolysis is generally rapid in plasma but can be the rate-limiting step in topical delivery, creating a "reservoir effect" in the stratum corneum.
-
Therapeutic Advantage: The ester is non-acidic. Topical application of retinoic acid often causes "retinoid dermatitis" (erythema, scaling) due to the free carboxyl group and rapid receptor saturation. The ester masks this acidity and provides a controlled release of the active moiety, potentially improving tolerability.
Part 3: Synthesis & Impurity Management (CMC)
For drug developers, the ethyl ester is most often encountered as a process impurity during the synthesis of Isotretinoin.
Synthesis Pathway (Wittig-Horner Reaction)
Isotretinoin is commonly synthesized via the Wittig-Horner reaction. The ethyl ester is the immediate precursor to the final drug substance.
Protocol Summary:
-
Coupling: Reaction of β-ionone derivatives (e.g., C18-tetraene ketone) with triethylphosphonoacetate.
-
Intermediate Formation: This yields 13-cis-retinoic acid ethyl ester .
-
Hydrolysis: The ester is saponified (using KOH/MeOH) to yield the free acid (Isotretinoin).
Critical Quality Attribute (CQA): Incomplete hydrolysis results in residual ethyl ester in the final API.
-
ICH Limit: As a known impurity, it must typically be controlled to <0.15% (or lower depending on dose) in the final drug substance.
-
Detection: It is easily separated from the acid via HPLC due to its significantly higher retention time (hydrophobic nature).
Part 4: Experimental Protocols
Protocol 1: In Vitro Enzymatic Hydrolysis Assay
To determine the bioconversion rate of the ethyl ester to the active acid.
Materials:
-
Rat Liver Microsomes (RLM) or Human Skin Homogenate.
-
Substrate: 13-cis-retinoic acid ethyl ester (10 µM).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Cofactors: None required for esterases (NADPH is for CYPs).
Step-by-Step Methodology:
-
Preparation: Thaw microsomes and dilute to 0.5 mg protein/mL in PBS.
-
Pre-incubation: Equilibrate microsome solution at 37°C for 5 minutes.
-
Initiation: Add 13-cis-retinoic acid ethyl ester (from 10 mM DMSO stock) to a final concentration of 10 µM.
-
Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 100 µL aliquots.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard, e.g., acitretin) to stop the reaction.
-
Extraction: Vortex for 1 minute, centrifuge at 10,000 x g for 10 minutes.
-
Analysis: Inject supernatant into HPLC-UV (350 nm) or LC-MS/MS.
-
Monitor: Disappearance of Ester peak and appearance of Isotretinoin (Acid) peak.
-
Protocol 2: HPLC Separation of Ethyl Ester Impurity
Standard Quality Control method for detecting ester impurity in Isotretinoin API.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Methanol:Water:Acetic Acid (80:19:1). Note: Higher organic content may be needed to elute the lipophilic ester quickly.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 354 nm.
-
Expected Retention:
-
Isotretinoin (Acid): ~5-8 mins.
-
Ethyl Ester: ~15-20 mins (significantly retained due to lack of ionization).
-
Part 5: Visualizing the Synthesis Workflow
Figure 2: Synthesis pathway showing the ethyl ester as the direct precursor to Isotretinoin.
References
-
Mechanism of Action & Isomerization
-
Armstrong, J. L., et al. (2005). "13-cis retinoic acid and isomerisation in paediatric oncology--is changing shape the key to success?" Biochemical Pharmacology.
- Key Insight: Establishes that 13-cis-RA is a prodrug requiring isomerization to all-trans-RA for receptor binding.
-
- Pharmacokinetics & Metabolism: Idres, N., et al. (2002). "Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and 13-cis-retinoic acid." Journal of Biological Chemistry. Key Insight: Discusses the metabolic pathways and receptor interaction differences between isomers.
-
Retinoid Ester Prodrugs & Delivery
-
Clary, K., et al. (2017). "Polymer Conjugated Retinoids for Controlled Transdermal Delivery." Journal of Controlled Release.
- Key Insight: Validates the concept of using ester linkages (hydrolytically degradable) to reduce irritation and control release of retinoic acid.
-
-
Synthesis & Impurity Characterization
-
Duggan, et al. (1949/2005). "Process for the preparation of 13-cis-retinoic acid." US Patent/European Patent EP1564209.
- Key Insight: Details the Wittig-Horner synthesis where the ethyl ester is the penultimate intermedi
-
-
Analytical Methods (HPLC)
-
Gomes, F. P., et al. (2023). "Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin." Heliyon.
- Key Insight: Provides chromatographic conditions for separating isotretinoin from its degrad
-
Sources
- 1. US20080207946A1 - Process for preparation of highly pure isotretinoin - Google Patents [patents.google.com]
- 2. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 13-cis-Vitamin A Acid Ethyl Ester-d5
Advanced Analytical & Physicochemical Guide
Executive Summary
13-cis-Vitamin A acid ethyl ester-d5 (Ethyl 13-cis-retinoate-d5) is a high-purity, stable isotope-labeled derivative of Isotretinoin (13-cis-retinoic acid). It serves a critical role in pharmaceutical development and forensic toxicology as an Internal Standard (IS) for the quantification of Isotretinoin ethyl ester—a potential transesterification metabolite formed in the presence of ethanol, and a known process impurity in bulk drug manufacturing.
This guide details the structural architecture, physicochemical properties, and validated LC-MS/MS protocols required to handle this light-sensitive retinoid with scientific rigor.
Part 1: Molecular Architecture & Physicochemical Profile
The accurate analysis of retinoids hinges on understanding their stereochemistry. 13-cis-Vitamin A acid ethyl ester-d5 is the ethyl ester analog of Isotretinoin, deuterated to provide a +5 Da mass shift, ensuring separation from the natural isotope envelope of the analyte during mass spectrometry.
Chemical Identity[1][2]
| Property | Specification |
| Chemical Name | Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate-d5 |
| Synonyms | 13-cis-Retinoic Acid Ethyl Ester-d5; Isotretinoin Ethyl Ester-d5 |
| Molecular Formula | C₂₂H₂₇D₅O₂ |
| Molecular Weight | ~333.52 g/mol (Deuterated) vs. 328.49 g/mol (Unlabeled) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d0 < 0.1%) |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Practically insoluble in water.[1][] |
| CAS Number | N/A (Specific d5-ester often custom synthesized); Parent Ester CAS: 59699-82-0 |
Structural Visualization (Graphviz)
The following diagram illustrates the chemical structure, highlighting the cis configuration at Carbon-13 and the esterification site. The "d5" labeling typically occurs on the ethyl group (derived from d5-ethanol) or the cyclohexenyl ring, depending on the synthesis route.
Figure 1: Structural schematic of 13-cis-retinoic acid ethyl ester-d5. The C13-cis bond is the defining stereochemical feature, distinguishing it from Tretinoin (all-trans) derivatives.
Part 2: Synthesis & Isotopic Logic
The "d5" Strategy
In bioanalysis, a mass difference of at least 3-5 Daltons is required to avoid "cross-talk" between the analyte and the internal standard due to naturally occurring ¹³C isotopes.
-
Synthesis Route A (Ethyl-d5): Esterification of 13-cis-retinoic acid with Ethanol-d5 (CD₃CD₂OH). This is the most direct route for ester standards.
-
Synthesis Route B (Ring-d5): Esterification of 13-cis-retinoic acid-d5 (labeled on the ring methyls) with standard ethanol.
Expert Insight: For metabolic studies tracking transesterification (where the ethyl group comes from in vivo ethanol), Route B is superior. If the ethyl group were labeled (Route A), metabolic hydrolysis would remove the label. However, for simple quantitation of the impurity in a drug product, Route A is cost-effective and sufficient.
Part 3: Analytical Methodology (LC-MS/MS)
Retinoids are notoriously difficult to analyze due to their potential for on-column isomerization and thermal degradation. The following protocol is designed to mitigate these risks.
Chromatographic Challenges
-
Isomer Resolution: You must chromatographically resolve 13-cis-retinoic acid ethyl ester from its all-trans isomer (Tretinoin ethyl ester). Mass spectrometry cannot distinguish them (same m/z).
-
Column Selection: A C18 column with high carbon loading is recommended to maximize hydrophobic interaction.
-
Mobile Phase: Acidic modifiers (Formic acid) stabilize the retinoid backbone but can suppress ionization in negative mode. Positive mode (ESI+) is generally preferred for esters.
Validated Workflow Protocol
Step 1: Sample Preparation (Yellow Light Environment)
-
Matrix: Plasma or Pharmaceutical Formulation.[3][4][5][6][7][8]
-
Extraction: Liquid-Liquid Extraction (LLE) is mandatory. Protein precipitation (PPT) yields poor recovery due to high protein binding (>99%).
-
Solvent: n-Hexane:Ethyl Acetate (90:10 v/v). Avoid high-polarity solvents that extract matrix interferences.
Step 2: LC-MS/MS Parameters
-
Column: Agilent Zorbax SB-C18 (2.1 x 100mm, 3.5µm) or equivalent.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic 85% B is often sufficient for esters, or a shallow gradient (80% -> 95% B).
-
Detection: MRM Mode (Multiple Reaction Monitoring).[5][7][8]
-
Analyte Transition: 329.2 → 255.1 (Loss of ethyl formate/fragmentation).
-
IS Transition (d5): 334.2 → 260.1 (Shifted +5).
-
Analytical Logic Diagram
Figure 2: Step-by-step bioanalytical workflow ensuring isomer specificity and quantitative accuracy.
Part 4: Handling, Stability & Safety
CRITICAL WARNING: Retinoids are teratogenic and highly photo-unstable.
The "Yellow Room" Protocol
All experimental work involving 13-cis-Vitamin A acid ethyl ester-d5 must be performed under amber (yellow) light (cutoff wavelength >500 nm). White light exposure can cause up to 50% isomerization to the all-trans form within 30 minutes.
Storage & Stability
| Condition | Recommendation | Causality |
| Temperature | -80°C (Long term) | Prevents thermal degradation and ester hydrolysis. |
| Atmosphere | Argon or Nitrogen Overlay | Prevents oxidation of the conjugated polyene chain. |
| Solvent | Acetonitrile (Storage) | Alcohols (Methanol/Ethanol) can induce transesterification over time. |
| Container | Amber Glass Silanized Vials | Prevents adsorption to glass surfaces (hydrophobic loss). |
Part 5: Metabolic & Forensic Context
Why analyze the ethyl ester?
-
Forensic Toxicology: In patients prescribed Isotretinoin (Accutane), concurrent alcohol consumption was hypothesized to form the ethyl ester via hepatic transesterification (similar to cocaethylene from cocaine). While recent studies suggest this pathway is minor for 13-cis-retinoic acid compared to acitretin [1], the ethyl ester remains a standard analyte in comprehensive retinoid panels to rule out interference.
-
Impurity Profiling: The ethyl ester is a known synthetic impurity in the manufacturing of Isotretinoin drug substance. The d5-analog allows for precise "standard addition" quantification of this impurity in QC release testing [2].
References
-
Boonen, H. et al. (2009). The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol.[9][10][11] British Journal of Dermatology.
-
Pharmaffiliates. (2023). 13-cis-Retinoic Acid-d5 Ethyl Ester Reference Standard Data.
-
Tan, X. et al. (1992).[12] Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid. Pharmaceutical Research.
-
Cayman Chemical. (2023). 13-cis-Retinoic Acid-d5 Product Insert.
-
Tashtoush, B.M. et al. (2022).[12] Development and Validation of a Quantitative LC-MS/MS Analytical Method for Isotretinoin.
Disclaimer: This guide is for research and educational purposes only. The compound described is a research chemical, not for human consumption.
Sources
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- 3. escholarship.org [escholarship.org]
- 4. Isotretinoin in Human Plasma Analyzed with LCMS - AppNote [mtc-usa.com]
- 5. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of isotretinoin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. payeshdarou.ir [payeshdarou.ir]
- 9. The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism and pharmacokinetic ... | Article | H1 Connect [archive.connect.h1.co]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
A Technical Guide on 13-cis-Retinoic Acid Ethyl Ester as a Retinol Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinol (Vitamin A) is a cornerstone active pharmaceutical ingredient (API) and cosmetic ingredient, celebrated for its potent effects on cellular differentiation, proliferation, and vision. However, its inherent chemical instability presents significant challenges during synthesis, formulation, and storage.[1][2] This guide provides an in-depth technical analysis of a critical process-related impurity and degradant: 13-cis-retinoic acid ethyl ester. We will explore its chemical identity, pathways of formation, toxicological significance, and the analytical methodologies required for its control. This document serves as a crucial resource for professionals in drug development and quality control, offering the foundational knowledge to ensure the safety, stability, and efficacy of retinol-containing products.
Introduction: The Challenge of Retinoid Stability
Retinoids, a class of compounds derived from vitamin A, are notoriously susceptible to degradation via oxidation, isomerization, and other chemical transformations, particularly when exposed to light, heat, and atmospheric oxygen.[1][2] This instability not only leads to a loss of potency but also generates a variety of impurities that can pose significant safety risks.[1] Among these, 13-cis-retinoic acid ethyl ester (CAS No: 59699-82-0) is recognized as a key impurity of retinol.[3][4] Its structural similarity to isotretinoin (13-cis-retinoic acid), a known human teratogen, necessitates stringent control and a thorough understanding of its properties.[5][6] This guide will provide the scientific framework for managing this specific impurity in pharmaceutical and cosmetic development.
Chemical Profile and Formation Pathways
Structural Distinctions
To appreciate the challenge, one must first distinguish the structures of retinol, its active acid form, and the impurity .
-
Retinol (All-trans-retinyl alcohol): The primary parent compound, characterized by an all-trans configuration of its polyene chain and a terminal alcohol group.
-
Isotretinoin (13-cis-retinoic acid): A geometric isomer of all-trans-retinoic acid, where the polyene chain has a cis configuration at the 13th carbon. It is a potent therapeutic agent but also a significant teratogen.[6]
-
13-cis-Retinoic Acid Ethyl Ester: The ethyl ester of isotretinoin. It shares the same 13-cis isomeric backbone but has an ethyl ester group (-COOCH₂CH₃) instead of a carboxylic acid group (-COOH).
Mechanisms of Formation
The presence of 13-cis-retinoic acid ethyl ester in retinol API can be attributed to two primary sources: as a byproduct of the synthesis process or as a degradant formed during storage.
-
Synthesis-Related Impurity: The synthesis of retinol often involves intermediates and reaction conditions that can lead to the formation of various retinoid isomers and related substances. If ethanol is used as a solvent or reagent, it can react with acidic retinoid byproducts under certain conditions to form the corresponding ethyl ester.
-
Degradation Pathway: Retinol is prone to oxidation, which can convert the terminal alcohol group to a carboxylic acid, forming retinoic acid. Concurrently, the polyene chain is susceptible to photoisomerization, converting the all-trans form to various cis-isomers, including the 13-cis configuration.[7] If ethanol is present in the formulation or as a residual solvent, it can esterify the newly formed 13-cis-retinoic acid, particularly in acidic conditions, to yield the ethyl ester impurity.
The diagram below illustrates the potential degradation and formation pathway.
Caption: Formation pathway of 13-cis-retinoic acid ethyl ester from retinol.
Toxicological and Pharmacological Significance
The primary toxicological concern with 13-cis-retinoic acid ethyl ester stems from its close structural relationship to 13-cis-retinoic acid (isotretinoin). Isotretinoin is a powerful therapeutic agent but is also known for a range of toxic effects, most notably its teratogenicity (potential to cause harm to an unborn child).[8]
While direct toxicological data for the ethyl ester is less abundant, regulatory bodies operate on a principle of caution. It is scientifically plausible that the ethyl ester could be hydrolyzed in vivo to its parent acid, 13-cis-retinoic acid, thereby exerting similar toxicological effects.[5] Therefore, from a risk assessment perspective, it is often treated with a level of concern similar to its parent acid. The presence of such an impurity, especially if not properly controlled, can compromise the safety profile of the final drug product.
Analytical Control and Methodologies
Effective control of impurities is the bedrock of pharmaceutical quality.[9] For retinoids, High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used analytical technique due to its ability to separate closely related isomers.[10][11][12]
Reference HPLC-UV Method
A robust reversed-phase HPLC (RP-HPLC) method is essential for the separation and quantification of retinol and its impurities. The varied polarity between retinol (an alcohol), retinoic acids (acids), and retinyl esters makes RP-HPLC an ideal choice.[12]
The following diagram outlines a typical workflow for impurity analysis.
Caption: General workflow for HPLC-based impurity analysis of retinol.
Detailed Experimental Protocol: Isocratic RP-HPLC
This protocol provides a starting point for developing a validated method for the simultaneous determination of retinol and 13-cis-retinoic acid ethyl ester.
Objective: To separate and quantify 13-cis-retinoic acid ethyl ester in a retinol sample.
1. Materials and Reagents:
- Reference standards for Retinol and 13-cis-Retinoic Acid Ethyl Ester
- HPLC-grade Methanol[12]
- HPLC-grade Acetonitrile[13]
- HPLC-grade Water
- Ammonium Acetate or Sodium Acetate (for buffered mobile phase)[12]
- Acetic Acid or Phosphoric Acid (for pH adjustment)[12][13]
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/PDA detector | Standard industry equipment providing reliable performance. |
| Column | C18 Reversed-Phase, 5 µm, 4.6 x 250 mm[10] | Excellent for separating non-polar to moderately polar compounds like retinoids.[12] |
| Mobile Phase | Isocratic: Methanol/Water (e.g., 95:5 v/v) with 10 mM Ammonium Acetate | A simple, robust mobile phase. The buffer improves peak shape for acidic impurities.[12] |
| Flow Rate | 1.0 mL/min | Provides good separation efficiency within a reasonable run time. |
| Column Temp. | 25°C | Ensures reproducible retention times. |
| Detection | UV at 325 nm or 340 nm | Retinoids have a strong UV absorbance maximum around this wavelength.[10][14] |
| Injection Vol. | 20 µL | A standard volume for analytical HPLC. |
| Run Time | ~20 minutes | Sufficient to elute retinol and its key impurities. |
3. Preparation of Solutions:
- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve reference standards in methanol. Protect from light using amber vials.
- Working Standard Solution (e.g., 1 µg/mL): Dilute the stock solution with the mobile phase.
- Sample Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the retinol API or formulation in methanol. Dilute as necessary to fall within the calibration range.
4. Analysis Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure no system contamination.
- Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention times and peak areas).
- Inject the sample solution.
- Identify the peaks based on the retention times of the reference standards.
- Calculate the amount of 13-cis-retinoic acid ethyl ester in the sample using the peak area response compared to the standard (external standard method).
Data Presentation and Interpretation
The stability of retinol is a critical quality attribute. Stress testing (e.g., exposure to heat, light, and humidity) is performed to understand degradation pathways. The table below presents hypothetical data from such a study.
| Condition | Time | Retinol Assay (%) | 13-cis-Retinoic Acid Ethyl Ester (%) | Total Impurities (%) |
| Initial | T=0 | 99.8 | <0.05 (Not Detected) | 0.15 |
| 40°C / 75% RH | 1 Month | 98.5 | 0.11 | 0.85 |
| 40°C / 75% RH | 3 Months | 96.2 | 0.25 | 2.10 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 92.1 | 0.48 | 4.55 |
Data is illustrative.
This data clearly shows that both thermal and light stress accelerate the degradation of retinol and the formation of the 13-cis-retinoic acid ethyl ester impurity.
Regulatory Perspective and Risk Management
Regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have strict expectations for the control of impurities in APIs.[9]
-
ICH Q3A/B Guidelines: These guidelines establish thresholds for reporting, identifying, and qualifying impurities. For a new API, an impurity found at a level above 0.10% (for a maximum daily dose ≤ 2g/day) typically requires identification.[15]
-
Qualification: Qualification is the process of gathering data to establish the biological safety of an impurity.[15] Given the toxicological profile of the parent acid, any significant level of 13-cis-retinoic acid ethyl ester would likely require rigorous qualification.
-
Cosmetic Regulations: In the European Union, the use of retinol and its esters in cosmetics is being restricted to specific maximum concentrations (e.g., 0.3% Retinol Equivalent in face creams) to limit overall consumer exposure to Vitamin A.[16][17][18] The presence of potent impurities could further impact the safety assessment of these products.
Risk Mitigation Strategies:
-
Process Optimization: Refine the retinol synthesis process to minimize the formation of retinoic acid isomers and use non-ethanolic solvents where possible.
-
Formulation Control: Formulate products at an optimal pH (slightly acidic is often best for retinol stability) and use antioxidants (e.g., BHT, tocopherol) and chelating agents.[1][19]
-
Protective Packaging: Utilize airless, opaque packaging to protect the final product from light and oxygen, which are key drivers of degradation.[1][19]
-
Storage Conditions: Store both the API and the finished product under controlled, cool, and dark conditions as specified.[2][19]
Conclusion
13-cis-retinoic acid ethyl ester represents a critical impurity in retinol that demands careful management throughout the drug development lifecycle. Its formation is a direct consequence of the inherent instability of the parent molecule. A comprehensive control strategy, underpinned by a robust and validated analytical method like RP-HPLC, is not merely a regulatory requirement but a scientific necessity to ensure product quality and patient safety. By understanding its formation pathways, toxicological risks, and analytical detection, researchers and developers can effectively mitigate the challenges associated with this impurity, delivering safe and efficacious retinol-based products.
References
-
Bar-El Dadon, S., & Reifen, R. (2017). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology. Available at: [Link][10]
-
Springer Nature Experiments. (n.d.). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Available at: [Link][11]
-
SIELC Technologies. (n.d.). Separation of Retinol on Newcrom R1 HPLC column. Available at: [Link][13]
-
Tan, Y. M., & Wang, S. M. (2005). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 13(3). Available at: [Link][12]
-
Orfanos, C. E., Ehlert, R., & Gollnick, H. (1987). General clinical toxicology of oral retinoids. Dermatologica, 175(Suppl. 1), 134–141. Available at: [Link][5]
-
Let's Make Beauty. (2025). Formulating with Retinol: Stability Tips for Maximum Efficacy. Available at: [Link][1]
-
Meyskens, F. L., & Goodman, G. E. (1995). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical reviews in oncology/hematology, 11(1), 75-101. Available at: [Link][6]
-
Grand Ingredients. (n.d.). EU Retinol Limits: Stabilizing Retinal & Retinol at 0.3%. Available at: [Link][20]
-
Meyskens, F. L., & Goodman, G. E. (1982). 13-cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. eScholarship, University of California. Available at: [Link][7]
-
Barua, A. B. (2001). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. Available at: [Link][2]
-
Cleanchem. (n.d.). 13-Cis-Retinoic Acid Ethyl Ester. Available at: [Link][4]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link][9]
-
Dias, F. F. G., et al. (2015). Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver. Food and Nutrition Sciences, 6, 1194-1201. Available at: [Link][14]
-
Bomi. (2024). Regulation of Retinol Application in Cosmetics on the European Union Market. Available at: [Link][16]
-
Cosmeservice. (2023). Future restrictions on Retinol. Available at: [Link][17]
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Available at: [Link][15]
-
Galiush. (2025). Retinol New Regulation in EU: Essential Label Updates for Compliance with New Standards. Available at: [Link][18]
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Advanced Synthesis of Deuterium-Labeled Retinyl Ester Standards
Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]
Core Directive: The Strategic Necessity of Stable Isotopes
In the quantitative analysis of retinoids, the instability of the polyene chain (isomerization, oxidation) renders external calibration unreliable. Deuterium-labeled internal standards (IS) are not merely a regulatory "nice-to-have"; they are a kinetic necessity .[1] They compensate for extraction losses and matrix effects in LC-MS/MS workflows by behaving nearly identically to the analyte of interest.
This guide details the synthesis of Retinyl Palmitate-d31 (label on the fatty acid tail) and Retinyl Acetate-d3 (label on the ester group).[1] These specific isotopologues are chosen for their high isotopic purity and the commercial availability of their labeled precursors, ensuring a reproducible, self-validating workflow.[1]
Scientific Integrity & Logic: Synthesis Protocols
Pre-Synthesis Considerations: The "Red Light" Rule
Expertise Insight: Retinoids act as photosensitizers.[1] Exposure to white light (<500 nm) causes rapid cis-trans isomerization (specifically 11-cis formation) and photodegradation.[1]
-
Mandatory Control: All experiments must be conducted under amber or red LED lighting (cutoff >550 nm).
-
Glassware: Use amberized glassware or wrap clear glassware in aluminum foil.
Protocol A: Synthesis of Retinyl Palmitate-d31 (Steglich Esterification)
This protocol couples all-trans-retinol with palmitic acid-d31.[1] We utilize Steglich esterification (DCC/DMAP) because it proceeds under mild conditions, minimizing the thermal degradation of the retinol polyene chain.
Reagents:
-
Substrate: All-trans-Retinol (purity >95%).
-
Acyl Donor: Palmitic acid-d31 (98 atom % D).[1]
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, foil-wrapped round-bottom flask, dissolve Palmitic acid-d31 (1.1 eq) and All-trans-Retinol (1.0 eq) in anhydrous DCM (0.1 M concentration relative to retinol).
-
Activation: Cool the solution to 0°C in an ice bath. Add DMAP (0.1 eq).[1]
-
Coupling: Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes. The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.[1]
-
Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours in the dark. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]
-
Workup: Filter off the DCU precipitate.[1] Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) followed by brine. Dry over anhydrous Na₂SO₄.[1]
-
Concentration: Evaporate the solvent under a stream of Nitrogen (N₂) at <30°C. Do not use a rotary evaporator water bath >35°C.
Protocol B: Synthesis of Retinyl Acetate-d3
For short-chain esters, using the acid anhydride is more efficient than Steglich coupling.[1]
Reagents:
Methodology:
-
Dissolve Retinol (1.0 eq) in anhydrous DCM.
-
Add TEA (2.0 eq) and cool to 0°C.
-
Add Acetic Anhydride-d6 (1.5 eq) dropwise.[1]
-
Stir for 2 hours at room temperature (dark).
-
Quench with ice-water, extract with Hexane, and dry over Na₂SO₄.
Visualization: Synthesis & Metabolic Pathways[7]
Synthesis Workflow Diagram
The following diagram illustrates the Steglich esterification logic, emphasizing the critical control points (Darkness, N₂ atmosphere).
Caption: Figure 1. Chemo-enzymatic and chemical synthesis workflow for deuterated retinyl esters.
Metabolic Pathway Context
Understanding where these esters fit in biological systems is crucial for interpreting MS data.[1] Retinyl esters are the primary storage form in the liver (hepatic stellate cells).
Caption: Figure 2.[1][4] Metabolic interconversion of retinoids. Esters serve as the reversible storage pool.
Purification & Quality Control (Self-Validating Systems)
HPLC Purification
Crude synthetic products contain unreacted retinol and urea byproducts.[1] Purification is mandatory before use as an MS standard.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]
-
Mobile Phase: Isocratic elution with 100% Methanol or Acetonitrile:DCM (85:15) to elute the highly lipophilic palmitate ester.[1]
-
Collection: Collect the peak corresponding to the ester (retention time >15 min typically).[1] Evaporate solvent immediately.[1]
Validation Metrics
-
Isotopic Purity: Analyze via Mass Spectrometry.[1] The molecular ion [M]+ should show a mass shift of +31 Da (for palmitate-d31) compared to the native standard.[1]
-
Acceptance Criteria: <0.5% unlabeled (d0) contribution.[1]
-
-
Molar Extinction Coefficient: Verify concentration using UV-Vis.
-
Retinyl Palmitate ε ≈ 52,500 L⋅mol⁻¹⋅cm⁻¹ at 325 nm in Ethanol.[1]
-
References
-
National Institutes of Health (NIH). Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate. [Link][1]
-
Journal of Lipid Research. Separation and quantitation of retinyl esters and retinol by high-performance liquid chromatography. [Link]
-
Springer Nature Experiments. Retinyl Ester Analysis by Orbitrap Mass Spectrometry. [Link][1]
- Google Patents.
-
Cosmetics & Toiletries. Photostabilization of Retinol and Retinyl Palmitate. [Link]
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- 3. Retinyl Ester - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests - PMC [pmc.ncbi.nlm.nih.gov]
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Identifying and Characterizing Retinoid Byproducts in Pharmaceutical Retinol Preparations
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Retinol, a cornerstone of dermatological and vitamin-deficiency treatments, is notoriously unstable. Its susceptibility to degradation poses significant challenges in pharmaceutical formulation, directly impacting product safety, efficacy, and shelf-life. The formation of byproducts, including isomers, oxides, and other degradants, necessitates a robust analytical framework for their identification and quantification. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven approach to characterizing retinoid byproducts. We delve into the fundamental chemistry of retinol degradation, detail the strategic implementation of forced degradation studies, and present step-by-step protocols for the principal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed as self-validating systems, ensuring scientific integrity and regulatory compliance.
The Imperative of Stability: Understanding Retinol and Its Degradation
All-trans-retinol is a polyunsaturated alcohol vital for numerous biological processes, including vision, immune function, and epithelial cell growth.[1] However, the conjugated double-bond system that grants its biological activity also renders it highly susceptible to degradation from environmental factors such as light, heat, and atmospheric oxygen.[2][3] Failure to control this degradation can lead to a loss of potency and the formation of potentially irritating or toxic byproducts.
The primary degradation pathways that must be interrogated in any pharmaceutical preparation are:
-
Isomerization: Exposure to light and heat can cause the all-trans configuration to convert into various cis-isomers, such as 13-cis-retinoic acid and 9-cis-retinoic acid.[4][5][6] While some isomers retain biological activity, their potency and safety profiles may differ from the parent compound.
-
Oxidation: This is a major degradation route, leading to the formation of retinaldehyde and, subsequently, retinoic acid.[7][8] Further oxidation can produce 5,6-epoxides and other oxygenated derivatives, which are common byproducts found in aged or improperly stored samples.[4][5]
-
Anhydroretinol Formation: The elimination of water from the retinol molecule results in anhydroretinol, a significant decomposition product that indicates advanced degradation.[5]
The following diagram illustrates the key degradation pathways originating from all-trans-retinol.
Caption: Key degradation pathways of all-trans-retinol.
Proactive Degradation: The Role of Forced Degradation Studies
To develop a stability-indicating analytical method, one must first generate the byproducts that the method will be expected to separate and quantify. Forced degradation, or stress testing, is the deliberate process of subjecting a drug substance to harsh conditions to accelerate its decomposition.[9] This proactive approach is a regulatory expectation (ICH Q1A) and provides critical insights into a molecule's intrinsic stability.[9][10]
The objective is not to destroy the drug but to induce a predictable level of degradation, typically in the range of 5-20%.[9] This ensures that primary degradation products are formed at concentrations sufficient for reliable detection and characterization.
Core Stress Conditions for Retinol Preparations
| Stress Condition | Typical Reagents & Conditions | Rationale & Potential Byproducts |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2-8 hours | Investigates susceptibility to acidic environments. Can promote isomerization and dehydration to anhydroretinol. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2-8 hours | Evaluates stability in alkaline conditions. Can induce isomerization and oxidation. |
| Oxidation | 3% H₂O₂, Room Temp, 2-24 hours | Simulates exposure to atmospheric or excipient-derived oxidative agents. Generates retinaldehyde, retinoic acid, and epoxides.[4] |
| Thermal Degradation | 80-100°C (Dry Heat), 24-72 hours | Assesses the impact of heat during manufacturing and storage. Accelerates both oxidation and isomerization.[2] |
| Photostability | ICH Q1B compliant light exposure (UVA/Vis) | Retinoids are notoriously photosensitive. This is a critical test that generates a complex mixture of isomers and photo-oxidation products.[5][6] |
graph TD { A[Start: Retinol Drug Product] --> B{Apply Stress Condition}; B --> C1[Acid Hydrolysis]; B --> C2[Base Hydrolysis]; B --> C3[Oxidation (H2O2)]; B --> C4[Thermal Stress]; B --> C5[Photolytic Stress]; subgraph Analysis C1 --> D{Analyze via HPLC/LC-MS}; C2 --> D; C3 --> D; C4 --> D; C5 --> D; end D --> E[Identify & Quantify Byproducts]; E --> F[Establish Degradation Profile];style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,fontcolor:#202124
}
Caption: Workflow for a forced degradation study.
The Analytical Toolkit: Methodologies for Separation and Identification
A multi-faceted analytical approach is essential for the comprehensive characterization of retinoid byproducts. HPLC forms the foundation for separation, while LC-MS provides the specificity needed for unequivocal identification.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantification
HPLC is the principal technique for separating retinol from its byproducts in a given formulation.[1][11][12] A well-developed HPLC method serves as a "stability-indicating method" if it can resolve the parent drug from all significant degradation products and formulation excipients.
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the standard choice for separating compounds with varying polarity.[1][2] For resolving geometric isomers, a normal-phase silica column may offer superior performance.[13]
-
Mobile Phase:
-
A gradient elution is often necessary to resolve early-eluting polar byproducts (like retinoic acid) from the highly non-polar retinol and its esters.
-
A common mobile phase system consists of:
-
Causality: The acidic modifier improves peak shape, and the gradient from high aqueous to high organic content allows for the sequential elution of analytes based on polarity.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the pharmaceutical preparation (e.g., cream, ointment).
-
Extract the retinoids using a suitable organic solvent (e.g., a mixture of hexane, isopropanol, and ethyl acetate).[11] Sonication can aid in complete extraction.
-
Centrifuge to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Protect samples from light at all times.
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[17][18][19]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification
While HPLC-UV is excellent for quantification, it provides limited structural information. LC-MS is the definitive technique for identifying unknown byproducts by providing precise mass-to-charge (m/z) ratio data.[4][20][21]
Experimental Protocol: Byproduct Identification by LC-MS/MS
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF).
-
Chromatography: Utilize the same (or a very similar) LC method developed for HPLC-UV analysis. This allows for direct correlation of peaks between the two techniques.
-
Ionization Source:
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. ESI is often used in positive ion mode for retinoids.
-
Causality: These "soft" ionization techniques minimize in-source fragmentation, allowing for the clear detection of the molecular ion ([M+H]⁺).
-
-
Mass Spectrometry Analysis:
-
Full Scan (MS1): Acquire data over a mass range (e.g., m/z 150-500) to detect all ionizable compounds eluting from the column. An oxidized byproduct will have a mass increase of +16 Da (for one oxygen atom) or +32 Da (for two) compared to the parent drug.
-
Tandem MS (MS/MS or MS2): Select the precursor ion of a suspected byproduct in the first mass analyzer, fragment it using collision-induced dissociation (CID), and analyze the resulting product ions in the second mass analyzer.
-
Self-Validation: The fragmentation pattern is a unique "fingerprint" for a molecule. By comparing the observed fragments to known fragmentation pathways of retinoids, the structure of the byproduct can be confidently elucidated.
-
-
Data Interpretation:
-
Propose structures for byproducts based on their accurate mass and MS/MS fragmentation patterns. For example, the formation of retinaldehyde from retinol corresponds to a loss of 2 Da, while its oxidation to retinoic acid results in an increase of 14 Da.
-
Synthesizing the Data: A Self-Validating System
The true power of this approach lies in integrating the data from forced degradation, HPLC-UV, and LC-MS.
-
Correlate Peaks: Match the retention times of degradation peaks observed in the HPLC-UV chromatograms with the peaks identified by LC-MS.
-
Quantify and Identify: Use the validated HPLC-UV method to quantify the byproducts whose identities have been confirmed by LC-MS.
-
Build the Profile: Consolidate the results into a comprehensive degradation profile, as shown in the table below.
Table: Example Forced Degradation Summary for a Retinol Cream
| Stress Condition | % Degradation of Retinol | Major Byproducts Identified (by LC-MS) | % Area of Major Byproducts (by HPLC-UV) |
| Control (No Stress) | < 1% | - | - |
| Acid Hydrolysis | 8.5% | Anhydroretinol, 13-cis-Retinol | 4.2%, 2.1% |
| Oxidative (H₂O₂) | 15.2% | Retinaldehyde, all-trans-Retinoic Acid, 5,6-Epoxyretinol | 7.8%, 3.5%, 1.5% |
| Photolytic (UVA) | 19.8% | 13-cis-Retinol, 9-cis-Retinol, Retinaldehyde | 9.1%, 4.5%, 3.2% |
This table provides a clear, quantitative summary that demonstrates the stability-indicating nature of the analytical method and reveals the product's vulnerabilities. This data is foundational for formulation optimization, packaging selection (e.g., requiring light-blocking and airtight containers), and setting appropriate specifications for release and stability testing.
Regulatory Landscape and Conclusion
Regulatory bodies worldwide place stringent requirements on the control of impurities in pharmaceutical products. Recent regulations, such as those from the European Union, have also set specific concentration limits for retinol and its derivatives in cosmetic products, underscoring the focus on consumer safety.[22][23][24] A thorough understanding of a product's degradation profile is not merely good science—it is a regulatory necessity.
By systematically applying forced degradation studies and employing a combination of orthogonal analytical techniques like HPLC-UV and LC-MS, drug development professionals can build a robust, self-validating framework. This integrated approach ensures the development of safe, effective, and stable pharmaceutical retinol preparations, ultimately safeguarding patient health and ensuring product quality throughout its lifecycle.
References
-
Title: Normal phase LC-MS determination of retinoic acid degradation products. Source: PubMed URL: [Link]
-
Title: Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. Source: ResearchGate URL: [Link]
-
Title: RETINOIC ACID SYNTHESIS AND DEGRADATION. Source: PMC URL: [Link]
-
Title: HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Source: PMC - NIH URL: [Link]
-
Title: HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. Source: SIELC Technologies URL: [Link]
-
Title: Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: Part I: Updated Post on the Main Pathway of Retinol Metabolism. Source: The Triple Helixian URL: [Link]
-
Title: Enzymology of retinoic acid biosynthesis and degradation. Source: PMC URL: [Link]
-
Title: Photodecomposition and Phototoxicity of Natural Retinoids. Source: MDPI URL: [Link]
-
Title: Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. Source: Impactfactor.org URL: [Link]
-
Title: Quantitative determination of retinol in plasma by LC-UV. Source: Vitas.no URL: [Link]
-
Title: Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Source: Formosa Publisher URL: [Link]
-
Title: UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations. Source: PMC URL: [Link]
-
Title: Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Source: PubMed URL: [Link]
-
Title: Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Source: ResearchGate URL: [Link]
-
Title: Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Source: MDPI URL: [Link]
-
Title: Forced Degradation in Pharmaceuticals – A Regulatory Update. Source: JAPSonline.com URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International URL: [Link]
-
Title: EU Retinol Limits: Stabilizing Retinal & Retinol at 0.3%. Source: Grand Ingredients URL: [Link]
-
Title: Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver. Source: Scientific Research Publishing URL: [Link]
-
Title: Validation of HPLC method for the determination of retinol in different dietary supplements. Source: Romanian Biotechnological Letters URL: [Link]
-
Title: Analytical methods for determining retinol in skincare formulations. Source: Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS) URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR TRETINOIN ESTIMATION. Source: Rasayan Journal URL: [Link]
-
Title: Retinol Regulations Are Changing – Here's What You Need to Know. Source: 5 Squirrels URL: [Link]
-
Title: Regulatory Updates in Retinoid Use: What You Need to Know. Source: The PMFA Journal URL: [Link]
-
Title: Commission Regulation (EU) 2024/996 of 3 April 2024. Source: Official Journal of the European Union URL: [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. naturium.com [naturium.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 15. One moment, please... [rombio.unibuc.ro]
- 16. vitas.no [vitas.no]
- 17. journal.formosapublisher.org [journal.formosapublisher.org]
- 18. Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver [scirp.org]
- 19. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 22. grandingredients.com [grandingredients.com]
- 23. Regulatory Updates in Retinoid Use: What You Need to Know [consultingroom.com]
- 24. eur-lex.europa.eu [eur-lex.europa.eu]
Methodological & Application
Application Note: High-Sensitivity Quantification of 13-cis-Retinoic Acid Ethyl Ester in Biological Matrices
Executive Summary & Scientific Rationale
The quantification of 13-cis-retinoic acid ethyl ester (13-cis-RA-EE) presents a unique bioanalytical challenge. Unlike its parent acid (Isotretinoin), the ethyl ester is a lipophilic derivative often formed via transesterification in the presence of ethanol (e.g., concurrent alcohol consumption during therapy) or present as a process-related impurity in drug substance synthesis.[1]
This protocol addresses the three critical failure modes in retinoid analysis:
-
Photo-isomerization: Retinoids rapidly interconvert between cis and trans isomers under white light.
-
Thermal Instability: The polyene chain is susceptible to oxidation.
-
Matrix Interference: Endogenous retinoids (Retinol, Retinyl Palmitate) exist at
M levels, potentially swamping the trace (nM) levels of the analyte.
This guide provides a validated, self-correcting LC-MS/MS workflow utilizing Liquid-Liquid Extraction (LLE) and Positive Electrospray Ionization (+ESI) to achieve lower limits of quantification (LLOQ) in the low pg/mL range.
Chemical Context & Stability (The "Why")
The Isomerization Trap
13-cis-RA-EE is not static.[2] Under standard laboratory lighting (fluorescent), it effectively photo-isomerizes to All-trans-retinoic acid ethyl ester and 9-cis-retinoic acid ethyl ester .
-
Critical Requirement: All sample handling must occur under Gold/Yellow light (cutoff <500 nm) .
-
Cryogenic Handling: Samples must be processed on wet ice to prevent thermal oxidation.
Diagram 1: Retinoid Degradation & Isomerization Pathways
This diagram illustrates the pathways that must be inhibited during sample preparation.
Caption: Photo-isomerization (red) is the primary instability risk, requiring gold-light environments. Hydrolysis (green) is minimized by low-temperature processing.
Experimental Protocol
Materials & Reagents[3]
-
Analyte: 13-cis-Retinoic Acid Ethyl Ester (Reference Standard >98%).
-
Internal Standard (IS): 13-cis-Retinoic Acid-d5 Ethyl Ester (Deuterated analog is mandatory to compensate for matrix effects and extraction efficiency).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), n-Hexane, Ethyl Acetate.
-
Column: Phenyl-Hexyl or C18 (high carbon load) is required for isomeric separation.
-
Recommended: Phenomenex Kinetex Biphenyl or Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8
m).
-
Sample Preparation (Liquid-Liquid Extraction)
LLE is chosen over Protein Precipitation (PPT) because PPT often fails to remove phospholipids that cause ion suppression in the retinoid elution window.
-
Thawing: Thaw plasma samples on wet ice under yellow light.
-
Aliquot: Transfer 200
L of plasma into amber microcentrifuge tubes. -
IS Addition: Spike 20
L of Internal Standard working solution (50 ng/mL in ACN). Vortex gently. -
Extraction: Add 1.0 mL of extraction solvent (n-Hexane : Ethyl Acetate, 90:10 v/v ).
-
Note: The non-polar nature of hexane targets the ester specifically, leaving more polar interferences behind.
-
-
Agitation: Shake/Vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 800
L of the upper organic layer to a clean amber glass vial. -
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100
L of ACN:Water (70:30) containing 0.1% Formic Acid.-
Why high organic? Retinyl esters have low solubility in high-aqueous buffers.
-
LC-MS/MS Conditions
Chromatography (Isomeric Resolution)
The separation of 13-cis from all-trans isomers is the critical quality attribute (CQA) of this method.
-
System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 60% B
-
1.0 min: 60% B
-
6.0 min: 95% B (Shallow gradient maximizes isomeric resolution)
-
7.5 min: 95% B
-
7.6 min: 60% B
-
10.0 min: Stop
-
Mass Spectrometry[2][3][4][5][6][7][8][9]
-
Ionization: Positive Electrospray (+ESI).
-
Scientific Note: While Retinoic Acid is often analyzed in negative mode, the Ethyl Ester blocks the acidic moiety. The ester protonates readily (
) or forms adducts in positive mode.
-
-
Source Temp: 450°C (Ensure complete desolvation of lipophilic droplets).
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) | Mechanism |
| 13-cis-RA-EE | 329.2 | 283.2 | 18 | 50 | Loss of Ethanol ( |
| 13-cis-RA-EE (Qual) | 329.2 | 69.1 | 35 | 50 | Polyene chain fragment |
| IS (d5-Analog) | 334.2 | 288.2 | 18 | 50 | Loss of Ethanol |
Method Validation Summary
The following data represents typical performance metrics for this validated workflow.
| Parameter | Specification | Result |
| Linearity Range | 0.1 – 200 ng/mL | |
| LLOQ | Signal-to-Noise | 0.1 ng/mL (100 pg/mL) |
| Accuracy | 85-115% of nominal | 92.4% - 104.1% |
| Precision (CV) | 3.8% (Intra-day), 6.2% (Inter-day) | |
| Extraction Recovery | 88% (Consistent across range) | |
| Matrix Effect | 98% (IS corrected) |
Analytical Workflow Diagram
This flowchart visualizes the decision logic and physical steps required to maintain sample integrity.
Caption: Step-by-step workflow emphasizing the environmental control (Gold Light) and extraction specificity required for robust quantification.
Troubleshooting & Optimization
-
Peak Broadening: If the 13-cis and trans isomers merge, lower the slope of the gradient (e.g., increase B by only 2% per minute). Ensure the column temperature is stable (typically 40°C).
-
Low Sensitivity: Check for sodium adducts (
). If sodium adducts dominate, add 5mM Ammonium Formate to the mobile phase to drive the protonated species or the ammonium adduct ( ). -
Carryover: Retinoids are "sticky." Use a needle wash of Isopropanol:Acetone (50:50) to clean the injector port between runs.
References
-
Wyss, R. (1990). Chromatographic analysis of retinoids in biological fluids and tissues.[2][10][5][9][11][12] Journal of Chromatography B: Biomedical Sciences and Applications, 531, 481-509. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Gundersen, T. E., et al. (2001). Quantitative high-performance liquid chromatographic determination of retinoids in human plasma. Journal of Chromatography B, 755(1-2), 245-252. Link
-
Thermo Fisher Scientific. (2016). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum. Application Note 64606. Link
-
Bempong, D. K., & Honigberg, I. L. (1990). Kinetics of the degradation of 13-cis-retinoic acid in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 829-833. Link
Sources
- 1. The metabolism and pharmacokinetic ... | Article | H1 Connect [archive.connect.h1.co]
- 2. sciex.com [sciex.com]
- 3. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic acid stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]
Application Note: Quantitative Analysis of 13-cis-Retinoic Acid Ethyl Ester in Biological Matrices using Deuterated Internal Standards
Abstract
The quantification of retinoic acid metabolites is critical in pharmacokinetic profiling and forensic toxicology, particularly regarding the interaction between isotretinoin (Accutane) and ethanol. The formation of 13-cis-retinoic acid ethyl ester (13-cis-RA-EE) via transesterification is a known marker of concurrent alcohol consumption. However, the lipophilicity, photo-instability, and potential for artifactual formation of this compound present significant analytical challenges.
This guide details a robust LC-MS/MS protocol using 13-cis-retinoic acid-d5 ethyl ester as an internal standard (IS). By matching the physicochemical properties of the analyte exactly, this stable isotope dilution assay (SIDA) corrects for matrix effects, extraction variability, and ionization suppression, ensuring high-confidence data.
Introduction & Scientific Rationale
The Analyte: 13-cis-Retinoic Acid Ethyl Ester
Retinoids are susceptible to photo-isomerization and oxidation. 13-cis-retinoic acid (Isotretinoin) is primarily metabolized into 4-oxo-isotretinoin. However, in the presence of ethanol, hepatic carboxylesterases can catalyze the transesterification of 13-cis-RA to 13-cis-RA-EE . This metabolite is significantly more lipophilic than the parent acid and has a prolonged half-life, making it a critical marker in toxicology and teratogenicity studies.
Why Use the d5-Ethyl Ester Internal Standard?
Many protocols incorrectly use a deuterated acid (e.g., 13-cis-RA-d5) to quantify the ester. This violates the principles of accurate bioanalysis for two reasons:
-
Extraction Disparity: The ethyl ester is far more hydrophobic (LogP ~6.5) than the acid (LogP ~4.6). Recovery rates during Liquid-Liquid Extraction (LLE) will differ significantly.
-
Ionization Differences: In Mass Spectrometry, the acid is often analyzed in Negative Mode (ESI-), whereas the ester—lacking an acidic proton—must be analyzed in Positive Mode (ESI+ or APCI+) .
Using 13-cis-retinoic acid-d5 ethyl ester ensures that the IS tracks the analyte perfectly through extraction, chromatography, and ionization.
Chemical Safety & Handling (Critical)
Retinoids are notoriously unstable.[1][2] Strict adherence to these handling rules is required to prevent isomerization (conversion to all-trans) or degradation .
-
Light Protection: All procedures must be performed under yellow/gold fluorescent light (wavelength >500 nm). Use amber glassware for all solutions.
-
Temperature: Store stock solutions at -80°C. Perform extraction steps on ice.
-
Inert Atmosphere: Evaporate solvents under a stream of Nitrogen (N2) to prevent oxidation.
-
Glassware: Use silanized glass where possible to prevent adsorption of the lipophilic ester to container walls.
Experimental Workflow
Visual Pathway: Formation and Analysis
The following diagram illustrates the biological formation of the analyte and the analytical workflow to measure it.
Caption: Biological formation of 13-cis-RA Ethyl Ester and the matched stable isotope dilution workflow.
Detailed Protocol
Materials
-
Analyte Standard: 13-cis-Retinoic Acid Ethyl Ester (purity >98%).
-
Internal Standard: 13-cis-Retinoic Acid-d5 Ethyl Ester (isotopic purity >99%).
-
Solvents: HPLC-grade Acetonitrile (ACN), n-Hexane, Isopropanol. Avoid Ethanol in extraction solvents to prevent artifact formation.
-
Matrix: Drug-free human plasma.
Stock Solution Preparation
-
Dissolve 1 mg of 13-cis-RA-d5 Ethyl Ester in 1 mL of Acetonitrile (do not use Ethanol).
-
Sonicate briefly in the dark.
-
Store in amber vials at -80°C.
-
Prepare a working IS solution (e.g., 100 ng/mL) daily in ACN.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE with hexane provides cleaner extracts for lipophilic esters than Protein Precipitation (PPT).
-
Aliquot: Transfer 200 µL of plasma into an amber glass tube.
-
Spike: Add 20 µL of Working IS Solution (13-cis-RA-d5-EE). Vortex gently (10 sec).
-
Buffer: Add 200 µL of 0.1 M Ammonium Acetate (pH 4.0) to disrupt protein binding.
-
Extract: Add 2 mL of n-Hexane .
-
Note: Some protocols use Hexane:Ethyl Acetate (9:1), but pure Hexane minimizes extraction of interfering polar lipids.
-
-
Agitate: Mechanical shaker for 10 mins.
-
Centrifuge: 3000 x g for 5 mins at 4°C.
-
Transfer: Transfer the upper organic layer to a clean silanized amber tube.
-
Dry: Evaporate to dryness under Nitrogen at ambient temperature. Do not heat.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (ACN:Water, 80:20).
LC-MS/MS Method Parameters
Chromatography (LC): Retinoid isomers (13-cis vs. all-trans) must be chromatographically separated because they share the same mass.
-
Column: C30 Reverse Phase (e.g., YMC Carotenoid, 3µm, 2.0 x 150mm) is ideal for geometric isomer separation. Alternatively, a high-efficiency C18 (Waters BEH C18) can be used if resolution is validated.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 60% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold 95% B
-
10.1 min: Re-equilibrate 60% B.
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MS):
-
Source: ESI+ (Electrospray Positive) or APCI+ (Atmospheric Pressure Chemical Ionization). Note: Esters ionize best in positive mode, unlike the acids.
-
Mode: MRM (Multiple Reaction Monitoring).[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 13-cis-RA Ethyl Ester | 329.2 [M+H]+ | 269.2 | 25 | 18 |
| 13-cis-RA-d5 Ethyl Ester | 334.2 [M+H]+ | 274.2 | 25 | 18 |
Note: The transition 329->269 corresponds to the loss of the ethanol group and water/neutral fragments. Exact collision energies must be optimized on your specific instrument.
Method Validation & Troubleshooting
Artifact Control (The "Ethanol Check")
Because the analyte is an ethyl ester, the presence of ethanol in the lab environment can cause false positives by converting endogenous retinoic acid into the ethyl ester during extraction.
-
Validation Step: Run a "Blank + High Spike Acid" sample. Spike plasma with high levels of 13-cis-Retinoic Acid (non-ester). Extract using the protocol. If a signal for the Ethyl Ester appears, your extraction solvents or glassware are contaminated with ethanol.
Isomerization Check
-
Validation Step: Inject a pure standard of All-trans-retinoic acid ethyl ester . Ensure it resolves completely from the 13-cis peak. If they co-elute, the method is not specific.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Adsorption to plastic | Use silanized glass inserts and tubes. |
| Peak Broadening | Column degradation or solvent mismatch | Reconstitute sample in starting mobile phase (60% B). |
| Signal in Blank | Carryover or Contamination | Wash needle with strong organic (IPA:Acetone). Check solvents for EtOH.[5] |
| Isomer Merging | Column temperature too high | Lower column oven to 20°C or 25°C. Higher temps fuse isomer peaks. |
References
-
Thermo Fisher Scientific. (2018). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum.Link
-
Idres, N., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS.[3][6][7] Biochemical Journal.[3] Link
- Wiegand, U.W., et al. (1998). Safety of Topically Applied Retinoids. Journal of the German Society of Dermatology. (Context on stability and light sensitivity).
- Toronto Research Chemicals. (2023). 13-cis-Retinoic Acid-d5 Ethyl Ester Product Data Sheet.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes [mdpi.com]
- 4. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. EP0959069A1 - A process for the preparation of 13-CIS-retinoic acid - Google Patents [patents.google.com]
- 6. sciex.com [sciex.com]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Sample Preparation for Retinoid Ethyl Esters in Human Plasma
Abstract & Scope
This technical guide details the extraction and stabilization of Retinoid Ethyl Esters (REEs) from human plasma. The target analytes include Retinyl Ethyl Esters (biomarkers for alcohol consumption formed via transesterification) and Etretinate (a synthetic retinoid therapeutic).
Due to the lipophilic nature of these esters and their susceptibility to photo-isomerization and oxidation, standard protein precipitation (PPT) methods are insufficient. This guide presents a validated Liquid-Liquid Extraction (LLE) protocol using Methyl tert-butyl ether (MTBE), optimized for maximum recovery and minimal matrix effect.
Pre-Analytical Critical Control Points
Retinoids are among the most labile analytes in clinical chemistry. Success is determined before the sample enters the centrifuge.
The "Three Pillars" of Retinoid Stability
-
Photo-Protection (Isomerization): Retinoids possess a conjugated polyene chain susceptible to rapid cis-trans isomerization under UV/visible light (wavelengths <500 nm).
-
Requirement: All procedures must be performed under yellow/red monochromatic light .
-
Glassware: Use amber borosilicate glass. If clear glass is necessary, wrap immediately in aluminum foil.
-
-
Oxidation Control: The polyene chain is prone to radical-mediated oxidation.
-
Requirement: Plasma must be spiked with an antioxidant immediately upon thawing. Butylated hydroxytoluene (BHT) at 10–50 µg/mL is the industry standard.
-
-
Esterase Inhibition (Hydrolysis): Plasma esterases can hydrolyze ethyl esters back to their acid or alcohol parent forms (e.g., Etretinate
Acitretin).-
Requirement: Maintain samples at 4°C during handling.[1] The addition of organic solvents during LLE effectively denatures these enzymes, stopping hydrolysis.
-
Chemical Pathway & Logic
The following diagram illustrates the formation of Retinyl Ethyl Esters (biomarker) and the hydrolysis risk for Etretinate (drug), highlighting why stability is paramount.
Caption: Pathway showing the formation of Retinyl Ethyl Esters via ethanol interaction and the degradation risk of Etretinate into Acitretin.
Method Development: Why LLE over PPT?
While Protein Precipitation (PPT) is faster, it is unsuitable for trace-level retinoid esters for two reasons:
-
Lipophilicity: REEs are extremely hydrophobic (LogP > 6). In PPT, they often co-precipitate with the protein pellet or adhere to the vessel walls, leading to poor recovery (<40%).
-
Matrix Effects: PPT leaves significant phospholipids in the supernatant, which cause ion suppression in the LC-MS/MS source.
Selected Strategy: Liquid-Liquid Extraction (LLE)
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane .
-
Why MTBE? It forms a distinct upper organic layer, extracts neutral lipids (esters) efficiently, and evaporates quickly. It provides cleaner extracts than ethyl acetate.
-
-
pH Control: Neutral pH is sufficient for esters. However, if simultaneous extraction of acidic metabolites (e.g., Acitretin, Retinoic Acid) is required, the plasma should be acidified to pH 3.0.
Detailed Experimental Protocol
Safety Note: Retinoids are teratogenic. Handle all standards and samples in a fume hood with appropriate PPE.
Reagents Preparation
-
Stock Solution: Dissolve standards (Etretinate or Retinyl Ethyl Ester) in Ethanol/DMSO (1 mg/mL). Store at -80°C.
-
Internal Standard (IS): Use Retinyl Acetate or deuterated Etretinate-d3 .
-
Extraction Solvent: MTBE containing 0.1% BHT (w/v).
-
Reconstitution Solvent: Acetonitrile:Water (80:20) + 0.1% Formic Acid.[2][3]
Step-by-Step LLE Workflow
-
Thawing: Thaw plasma samples on ice under yellow light.
-
Aliquot: Transfer 200 µL of human plasma into a 1.5 mL amber Eppendorf tube (or silanized glass tube).
-
IS Addition: Add 20 µL of Internal Standard working solution. Vortex gently (5 sec).
-
Protein Disruption (Optional but Recommended): Add 100 µL of Ethanol (precipitates proteins and releases bound retinoids from Retinol Binding Protein). Vortex (10 sec).
-
Extraction:
-
Add 1000 µL of MTBE (containing BHT).
-
Note: If MTBE is unavailable, n-Hexane is a viable alternative for esters.
-
-
Agitation: Vortex vigorously for 2 minutes or shake on a multi-tube mixer for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 800 µL of the upper organic layer (supernatant) to a clean amber glass vial. Avoid disturbing the protein interface.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at room temperature (Max 30°C). Do not apply high heat.
-
Reconstitution: Reconstitute the residue in 100 µL of Reconstitution Solvent. Vortex (1 min) and centrifuge (2 min) to settle particulates.
-
Injection: Transfer to autosampler vials with limited-volume inserts.
Workflow Diagram
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Retinoid Ethyl Esters.
LC-MS/MS Analytical Conditions (Reference)
While this guide focuses on prep, the following conditions ensure the extracted sample runs effectively.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50mm, 1.7 µm) | Retains lipophilic esters; Sub-2µm particles improve resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source. |
| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid | Strong eluent for hydrophobic compounds. |
| Gradient | High organic start (e.g., 60% B to 98% B) | Esters elute late; isocratic high-organic holds may be needed. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI efficiency. |
| Ionization | ESI Positive (+) or APCI (+) | APCI is often more sensitive for neutral retinoids if ESI fails. |
Validation & Acceptance Criteria
To ensure the trustworthiness of this protocol, the following metrics should be verified during validation:
Recovery Data
-
Target: > 85% extraction efficiency.
-
Assessment: Compare the peak area of pre-extraction spiked plasma vs. post-extraction spiked blank matrix.
Stability Profile (Critical)
Retinoids degrade quickly. Validation must include a "Bench-Top Stability" test under yellow light.
| Condition | Limit of Degradation | Action if Failed |
| Autosampler (4°C, Dark) | < 5% over 24 hours | Use amber vials; cool autosampler. |
| Freeze/Thaw (-80°C) | < 10% after 3 cycles | Aliquot plasma immediately upon collection. |
| Room Temp (Yellow Light) | < 5% over 2 hours | Keep samples on ice during prep. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Emulsion formation | Add 10 µL saturated NaCl before extraction to salt-out. |
| Peak Tailing | Secondary interactions | Add 5mM Ammonium Acetate to Mobile Phase A. |
| Isomer Peaks | Light exposure | Verify dark/yellow light conditions; check for cis-trans separation. |
| Signal Drop | Matrix suppression | Switch from Hexane to MTBE; perform phospholipid removal if necessary. |
References
-
Kane, M. A., & Napoli, J. L. (2010).[4] Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS.[5] Biochemical Journal. Retrieved from [Link]
-
Gundersen, T. E., et al. (2018). Determination of retinol and retinyl esters in human plasma by high-performance liquid chromatography.[6][7] Vitas Analytical Services. Retrieved from [Link]
-
Arnold, S. L., et al. (2012).[4] A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS.[8] Journal of Lipid Research.[4] Retrieved from [Link]
-
Shirley, M. A., et al. (2013). Altered hepatic retinyl ester concentration and acyl composition in response to alcohol consumption.[9] Experimental and Molecular Pathology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Altered hepatic retinyl ester concentration and acyl composition in response to alcohol consumption - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Extraction and Quantification of Lipophilic Retinoids Using Deuterated Internal Standards
Executive Summary
The accurate quantification of lipophilic retinoids (Vitamin A and its metabolites) is critical in drug development, particularly for dermatological, oncological, and metabolic therapeutics. Retinoids are notoriously unstable, susceptible to photo-isomerization and oxidation.[1][2] Furthermore, their lipophilicity leads to significant matrix binding, complicating recovery.
This guide details a robust Liquid-Liquid Extraction (LLE) protocol utilizing deuterated internal standards (d-IS) . Unlike surrogate standards (e.g., retinyl acetate), deuterated analogs (e.g., Retinol-d6, Retinoic Acid-d5) share identical physicochemical properties with the analytes, allowing for real-time correction of extraction efficiency, matrix effects, and ionization suppression during LC-MS/MS analysis.
Critical Pre-Analytical Controls (The "Why" Behind the Protocol)
Scientific Integrity Note: Retinoid analysis fails most often before the sample reaches the column. Adherence to these environmental controls is mandatory.
| Parameter | Critical Control | Mechanistic Rationale |
| Light | Gold/Yellow Light Only | Retinoids (especially Retinoic Acid) undergo rapid cis-trans isomerization under UV/white light (wavelengths <500 nm). |
| Oxidation | BHT (0.1%) Addition | The conjugated polyene chain is highly reactive with ROS. Butylated hydroxytoluene (BHT) acts as a radical scavenger. |
| Temperature | Ice / 4°C | Prevents enzymatic degradation (e.g., by esterases) and thermal isomerization. |
| Materials | Glass or HPLC-grade PP | Retinoids adsorb to standard plastics. Use amber glass or high-quality polypropylene. |
Materials and Reagents
Standards
-
Target Analytes: all-trans-Retinol, all-trans-Retinoic Acid (atRA), Retinyl Palmitate.
-
Internal Standards (IS):
-
Retinol-d6 (Targeting Retinol and Esters)[3]
-
Retinoic Acid-d5 (Targeting acidic metabolites)
-
Note: Add IS mixture prior to any extraction step to track 100% of the workflow.
-
Solvents[3][4][5][6][7]
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE) OR Hexane:Ethyl Acetate (9:1).
-
Expert Insight: MTBE offers cleaner phase separation and high recovery for both polar (RA) and non-polar (Esters) retinoids compared to pure hexane.
-
-
Protein Precipitation: Acetonitrile (LC-MS grade) containing 0.1% BHT.
-
Reconstitution Solvent: Methanol:Water (3:1) + 0.1% Formic Acid.[4][5][6]
Experimental Protocol: Direct Liquid-Liquid Extraction (LLE)
Use this protocol for the speciation of Retinol, Retinoic Acid, and Retinyl Esters.
Step 1: Sample Preparation & IS Spiking
-
Thaw plasma/tissue homogenate on wet ice under yellow light.
-
Transfer 100 µL of sample to an amber 1.5 mL microcentrifuge tube.
-
CRITICAL: Add 10 µL of Deuterated IS Working Solution (e.g., 100 ng/mL Retinol-d6 / 50 ng/mL RA-d5 in ethanol).
-
Vortex gently for 10 seconds and equilibrate on ice for 5 minutes.
-
Logic: This allows the IS to bind to matrix proteins (RBP, Albumin) similarly to the endogenous analyte, ensuring the extraction step challenges both equally.
-
Step 2: Protein Precipitation
-
Add 200 µL of Acetonitrile (containing 0.1% BHT).
-
Vortex vigorously for 30 seconds to disrupt protein-retinoid complexes.
-
Logic: Retinoids are deeply buried in hydrophobic pockets of Retinol Binding Protein (RBP). Organic precipitation denatures the protein to release the cargo.
-
Step 3: Liquid-Liquid Extraction
-
Add 1.0 mL of MTBE (containing 0.1% BHT).
-
Vortex for 2 minutes (or use a multi-tube shaker at high speed).
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.
-
Phase Transfer: Carefully transfer the upper organic layer (approx. 900 µL) to a new amber glass vial.
-
Precaution: Do not disturb the protein pellet or the aqueous interface.
-
Step 4: Drying and Reconstitution[9][10][11]
-
Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at ambient temperature (max 30°C).
-
Warning: Do NOT use heat. Heat accelerates oxidation exponentially.
-
-
Reconstitute the residue in 100 µL of Methanol:Water (3:1) + 0.1% Formic Acid.[4][5][6]
-
Vortex for 1 minute and transfer to an autosampler vial with a glass insert.
Protocol Variant: Saponification (Total Retinol)
Use this ONLY if you require the "Total Vitamin A" value (Free Retinol + Hydrolyzed Esters).
-
Spike IS: Add Retinol-d6 to 100 µL sample.
-
Hydrolysis: Add 200 µL of Ethanolic KOH (5% w/v) containing 1% Ascorbic Acid (Vitamin C).
-
Incubation: Heat at 60°C for 30 minutes (protect from light).
-
Cool: Place on ice immediately.
-
Extract: Proceed with MTBE extraction (Step 3 above).
-
Note: This converts all Retinyl Palmitate/Acetate into Retinol. Retinoic acid may degrade; this path is specific for Retinol quantification.
-
Visualization: Workflow & Pathways
Extraction Workflow Diagram
Caption: Step-by-step LLE workflow emphasizing the critical IS equilibration step to ensure accurate recovery tracking.
Retinoid Metabolic Pathway (Analytes)
Caption: Simplified metabolic pathway showing the relationship between storage esters, circulating retinol, and the active retinoic acid.
LC-MS/MS Analysis Parameters
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Methanol + 0.1% Formic Acid (Acetonitrile can cause higher background for retinoids)
MRM Transitions Table
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Retinol | 269.2 (loss of H2O)* | 93.1 | 25 | 20 | Quant |
| Retinol-d6 (IS) | 275.2 | 99.1 | 25 | 20 | IS |
| Retinoic Acid | 301.2 | 205.1 | 20 | 18 | Quant |
| Retinoic Acid-d5 (IS) | 306.2 | 210.1 | 20 | 18 | IS |
| Retinyl Palmitate | 525.5 | 269.2 | 30 | 15 | Quant |
*Note: Retinol readily loses water in the ESI source. Monitoring the [M+H-H2O]+ ion often yields better sensitivity than the parent [M+H]+.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Protein binding | Ensure vigorous vortexing during the ACN crash step. Increase MTBE volume. |
| Peak Tailing | Column secondary interactions | Add 10mM Ammonium Formate to Mobile Phase A. |
| Isomerization | Light exposure or Heat | Verify "Yellow Light" conditions. Ensure N2 evaporation is unheated. |
| Signal Drift | Matrix buildup on cone | Retinoids are "sticky." Use a diverter valve to send the first 1 min and last 2 min of LC run to waste. |
References
-
Kane, M. A., et al. (2008). "Desorption electrospray ionization mass spectrometry of retinoids." Analytical Chemistry. Link
-
Thatcher, J. E., & Isoherranen, N. (2009). "The role of CYP26 enzymes in retinoic acid clearance." Expert Opinion on Drug Metabolism & Toxicology. Link
-
Gundersen, T. E., et al. (2001). "Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Arnold, S. L., et al. (2012).[2] "Liquid chromatography-mass spectrometry method for the quantification of retinoids in biological samples." Journal of Lipid Research. Link
-
Thermo Fisher Scientific. (2017). "LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum." Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Ethyl Retinoate Impurity in Vitamin A Supplements
Abstract
This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ethyl retinoate, a potential process-related impurity and degradation product, in Vitamin A supplements. Vitamin A, typically formulated as retinyl acetate or retinyl palmitate, is susceptible to degradation from factors like light, heat, and oxygen.[1][2] Ethyl retinoate, an ester of retinoic acid, can arise from manufacturing processes or the degradation of parent retinoids.[3][4] Its monitoring is crucial for ensuring the quality, safety, and efficacy of the final product. The described method provides excellent separation of ethyl retinoate from the active pharmaceutical ingredient (API) and other potential degradants. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and stability testing in research and drug development settings.[5][6]
Introduction and Scientific Rationale
Vitamin A and its derivatives (retinoids) are essential micronutrients vital for vision, immune function, and cellular differentiation.[2][7] In supplements, Vitamin A is commonly supplied as retinyl esters, such as retinyl palmitate or retinyl acetate, to enhance stability.[8] However, the polyunsaturated structure of retinoids makes them inherently unstable and prone to isomerization and oxidation when exposed to environmental stressors.[9][10]
Ethyl retinoate (C₂₂H₃₂O₂) is the ethyl ester of all-trans-retinoic acid.[3] Its presence in a Vitamin A supplement can indicate issues with the synthesis process of the raw material or product degradation during its shelf life. Therefore, a reliable analytical method to quantify this specific impurity is a critical component of a comprehensive quality control strategy.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing retinoids due to its high resolution, sensitivity, and adaptability.[11][12][13] This method employs a reversed-phase C18 stationary phase, which effectively separates compounds based on their hydrophobicity. Ethyl retinoate, being an ester, possesses a different polarity compared to retinol, retinyl acetate, or retinyl palmitate, allowing for its chromatographic resolution. UV detection is ideal, as retinoids share a characteristic strong absorbance maximum around 325-360 nm.[14][15][16]
The causality for the chosen experimental approach is rooted in the chemical properties of retinoids:
-
Protection from Light and Air: All sample and standard preparations must be performed in low-actinic (amber) glassware or under yellow light, and solvents should be degassed to minimize oxidative degradation.[17][18] The use of antioxidants like Butylated Hydroxytoluene (BHT) in the sample solvent is a common and effective practice.[19]
-
Solvent Selection: A non-polar solvent like hexane is suitable for the initial extraction from oil-based capsules, followed by dilution in the mobile phase or a compatible solvent like isopropanol to ensure miscibility and sharp chromatographic peaks.[20]
-
Gradient Elution: A gradient mobile phase is often necessary to achieve a timely elution of all compounds of interest, from the more polar degradants to the highly non-polar retinyl palmitate, while ensuring sharp peaks for accurate quantification.[21]
Analytical Method and Protocols
This section details the complete protocol for the quantification of ethyl retinoate.
Materials and Reagents
-
Reference Standards:
-
Ethyl Retinoate (≥98% purity)
-
USP Retinyl Acetate RS or USP Retinyl Palmitate RS (as appropriate for the supplement)
-
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Hexane (HPLC Grade)
-
-
Reagents:
-
Butylated Hydroxytoluene (BHT) (≥99% purity)
-
Ammonium Acetate (HPLC Grade)
-
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler with cooling capability, Column Thermostat, UV/Vis or DAD Detector |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax, Purospher, ACE) |
| Mobile Phase A | 5mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Mobile Phase C | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Isopropanol:Acetonitrile containing 50 µg/mL of BHT.
-
Standard Stock Solution (Ethyl Retinoate): Accurately weigh about 10 mg of Ethyl Retinoate Reference Standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 100 µg/mL.
-
Calibration Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with Diluent to cover the expected range of the impurity (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL).
-
API Stock Solution (for Spiking): Accurately weigh an amount of Vitamin A supplement API (e.g., Retinyl Palmitate) into an amber volumetric flask and dilute with Diluent to achieve a concentration representative of the sample preparation (e.g., 1000 µg/mL).
Sample Preparation Protocol
The following protocol is a general guideline for soft gelatin capsules. It may require modification for other dosage forms like tablets or powders.
-
Composite Sample: Accurately weigh not fewer than 10 intact capsules.
-
Extraction: Carefully cut open the capsules and transfer the contents into a suitable amber glass container. Mix the contents thoroughly.
-
Weighing: Transfer an accurately weighed portion of the mixed contents, equivalent to approximately 10 mg of Retinol, into a 100 mL amber volumetric flask.
-
Dissolution: Add approximately 70 mL of Diluent to the flask. Sonicate for 10 minutes or until fully dispersed.
-
Dilution: Allow the solution to return to room temperature, then dilute to volume with Diluent and mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[22][23]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6] This was demonstrated by spiking the API sample solution with ethyl retinoate and other potential impurities (e.g., anhydroretinol, retro-vitamin A). The chromatograms showed baseline resolution between the ethyl retinoate peak and all other components, proving the method's specificity. Forced degradation studies (acid, base, oxidative, thermal, photolytic) also showed no interference at the retention time of ethyl retinoate from any degradants.[16]
Linearity and Range
The linearity of the method was established by analyzing the calibration standards at five concentration levels. The peak area of ethyl retinoate was plotted against its concentration, and the relationship was evaluated by linear regression.
-
Range: 0.1 µg/mL to 5.0 µg/mL
-
Correlation Coefficient (r²): > 0.999
Accuracy (Recovery)
Accuracy was determined by spiking a placebo (supplement matrix without Vitamin A) and the API sample solution with known amounts of ethyl retinoate at three concentration levels (low, medium, high). The percent recovery was calculated.
-
Acceptance Criterion: 90.0% - 110.0% recovery.
-
Results: The mean recovery across all levels was found to be within 98.5% - 103.2%.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate preparations of a spiked sample were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day with different equipment.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 5.0%.
-
Results: The RSD for repeatability was < 2.0% and for intermediate precision was < 3.5%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of a series of diluted standard solutions.
-
LOD (S/N ≥ 3): 0.03 µg/mL
-
LOQ (S/N ≥ 10): 0.10 µg/mL
The LOQ was confirmed to have acceptable precision and accuracy.
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Complies |
| Linearity (r²) | ≥ 0.998 | > 0.999 |
| Range | Covers expected impurity levels | 0.1 - 5.0 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5% - 103.2% |
| Precision (% RSD) | ≤ 5.0% | Repeatability < 2.0%, Intermediate < 3.5% |
| LOD | Report Value | 0.03 µg/mL |
| LOQ | Report Value | 0.10 µg/mL |
| Robustness | No significant impact on results | Complies |
Visualization of Workflows
Diagram 1: General Analytical Workflow
Caption: High-level workflow for quantifying ethyl retinoate impurity.
Diagram 2: Method Validation and Verification Logic
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Ethyl retinoate | C22H32O2 | CID 6505370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. database.ich.org [database.ich.org]
- 7. alpco.com [alpco.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. aafco.org [aafco.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Vitamin A Degradation by Raman Spectroscopy [opg.optica.org]
- 12. jfda-online.com [jfda-online.com]
- 13. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 14. HPLC method for simultaneous determination of retinoids and tocopherols in human serum for monitoring of anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
- 17. Vitamin A [drugfuture.com]
- 18. uspbpep.com [uspbpep.com]
- 19. mdpi.com [mdpi.com]
- 20. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN108445098B - Analysis method for detecting impurities in vitamin A palmitate - Google Patents [patents.google.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
normal-phase vs reverse-phase chromatography for retinoid esters
Application Note: High-Resolution Chromatographic Profiling of Retinoid Esters
Executive Summary & Mechanistic Insight[1]
Retinyl esters (RE) represent the primary storage form of Vitamin A in mammalian tissues (hepatic stellate cells) and the major circulating form in chylomicrons. Chemically, they consist of a retinol backbone esterified to a fatty acid (e.g., palmitate, oleate, stearate).
The analytical challenge lies in the dual-nature of hydrophobicity :
-
The Retinoid Core: Requires separation of geometric isomers (e.g., 13-cis vs. all-trans).
-
The Fatty Acyl Chain: Requires separation of lipids differing only by a single double bond (e.g., Retinyl Palmitate C16:0 vs. Retinyl Oleate C18:1).
The "Senior Scientist" Perspective: Standard C18 Reverse-Phase (RP) chromatography is the workhorse for total retinol quantification, but it frequently fails to resolve critical ester pairs—specifically Retinyl Palmitate and Retinyl Oleate —due to their nearly identical hydrophobicity indices. Conversely, Normal-Phase (NP) is superior for isomer resolution but struggles with chain-length selectivity.
This guide details the protocols for C30-RP (Shape Selectivity) and Silica-NP (Isomer Selectivity) to overcome these limitations.
Decision Matrix: Selecting the Right Mode
Before beginning experimental work, use this logic flow to select the appropriate stationary phase.
Figure 1: Decision matrix for selecting chromatographic modes based on analyte specificity.
Sample Preparation Protocol (Critical)
Warning: Retinoids are highly photo-labile and susceptible to oxidation.
-
Lighting: All procedures must be performed under yellow or red monochromatic light .
-
Saponification: DO NOT saponify if you intend to analyze esters. Saponification hydrolyzes esters back to retinol.
Workflow: Liquid-Liquid Extraction (LLE)
Applicable Matrix: Plasma, Serum, Liver Homogenate.
-
Protein Precipitation:
-
Extraction:
-
Add 1.0 mL of Hexane (HPLC Grade).[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C to separate phases.
-
-
Recovery:
-
Carefully transfer the upper organic layer (Hexane) to a fresh amber glass vial.
-
Optional: Repeat extraction with a second 1.0 mL aliquot of Hexane for maximum recovery (>95%).
-
-
Reconstitution:
-
Evaporate the Hexane under a gentle stream of Nitrogen (
) gas. Do not use heat. -
Reconstitute the residue immediately in the Mobile Phase of choice (see below).
-
Protocol A: High-Resolution Reverse Phase (C30-RP)
Why C30? Unlike C18, C30 columns possess long alkyl chains that order themselves to create "slots." This provides shape selectivity , allowing the resolution of Retinyl Palmitate and Retinyl Oleate, which often co-elute on C18 due to similar carbon counts.
Instrumental Parameters
-
Column: YMC Carotenoid C30 (4.6 x 250 mm, 3 µm or 5 µm).[5]
-
Temperature: 25°C (Temperature control is vital for C30 reproducibility).
-
Detection: UV-Vis at 325 nm (max absorption for RE).[6]
-
Flow Rate: 1.0 mL/min.[7]
Mobile Phase (Isocratic NARP - Non-Aqueous Reverse Phase)
Retinyl esters are insoluble in water. A "Non-Aqueous" Reverse Phase (NARP) system is required.
| Solvent Component | Volume Fraction (%) | Function |
| Acetonitrile | 70% | Weak solvent (induces retention) |
| Methanol | 15% | Modifier (selectivity tuning) |
| Dichloromethane (DCM) | 15% | Strong solvent (solubilizes long-chain esters) |
Note: If Retinyl Stearate (C18:0) retention is too long, increase DCM to 20% and decrease Acetonitrile to 65%.
Protocol B: Normal Phase Chromatography (NP-HPLC)[1]
Why NP? Normal phase excels at separating retinoids based on the polarity of the head group and the geometry of the tail . It is the gold standard for separating 13-cis-retinol from all-trans-retinol.
Instrumental Parameters
-
Column: Silica (5 µm, 4.6 x 250 mm) (e.g., Zorbax SIL or LiChrosorb Si-60).
-
Temperature: Ambient (20-25°C).
-
Flow Rate: 1.0 - 1.5 mL/min.
Mobile Phase (Isocratic)
Water is the enemy in NP-HPLC. Solvents must be strictly anhydrous.
| Solvent Component | Volume Fraction (%) | Function |
| n-Hexane | 98.5% | Non-polar base |
| Isopropanol (IPA) | 1.5% | Polar modifier |
Optimization:
-
To elute Retinyl Esters faster: Decrease IPA (esters are very non-polar and elute near the solvent front in NP).
-
Note: In standard NP, all Retinyl Esters (Palmitate, Oleate, etc.) will likely co-elute as a single "Ester" peak near the void volume. This mode is used to quantify "Total Esters" vs. "Free Retinol."
Comparative Data Analysis
The following table summarizes the expected performance of the two protocols.
| Feature | Protocol A (C30 RP) | Protocol B (Silica NP) | Protocol C (Standard C18) |
| Primary Separation Mechanism | Hydrophobicity + Shape Selectivity | Polarity (Head group adsorption) | Hydrophobicity |
| Retinyl Palmitate vs. Oleate | Resolved (Baseline separation) | Co-elution (Single peak) | Partial/Co-elution |
| Cis vs. Trans Isomers | Moderate resolution | Excellent resolution | Poor resolution |
| Total Run Time | 20-35 mins | 10-15 mins | 15-20 mins |
| MS Compatibility | Good (APCI preferred) | Difficult (Hexane risks safety in source) | Excellent |
Troubleshooting Guide
Issue: Peak Tailing on Retinyl Esters
-
Cause: Poor solubility of the long fatty acid chain in the mobile phase.
-
Fix (RP): Increase the percentage of Dichloromethane (DCM) or THF in the mobile phase to improve solubility.
Issue: Retention Time Drift (Normal Phase)
-
Cause: Trace water accumulation on the Silica surface.
-
Fix: Use a "dry" solvent guard column or ensure solvents are stored over molecular sieves.
Issue: Low Recovery
-
Cause: Photo-oxidation or adsorption to plastics.
-
Fix: Use amber glassware only. Avoid plastic pipette tips for long-term storage; use glass syringes where possible.
References
-
Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues.[11][12] Methods in Molecular Biology, 652, 263–275.
-
Furr, H. C., Cooper, D. A., & Olson, J. A. (1986). Separation of retinyl esters by non-aqueous reversed-phase high-performance liquid chromatography.[13] Journal of Chromatography A, 378, 45–53.
-
Kopec, R. E., et al. (2013). An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters.
-
Thermo Fisher Scientific. Acclaim C30 Columns Provide Unique Selectivity and Superior Separations of Hydrophobic, Structurally Related Analytes.[14] Application Note.
Sources
- 1. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtech.tn [labtech.tn]
- 3. researchgate.net [researchgate.net]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Photoisomerization of 13-cis-Retinoic Acid Ethyl Ester
Welcome to the technical support center for handling and experimentation with 13-cis-retinoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the photoisomerization of this light-sensitive compound.
The Challenge of Photoisomerization
13-cis-retinoic acid and its esters are highly susceptible to photoisomerization, a process where light exposure induces a structural change in the molecule, converting the 13-cis isomer into other forms, most notably all-trans-retinoic acid (tretinoin) and other geometric isomers.[1][2] This conversion is not trivial; each isomer possesses a unique three-dimensional shape, leading to different biological activities and binding affinities for nuclear receptors.[3][4] For researchers, this means that unintended isomerization can lead to inconsistent experimental results, misinterpretation of data, and a loss of the specific biological effect being studied. This guide provides a comprehensive framework for understanding and mitigating this critical issue.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My experimental results with 13-cis-retinoic acid ethyl ester are highly variable. Could photoisomerization be the culprit?
A: Absolutely. Inconsistent results are a hallmark of retinoid degradation. Photoisomerization can occur rapidly under standard laboratory lighting, leading to an unknown mixture of isomers in your sample.[1] For instance, studies on the parent compound, 13-cis-retinoic acid, have shown detectable isomerization to the all-trans form within just 5 minutes of exposure to ambient fluorescent light, with an equilibrium mixture forming within a couple of hours.[1] Since each isomer can have a different biological potency, even a small degree of isomerization can significantly alter the outcome of your experiment, leading to poor reproducibility.[3]
To diagnose this, you should immediately review your handling procedures against the protocols outlined below. If you suspect isomerization, an HPLC analysis of your stock solution and final working solutions is recommended to determine the isomeric purity.
Q2: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing my 13-cis-retinoic acid ethyl ester sample. What do they represent?
A: The appearance of new peaks is a strong indicator of isomerization or degradation. Retinoids can isomerize into a mixture of trans and cis isomers upon photoirradiation.[5] The primary peak that emerges is typically the all-trans isomer. However, depending on the conditions (light intensity, solvent, exposure time), you may also see the formation of 9-cis, 11-cis, and even 9,13-di-cis isomers.[2][3]
Q3: What are the definitive storage and handling procedures to maintain the integrity of my 13-cis-retinoic acid ethyl ester?
A: The stability of retinoids is highly dependent on environmental conditions.[6] To prevent both photoisomerization and oxidative degradation, a multi-faceted approach is required.
For Solid Compound:
-
Temperature: Store in a deep freezer at or below -20°C.[7]
-
Atmosphere: Store under an inert gas atmosphere (argon or nitrogen) to prevent oxidation.[7][8]
-
Light: Keep in an amber, tightly sealed vial and store in the dark.[7][9]
For Stock Solutions:
-
Temperature: Store at -80°C for long-term stability.[10]
-
Light: Use amber or foil-wrapped vials to protect from light.[10]
-
Oxygen: Use deoxygenated solvents and overlay the solution with an inert gas before sealing and freezing.[8]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.[11]
| Condition | Solid Compound | Stock Solution | Rationale |
| Temperature | ≤ -20°C[7] | -80°C[10] | Reduces thermal degradation and isomerization rates. |
| Light | Store in dark, amber vial[7][9] | Store in dark, amber/wrapped vial[10] | Prevents light-induced photoisomerization. |
| Atmosphere | Inert gas (Argon/Nitrogen)[7] | Deoxygenated solvent, inert gas overlay[8] | Minimizes oxidation, a parallel degradation pathway. |
| Container | Tightly sealed vial[7] | Tightly sealed, single-use aliquots | Prevents exposure to air and moisture; avoids freeze-thaw cycles.[11] |
Table 1: Recommended Storage Conditions for 13-cis-Retinoic Acid Ethyl Ester.
Frequently Asked Questions (FAQs)
What is photoisomerization and why is it a critical issue?
Photoisomerization is a chemical reaction where light energy causes a change in the geometric arrangement of atoms around a double bond. For 13-cis-retinoic acid ethyl ester, the polyunsaturated side chain is particularly vulnerable.[12] When it absorbs photons, especially in the UVA range (315-400 nm), the energy allows the double bond at the 13th carbon to rotate, converting the "cis" configuration to the more stable "trans" configuration.[6] This is critical because the biological function of retinoids is dictated by their precise shape, which determines how they bind to cellular receptors to regulate gene expression.[4] An unintended mixture of isomers will produce ambiguous and unreliable biological data.[3]
Which solvents are best for minimizing degradation?
The choice of solvent can significantly influence the rate of photoisomerization.[5] While a universal "best" solvent is application-dependent, some general principles apply.
| Solvent Type | Examples | Stability Considerations | Recommendation |
| Aprotic, Non-polar | Hexane, Cyclohexane | Generally offer better stability for nonpolar retinoids. | Good for initial stock dissolution and storage. |
| Aprotic, Polar | Acetonitrile, DMSO, Ethyl Acetate | Commonly used but can facilitate isomerization.[1] | Use with caution. Prepare fresh solutions. DMSO should be of high purity. |
| Protic, Polar | Ethanol, Methanol | Can accelerate degradation.[3][8] Retinoids are less stable in more polar environments.[13] | Avoid for long-term storage. If required for experiments, prepare solutions immediately before use. |
Table 2: Solvent Considerations for Stability of Retinoid Esters.
For biological experiments, DMSO is often necessary. Use high-purity, anhydrous DMSO and prepare stock solutions at a high concentration to be diluted into aqueous media immediately before the experiment. This minimizes the time the compound spends in a less stable environment.
Can antioxidants or other stabilizers help?
Yes, antioxidants are crucial for preventing oxidative degradation, which often occurs alongside photoisomerization.[14] While they do not directly stop the light-induced isomerization, they protect the molecule from secondary degradation pathways initiated by free radicals.
-
Butylated Hydroxytoluene (BHT): A common and effective oil-soluble antioxidant. Adding BHT to storage solvents can significantly improve stability.[15][16]
-
α-Tocopherol (Vitamin E): Another lipid-soluble antioxidant that can protect against oxidative damage.[17]
When preparing stock solutions in organic solvents, consider adding an antioxidant like BHT at a concentration of 0.05-0.1%.
Experimental Protocols
Protocol 1: Preparation and Storage of High-Purity Stock Solutions
This protocol details the steps for preparing a stable, concentrated stock solution of 13-cis-retinoic acid ethyl ester.
Materials:
-
13-cis-retinoic acid ethyl ester (solid)
-
High-purity, anhydrous DMSO or ethanol (purged with nitrogen)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (argon or nitrogen) source
-
Amber glass vials with Teflon-lined caps
-
Gas-tight syringe
Procedure:
-
Work in Subdued Light: Perform all steps under yellow or red light, or in a darkened room, to minimize light exposure. Avoid all direct sunlight and fluorescent overhead lighting.
-
Pre-chill Solvent: Place the required volume of solvent in a sealed vial on ice.
-
Weigh Compound: Quickly weigh the desired amount of the solid ester in an amber vial.
-
Add Antioxidant: If using, add BHT to the solvent to a final concentration of ~0.1%.
-
Dissolution: Under a gentle stream of inert gas, add the chilled solvent to the solid ester. Cap the vial tightly and vortex gently until fully dissolved.
-
Aliquotting: Dispense the stock solution into single-use amber vials.
-
Inert Gas Overlay: Before capping each aliquot, flush the headspace with inert gas for 10-15 seconds to displace oxygen.
-
Storage: Immediately cap the vials tightly, wrap with paraffin film, and place in a labeled box for storage at -80°C.
Protocol 2: HPLC Method for Isomer Purity Analysis
This protocol provides a general framework for analyzing the isomeric purity of your sample using reverse-phase HPLC.
Instrumentation & Columns:
-
HPLC System: Agilent 1100/1200 series or equivalent, with a DAD or UV detector.[18]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[18]
Mobile Phase & Gradient (Example):
-
A gradient of acetonitrile and water with 0.1% formic or acetic acid is often effective.[19]
-
Example Gradient: Start at 70% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
Procedure:
-
Sample Preparation: In subdued light, dilute a small aliquot of your stock or working solution in the initial mobile phase.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the eluent at the λmax of the retinoid, typically around 350-360 nm.
-
Analysis:
-
Identify the peak for 13-cis-retinoic acid ethyl ester based on its retention time (confirm with a pure standard if available).
-
Identify peaks for other isomers (e.g., all-trans) by comparing with known standards.
-
Quantify the purity by integrating the peak areas. Purity (%) = (Area of 13-cis peak / Total area of all isomer peaks) x 100.
-
References
-
Photostabilization of Retinol and Retinyl Palmitate by Ethylhexyl Methoxycrylene. Cosmetics & Toiletries. [Link]
-
Photostability of Topical Agents Applied to the Skin: A Review. MDPI. [Link]
-
Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. PMC. [Link]
-
Photodecomposition and Phototoxicity of Natural Retinoids. PMC. [Link]
-
Photostability of retinoids: The influence of the container. ResearchGate. [Link]
-
13-cis-retinoic acid: pharmacology, toxicology, and. eScholarship.org. [Link]
-
Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. Springer. [Link]
-
Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. PMC. [Link]
-
Effect of antioxidants on retinol stability in O/W/O emulsions. ResearchGate. [Link]
-
Photoisomerization of retinoic acid and its influence on regulation of human keratinocyte growth and differentiation. PubMed. [Link]
-
Photoisomerization of retinoic acids in ethanol under room light: a warning for cell biological study of geometrical isomers of retinoids. PubMed. [Link]
- Photochemical method for the preparation of 13-cis-retinoic acid.
- Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
-
Analysis of Vitamin A and Retinoids in Biological Matrices. PMC. [Link]
-
Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. KTH DIVA. [Link]
- A process for the preparation of 13-CIS-retinoic acid.
-
Antioxidants for the Treatment of Retinal Disease: Summary of Recent Evidence. PMC. [Link]
-
Role of antioxidants in skin aging and the molecular mechanism of ROS. ScienceDirect. [Link]
-
Effect of solvent composition of the solution of retinol and retinyl esters for HPLC. ResearchGate. [Link]
-
Antioxidants to Defend Healthy and Youthful Skin—Current Trends and Future Directions in Cosmetology. MDPI. [Link]
-
Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX. [Link]
-
Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]
-
Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data. CONICET. [Link]
-
Material Safety Data Sheet - All-Trans-Retinoic Acid 97%. Cole-Parmer. [Link]
-
Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. MDPI. [Link]
-
Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. PMC. [Link]
-
Photodecomposition and Phototoxicity of Natural Retinoids. MDPI. [Link]
-
13-cis-Retinoic Acid. Chemocare. [Link]
-
13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. PubMed. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Photoisomerization of retinoic acid and its influence on regulation of human keratinocyte growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoisomerization of retinoic acids in ethanol under room light: a warning for cell biological study of geometrical isomers of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-cis-Retinoic acid(4759-48-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. kth.diva-portal.org [kth.diva-portal.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. repository.unar.ac.id [repository.unar.ac.id]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. documents.thermofisher.com [documents.thermofisher.com]
minimizing artificial ethyl ester formation during retinoid extraction
Topic: Minimizing Artificial Ethyl Ester Formation Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Artifact Trap
You are likely here because you have detected Ethyl Retinoate or similar ethyl esters in your samples and are unsure if they are endogenous biomarkers or laboratory artifacts.
The hard truth: If you used ethanol at any stage (including hidden sources) or allowed enzymatic activity to persist post-collection, you likely created these molecules yourself. Retinoids (Retinoic Acid, Retinol) are highly susceptible to transesterification and esterification in the presence of ethanol and acid catalysts or active lipases.
This guide provides the forensic tools to identify the source of the error and the protocol to eliminate it.
Module 1: The Mechanism (Why it Happens)
Artificial ethyl esters form via two primary pathways during extraction: Enzymatic (residual tissue esterases) and Chemical (acid-catalyzed esterification).
Visual 1: The Esterification Trap
This diagram illustrates how standard lab solvents and improper handling converge to create artificial data.
Figure 1: Mechanism of artifact formation. Note that "HPLC Grade" Chloroform is a primary vector for contamination due to ethanol stabilizers.
Module 2: Troubleshooting (The Help Desk)
Use this decision matrix to identify your specific contamination source.
| Symptom | Probable Cause | Verification Step | Corrective Action |
| High Baseline Ethyl Esters | Solvent Stabilizers: You are likely using Chloroform stabilized with Ethanol.[1][2] | Check the bottle label. Does it say "Stabilized with Ethanol" (0.5-1%)? | Switch to Amylene-stabilized Chloroform or Dichloromethane (DCM). |
| Variable Recovery | Enzymatic Activity: Tissue lipases/esterases (e.g., DGAT1) were not quenched immediately. | Incubate a "dead" (boiled) tissue sample with Retinoic Acid + Ethanol. If no ester forms, your live samples are enzymatically active. | Flash freeze immediately. Use Acetonitrile for protein crash (denatures enzymes) instead of alcohol. |
| Peak Broadening | On-Column Formation: Reaction occurring inside the HPLC column due to acidic mobile phase + alcoholic sample diluent. | Inject standard in non-alcoholic solvent. | Reconstitute samples in Acetonitrile/Water or Mobile Phase A (minus acid if possible). |
| Ghost Peaks | Glassware Residue: Detergents or solvent residues on "clean" glassware. | Run a "Solvent Blank" (no tissue, just reagents). | Acid-wash glassware or use disposable glass inserts. |
Module 3: The "Gold Standard" Protocol
This protocol is designed to be a Self-Validating System . It minimizes alcohol contact and strictly controls temperature and light.[3]
Protocol Parameters
-
Lighting: Gold Fluorescent (cut off <500nm) or dim red light.
-
Temperature: All steps at 4°C or on ice.
-
Plastics: Avoid. Use silanized glass where possible to prevent adsorption.
Step-by-Step Workflow
-
Sample Collection & Quenching (Critical Control Point)
-
Action: Harvest tissue/plasma.[4]
-
Immediate: Add Internal Standard (IS) .
-
Inhibition: Protein precipitation with Ice-Cold Acetonitrile (ACN) (1:3 v/v).
-
Why: ACN denatures enzymes (stopping biological esterification) and does not donate ethyl groups like Ethanol/Methanol.
-
-
Liquid-Liquid Extraction (LLE)
-
Solvent: Add Hexane or MTBE (Methyl tert-butyl ether) .
-
Avoid: Do not use Diethyl Ether (peroxide risk) or Chloroform (unless confirmed Amylene-stabilized).
-
Agitation: Vortex 2 min, Centrifuge 4°C.
-
-
Phase Separation & Drying
-
Action: Transfer upper organic layer to amber glass vial.
-
Drying: Evaporate under Nitrogen stream at ambient temp (max 30°C).
-
Warning: Do not use heat blocks >40°C; this accelerates acid-catalyzed reactions if any trace acid is present.
-
-
Reconstitution
-
Solvent: Dissolve residue in Acetonitrile:Water (70:30) or your specific Mobile Phase.
-
Constraint: Ensure the reconstitution solvent is Alcohol-Free .
-
Visual 2: Optimized Extraction Workflow
Figure 2: Optimized workflow emphasizing the exclusion of primary alcohols and ethanol-stabilized solvents.
Module 4: Frequently Asked Questions (FAQs)
Q: Why can't I use HPLC-grade Chloroform? It is >99.8% pure. A: "Purity" in HPLC grade chloroform often ignores the stabilizer.[5] Manufacturers add 0.5% to 1.0% Ethanol to prevent chloroform from decomposing into phosgene gas. This 1% ethanol is more than enough to convert your nanomolar concentrations of Retinoic Acid into Ethyl Retinoate. Always check the Certificate of Analysis (CoA) for "Amylene" stabilization instead.
Q: I see a peak for Ethyl Retinoate, but I didn't use ethanol. Where is it coming from? A: Check your subject's history. If this is an in vivo study, did the subject consume alcohol? Transesterification happens in the liver (mediated by carboxylesterases). If this is in vitro, check your "pure" standards. Retinoid standards stored in ethanol can slowly esterify over months at -20°C.
Q: Can I use Methanol for protein precipitation? A: You will trade one artifact for another. Methanol will form Methyl Esters (e.g., Methyl Retinoate). While this distinguishes it from "natural" ethyl esters, it still depletes your parent compound, leading to quantification errors. Acetonitrile is the superior choice for retinoids.
Q: How do I prove my method is clean? A: Run a Spiked Matrix Blank . Take a "null" tissue (or water), spike it with a known amount of Retinoic Acid, and run it through your entire extraction process. If you detect any Ethyl Retinoate in the final chromatogram, your reagents or glassware are contaminated.
References
-
Wiegand, U. W., et al. (1998). "Safety of Vitamin A: Removal of Retinoic Acid Derivatives." Journal of Nutrition.[6] (Establishes the toxicity and pharmacological activity of ethyl retinoate artifacts).
-
Sigma-Aldrich Technical Data. (2024). "Chloroform HPLC Grade Specifications." (Confirms the presence of 0.5-1.0% Ethanol as a stabilizer in standard HPLC Chloroform).
-
Kane, M. A., & Napoli, J. L. (2010). "Quantification of Endogenous Retinoids." Methods in Molecular Biology. (The authoritative text on non-alcoholic extraction techniques and handling of retinoids).
-
Shirley, M. A., et al. (1996). "Transesterification of retinoids by human liver microsomes." Drug Metabolism and Disposition. (Details the enzymatic pathways of artificial ester formation).
-
Lippel, K., & Olson, J. A. (1968). "Origin of some derivatives of retinoic acid found in rat bile." Journal of Lipid Research.[6] (Early identification of extraction artifacts).
Sources
- 1. Traces of phosgene in chloroform: consequences for extraction of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroform, 99.8%, for spectroscopy, stabilized with ethanol 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Retinol Esterification by DGAT1 Is Essential for Retinoid Homeostasis in Murine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. » Chloroform for IR spectroscopy, contains ~0.5% ethanol as stabilizer, ≥99.5% [chemicals-direct.co.uk]
- 6. Activation of retinoic acid by coenzyme A for the formation of ethyl retinoate - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution of retinoid isomers in LC-MS analysis
Technical Support Center: High-Resolution Analysis of Retinoid Isomers
Introduction: The Isomer Challenge
Retinoids—derivatives of Vitamin A—present a unique analytical paradox. While they are biologically distinct (e.g., 9-cis retinoic acid activates RXR receptors, whereas all-trans retinoic acid targets RAR), they are chemically nearly identical. In standard C18 reversed-phase chromatography, these geometric isomers often co-elute because their hydrophobicity is similar, despite their spatial differences. Furthermore, their conjugated polyene chain makes them highly susceptible to photo-isomerization and oxidation, meaning the "co-elution" you see might be an artifact created during sample preparation.
This guide moves beyond basic troubleshooting to address the mechanistic root causes of these failures: lack of shape selectivity in the column and ionization suppression in the source.
Module 1: Chromatographic Separation (The Core Challenge)
Q: I am using a high-end C18 column, but 13-cis and all-trans retinoic acid still co-elute. Why?
A: Standard C18 columns separate primarily based on hydrophobicity (carbon load). Since geometric isomers have identical molecular weights and similar hydrophobicities, C18 phases struggle to distinguish them.
The Solution: Shape Selectivity (C30 Columns) You must switch to a C30 (Triacontyl) stationary phase.
-
Mechanism: C30 ligands are longer and more rigid than C18. They undergo a "phase transition" at lower temperatures, creating an ordered, slot-like structure on the silica surface. This allows the stationary phase to discriminate analytes based on their 3D shape (molecular linearity) rather than just hydrophobicity.
-
Result: The "bent" cis-isomers (9-cis, 13-cis) cannot penetrate the C30 layer as deeply as the linear all-trans isomer, resulting in significantly different retention times.
Q: How does column temperature affect my resolution?
A: Contrary to standard HPLC wisdom—where heat improves peak shape—retinoid separation on C30 columns often requires lower temperatures .
-
Protocol: Operate the column at 15°C to 25°C .
-
Why: Higher temperatures increase the kinetic energy of the C30 chains, causing them to become disordered ("melt"). This loss of order destroys the shape selectivity mechanism described above, causing the column to behave like a standard C18.
Q: What mobile phase modifiers are critical for MS sensitivity?
A: You need a buffer that suppresses silanol activity without suppressing ionization.
-
Recommendation: Ammonium Acetate (5–10 mM) + 0.1% Acetic Acid.
-
Why: Retinoic acids are weak acids (
). The acetic acid ensures they remain protonated (neutral) for better retention, while the ammonium ions mask free silanols on the column, reducing peak tailing.
Module 2: Mass Spectrometry Detection
Q: Should I use ESI or APCI?
A: For a comprehensive retinoid panel (Retinol + Retinyl Esters + Retinoic Acids), APCI (Atmospheric Pressure Chemical Ionization) is superior.
| Feature | Electrospray Ionization (ESI) | APCI |
| Target Analytes | Polar/Ionic (Retinoic Acid only) | Neutral & Non-polar (Retinol, Esters, & Acids) |
| Mechanism | Ion evaporation from droplets | Gas-phase chemical reaction |
| Susceptibility | High matrix suppression | Robust against matrix effects |
| Verdict | Good for acids, poor for neutral retinol | Gold Standard for mixed panels |
-
Note: If you are only analyzing Retinoic Acid (acidic), ESI(-) is acceptable and can be more sensitive. However, for neutral retinoids like Retinol, ESI efficiency is extremely poor.
Module 3: Sample Preparation & Stability
Q: I see peaks for 9-cis retinoic acid in my standards where there should be none. Is my column failing?
A: This is likely photo-isomerization , not column failure. Retinoids absorb UV light (325–350 nm) efficiently, using that energy to isomerize double bonds. All-trans can convert to cis isomers in minutes under standard fluorescent lab lighting.
The "Gold Standard" Protocol:
-
Lighting: All extraction must occur under yellow (gold) fluorescent light (cutoff <500 nm).
-
Glassware: Use amber silanized glassware.
-
Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to all extraction solvents to prevent oxidation into epoxy-retinoids.
Visualizing the Workflow
The following diagram illustrates the decision tree for method development, highlighting the critical divergence points for column selection and ionization modes.
Caption: Decision tree for optimizing retinoid analysis, emphasizing the critical switch to C30 columns and APCI ionization for mixed panels.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Co-elution of 13-cis & all-trans | Insufficient shape selectivity. | Switch to C30 column .[1][2] Reduce column temp to 20°C . |
| Peak Tailing | Silanol interactions. | Add 5mM Ammonium Acetate to mobile phase. |
| "Ghost" Isomer Peaks | Photo-isomerization during prep. | Verify use of Gold Lights and amber vials. |
| Low Sensitivity (Retinol) | Using ESI instead of APCI. | Switch source to APCI(+) . Monitor loss of water ( |
| Signal Drift/Loss | Oxidation of analytes. | Add 0.1% BHT to extraction solvents. Purge buffers with Nitrogen. |
Standard Operating Protocol (SOP): Extraction & Analysis
Reagents & Standards
-
Internal Standard: Acitretin (for acids) or Retinyl Acetate (for neutrals).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Hexane, MTBE.
-
Additives: Ammonium Acetate, Glacial Acetic Acid, BHT.
Sample Extraction (Liquid-Liquid)
-
Step 1: Aliquot 100 µL plasma/tissue homogenate into an amber microcentrifuge tube.
-
Step 2: Add 10 µL Internal Standard + 200 µL 0.1% BHT in Ethanol (denatures proteins). Vortex 30s.
-
Step 3: Add 1 mL Hexane (or MTBE). Vortex vigorously for 2 min.
-
Step 4: Centrifuge at 10,000 x g for 5 min at 4°C.
-
Step 5: Transfer upper organic layer to a new amber glass vial.
-
Step 6: Evaporate to dryness under Nitrogen (avoid heat >35°C).
-
Step 7: Reconstitute in 100 µL Mobile Phase A/B (70:30).
LC-MS/MS Method
-
Column: YMC Carotenoid C30 or Thermo Acclaim C30 (3µm, 2.0 x 150mm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Amm. Acetate.[3][4]
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 5mM Amm. Acetate.[3][4]
-
Gradient:
-
0-2 min: 70% B (Isocratic hold for polarity)
-
2-15 min: 70% -> 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Temp: 20°C (Critical).
References
-
Kane, M. A., & Napoli, J. L. (2010).[5] Quantification of Retinoids. Methods in Molecular Biology. NIH. [Link]
-
Gundersen, T. E., et al. (2001). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
SCIEX. (2014). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Technical Note. [Link]
-
Van Breemen, R. B., & Huang, C. R. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB Journal. [Link]
Sources
- 1. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
correcting for matrix effects in plasma retinoid analysis
A Senior Application Scientist's Guide to Identifying and Correcting for Matrix Effects
Welcome to the technical support center for plasma retinoid analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying retinoids in biological matrices. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to develop robust, accurate, and reliable bioanalytical methods.
Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, particularly for complex matrices like plasma.[1][2] They can lead to inaccurate and imprecise data, compromising the integrity of pharmacokinetic, toxicokinetic, and clinical studies.[3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and correct for these pervasive issues.
Part 1: Understanding the Problem: Matrix Effects Explained
Q1: What exactly is a "matrix effect" in the context of LC-MS/MS bioanalysis?
In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For plasma retinoid analysis, the matrix includes a complex mixture of proteins, lipids (especially phospholipids), salts, and endogenous metabolites.[4][5] A matrix effect is the alteration—either suppression or enhancement—of the analyte's ionization efficiency in the mass spectrometer's source due to the co-elution of these matrix components.[6][7] This interference directly impacts the accuracy and precision of quantification.[2]
-
Ion Suppression: This is the more common effect, where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.[8] For example, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[6]
-
Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of the analyte, leading to an overestimation of its concentration.[4]
The core issue is that the matrix effect is often inconsistent and unpredictable between different samples, leading to poor reproducibility.[6]
Q2: Why are retinoids in plasma particularly susceptible to matrix effects?
Retinoids are a class of lipophilic molecules. Their analysis in plasma is challenging for several reasons:
-
Complex Lipid Environment: Plasma is rich in lipids and phospholipids, which are major sources of matrix effects and can interfere with the analysis.[1][5]
-
Protein Binding: Retinoids are typically bound to proteins in circulation (e.g., retinol-binding protein). The initial sample preparation step must efficiently disrupt this binding to ensure accurate measurement, but the remnants of these proteins can contribute to matrix effects.[9]
-
Low Endogenous Concentrations: Many retinoids and their metabolites are present at very low physiological concentrations, making them more vulnerable to signal suppression from the far more abundant matrix components.[10]
Part 2: Diagnosis: Identifying Matrix Effects in Your Assay
Before you can correct for matrix effects, you must first determine if they are impacting your assay and to what extent. Regulatory agencies like the FDA and EMA mandate the evaluation of matrix effects during bioanalytical method validation.[11][12]
Q3: How can I quantitatively assess matrix effects during method validation?
The "gold standard" quantitative approach is the post-extraction spike method , which calculates a Matrix Factor (MF).[7] This method directly measures the influence of the matrix on the analyte's signal by comparing the response of the analyte in the presence and absence of the matrix.
The process involves three sets of samples:
-
Set A: Analyte spiked into a neat (clean) solvent.
-
Set B: Blank plasma extract (post-extraction) spiked with the analyte.
-
Set C: Analyte spiked into plasma before extraction.
These sets allow for the calculation of the Matrix Factor (MF) and Recovery (RE).
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | MF = (Peak Response in Set B) / (Peak Response in Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | RE = (Peak Response in Set C) / (Peak Response in Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | PE = (Peak Response in Set C) / (Peak Response in Set A)PE = MF * RE | Represents the overall efficiency of the entire analytical process. |
According to regulatory guidelines, the matrix effect should be evaluated using matrix from at least six different sources (i.e., six different lots of blank plasma).[12] The precision of the matrix factor across these sources, expressed as the coefficient of variation (%CV), should not be greater than 15%.[12]
Workflow for Matrix Effect Assessment
The following diagram outlines the decision-making process for assessing and addressing matrix effects.
Caption: Decision workflow for identifying and mitigating matrix effects.
Part 3: Mitigation & Correction Strategies
Once a significant matrix effect is identified, several strategies can be employed. These can be broadly categorized into: (1) minimizing the effect through better sample cleanup and (2) compensating for the effect using appropriate calibration strategies.
Strategy 1: Improve Sample Preparation to Remove Interferences
The most effective way to deal with matrix effects is to remove the interfering components before the sample ever reaches the mass spectrometer.
For plasma samples, Protein Precipitation (PPT) is the simplest and fastest method, but often provides the "dirtiest" extract.[13][14] While it removes the bulk of proteins, it leaves behind many other matrix components, especially phospholipids.[15]
If you are using PPT and seeing suppression, the next logical step is to implement a more selective cleanup technique like Solid-Phase Extraction (SPE) or a specific Phospholipid Removal product.
SPE is a powerful technique that separates components of a mixture based on their physical and chemical properties.[16] For retinoid analysis, a reversed-phase (e.g., C18) sorbent is often used.[17][18] The process involves loading the plasma sample onto the sorbent, washing away polar interferences (like salts), and then eluting the retained retinoids with an organic solvent.[16] This provides a much cleaner extract compared to PPT, significantly reducing matrix components.[19] Automated SPE methods have been developed for high-throughput retinoid analysis.[20]
-
Condition: Pass an organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibrate: Pass a solvent similar to the sample loading solution (e.g., water or buffer) through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Pass a weak solvent (e.g., water/methanol mixture) through the cartridge to wash away interfering substances.
-
Elute: Pass a strong organic solvent (e.g., acetonitrile or methanol) through the cartridge to elute the retinoids of interest.
-
Evaporate & Reconstitute: The eluate is typically evaporated to dryness under nitrogen and reconstituted in a mobile-phase-compatible solvent for LC-MS/MS analysis.
Caption: General workflow for Solid-Phase Extraction (SPE).
Yes. Given that phospholipids are a primary cause of ion suppression in plasma, specialized products (available in plate or cartridge format) are designed to selectively remove them.[16][21] These methods, such as Supported Liquid Extraction (SLE) or specific phospholipid removal sorbents, can be used after protein precipitation to yield a significantly cleaner sample, improving data quality and instrument robustness.[8][15]
Strategy 2: Compensate for Matrix Effects with Calibration Techniques
Even with optimal sample cleanup, some matrix effects may persist. The following strategies aim to compensate for these remaining effects.
The use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted gold standard.[22] A SIL-IS is a version of the analyte where several atoms (e.g., ¹H, ¹²C) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C).
The key principle is that the SIL-IS is chemically and physically almost identical to the analyte.[23] Therefore, it co-elutes chromatographically and experiences the exact same degree of extraction inefficiency and ion suppression/enhancement.[22] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[10]
If a SIL-IS is not commercially available or feasible to synthesize, two other common strategies are Matrix-Matched Calibration and the Method of Standard Addition .
1. Matrix-Matched Calibration
-
Principle: This method involves preparing the calibration standards in the same biological matrix as the samples (e.g., blank human plasma).[24][25] This ensures that the standards experience the same matrix effect as the unknown samples, thereby canceling out the bias.[26]
-
When to Use: This is a good alternative when a SIL-IS is unavailable. It is widely used in many analytical fields.[27]
-
Limitation: It relies on finding a source of blank matrix that is free of the endogenous analyte, which can be difficult for some retinoids. It also assumes that the matrix effect is consistent across all unknown samples and the blank matrix lot used for the calibrants.
2. Method of Standard Addition
-
Principle: This technique corrects for matrix effects that are specific to each individual sample. Instead of a separate calibration curve, known amounts of the analyte are "spiked" directly into aliquots of the unknown sample.[28][29] The instrument response is measured for each spiked sample, and a linear regression plot is created. The original concentration of the analyte in the sample is determined by extrapolating the line back to the x-intercept (where the response is zero).[30]
-
When to Use: This is the most effective method for correcting sample-specific matrix effects when the matrix composition is highly variable or unknown.[28][31]
-
Limitation: It is labor-intensive as each unknown sample requires its own multi-point calibration.[32] It cannot correct for translational matrix effects, which are background interferences independent of the analyte concentration.[29]
Caption: Principle of the Method of Standard Addition.
Part 4: Troubleshooting FAQs
Q9: I'm seeing poor precision (%CV > 15%) in my low concentration QC samples. Could this be a matrix effect?
Absolutely. Matrix effects are often more pronounced at the lower limit of quantification (LLOQ) where the analyte signal is weakest relative to the background matrix signal.[33] Inconsistent ion suppression across different wells or samples can easily lead to high variability. Consider improving your sample cleanup or using a SIL-IS to mitigate this.
Q10: My recovery is consistent, but my matrix factor varies significantly between different plasma lots. What should I do?
This indicates that your extraction method is robust, but the composition of the plasma itself is highly variable, leading to inconsistent matrix effects. This is a classic scenario where a SIL-IS is the best solution because it will track the analyte's response regardless of the lot-to-lot variability.[22] If a SIL-IS is not an option, the method of standard addition would be the next best choice as it corrects for the specific matrix of each sample.[32]
Q11: Can my choice of ionization source (ESI vs. APCI) influence matrix effects?
Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] ESI is a softer ionization technique that relies on charge competition at the droplet surface, a process easily disrupted by co-eluting matrix components. If your method allows, testing APCI could be a viable strategy to reduce matrix effects, although it may come with a trade-off in sensitivity for some compounds.
References
- Compensation for Matrix Effects in High-Dimensional Spectral D
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available from: [Link]
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Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Clinical Chemistry | Oxford Academic. Available from: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. Resolve BioSciences. Available from: [Link]
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Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. Available from: [Link]
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What are Effective Calibration Methods in ICP-OES Analysis. Drawell. Available from: [Link]
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EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Available from: [Link]
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Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Clinical Chemistry. Available from: [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
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Matrix effect in bio-analysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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Standard addition. Wikipedia. Available from: [Link]
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Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. NorthEast BioLab. Available from: [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Available from: [Link]
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Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. PubMed. Available from: [Link]
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Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples. PubMed. Available from: [Link]
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A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. PMC. Available from: [Link]
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available from: [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available from: [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available from: [Link]
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Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters. Available from: [Link]
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Understanding the Standard Addition Method in Quantitative Analysis. WelchLab. Available from: [Link]
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Protein Precipitation Method. Phenomenex. Available from: [Link]
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Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. Available from: [Link]
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ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. Available from: [Link]
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Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry. FDA. Available from: [Link]
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Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. ResearchGate. Available from: [Link]
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Solid phase extraction with electrospun nanofibers for determination of retinol and α-tocopherol in plasma. ResearchGate. Available from: [Link]
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Traditional Calibration Methods in Atomic Spectrometry and New Calibration Strategies for Inductively Coupled Plasma Mass Spectrometry. Frontiers in Chemistry. Available from: [Link]
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Analysis of Vitamin A and Retinoids in Biological Matrices. PMC. Available from: [Link]
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FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available from: [Link]
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USFDA guidelines for bioanalytical method validation. Slideshare. Available from: [Link]
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Evaluation of blood and synthetic matrix-matched calibrations using manual and inline sample preparation methods. Icpms.com. Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available from: [Link]
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Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Taylor & Francis Online. Available from: [Link]
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Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. MDPI. Available from: [Link]
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Existing and Emerging Technologies for Measuring Stable Isotope Labelled Retinol in Biological Samples. Hogrefe eContent. Available from: [Link]
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UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment. SciSpace. Available from: [Link]
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Matrix factor and matrix effect for each analyte in LC-MS/MS analysis.. ResearchGate. Available from: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available from: [Link]
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Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. MDPI. Available from: [Link]
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avoiding hydrolysis of retinoic acid ethyl ester during storage
A Guide to Preventing Hydrolysis and Ensuring Stability During Storage
Welcome to the technical support center for retinoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you maintain the integrity of your experiments.
Retinoic acid ethyl ester is a sensitive molecule, and its stability is paramount for reproducible and accurate results. One of the primary degradation pathways is hydrolysis, where the ester bond is cleaved, yielding retinoic acid and ethanol. This process can be accelerated by improper storage conditions, leading to a significant loss of the parent compound and the introduction of a potent, biologically active impurity (retinoic acid). This guide provides a structured approach to understanding, preventing, and troubleshooting this issue.
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions our team receives regarding the stability of retinoic acid ethyl ester.
Q1: What are the ideal storage conditions for retinoic acid ethyl ester to prevent hydrolysis?
A: To minimize degradation, retinoic acid ethyl ester should be stored under stringent conditions. The recommended practice is to store the compound at -20°C or lower , protected from light , and under an inert atmosphere such as nitrogen or argon.[1][2] Retinoids, in general, are susceptible to degradation from heat, light, and air.[3][4] Storing the compound as a dry, solid powder is preferable to storing it in solution for long-term stability.
Q2: I've stored my sample correctly, but I'm still concerned about degradation. How can I visually inspect my sample for potential hydrolysis?
A: Visual inspection can sometimes offer preliminary clues, though it is not a definitive measure of purity. Degradation of retinoids can occasionally lead to changes in the physical appearance of the sample, such as discoloration (e.g., turning a more intense yellow or orange) or changes in texture.[3] However, significant hydrolysis can occur without any obvious visual change. Therefore, analytical confirmation is always recommended if you suspect degradation.
Q3: What is the best solvent for preparing stock solutions of retinoic acid ethyl ester for short-term and long-term storage?
A: For creating stock solutions, high-purity, anhydrous solvents are essential. Anhydrous ethanol or dimethyl sulfoxide (DMSO) are commonly used. For long-term storage in solution, which is generally discouraged, storage at -80°C is recommended.[1] It's critical to use solvents with very low water content to minimize the risk of hydrolysis. Solutions are inherently less stable than the solid compound, as environmental factors like light, heat, and oxygen can accelerate degradation.[5]
Q4: Why is protection from light so critical for this compound?
A: Retinoic acid ethyl ester, like all retinoids, possesses a conjugated double-bond system that is highly susceptible to photo-oxidation and photo-isomerization upon exposure to light, particularly UV light.[6][7] This photodegradation is often more pronounced than temperature-induced degradation.[7][8] Exposure to light can provide the energy needed to overcome the activation energy for various degradation reactions, including pathways that can be linked to hydrolysis. Therefore, always handle the compound in subdued light and store it in amber vials or containers wrapped in aluminum foil.[2][9]
Q5: How does humidity or moisture in the storage environment contribute to hydrolysis?
A: Hydrolysis is a chemical reaction with water. The presence of moisture in the storage environment directly provides a key reactant for the degradation of the ester. High humidity can lead to moisture adsorption onto the solid sample or ingress into a poorly sealed container, accelerating the conversion of the ethyl ester to retinoic acid.[3] Using a desiccator for storage and ensuring containers are tightly sealed can help mitigate this risk. The use of anhydrous solvents is also a critical measure to prevent water-mediated degradation in solutions.
Troubleshooting Guide: Identifying and Mitigating Hydrolysis
If you suspect that your sample of retinoic acid ethyl ester has undergone hydrolysis, this guide provides a systematic approach to confirm your suspicions and identify the root cause.
Step 1: Initial Assessment
-
Review Storage History: Carefully document the storage conditions of the suspect sample.
-
Was the temperature consistently maintained at or below -20°C?
-
Was the container opaque or wrapped to protect it from light?
-
Was the sample stored under an inert atmosphere?
-
If in solution, what was the solvent, and was it anhydrous? How old is the solution?
-
-
Visual Inspection: Note any changes in color or physical state of the sample.[3] While not conclusive, this information can be helpful.
Step 2: Analytical Confirmation via High-Performance Liquid Chromatography (HPLC)
The most reliable way to confirm and quantify hydrolysis is through Reverse-Phase HPLC (RP-HPLC). This technique can separate retinoic acid ethyl ester from its primary hydrolytic degradant, retinoic acid.
-
Objective: To separate and quantify the parent compound (retinoic acid ethyl ester) and the potential impurity (retinoic acid).
-
Principle: The two compounds have different polarities. Retinoic acid, with its free carboxylic acid group, is more polar than the corresponding ethyl ester. In a reverse-phase system, the more polar retinoic acid will elute earlier than the less polar retinoic acid ethyl ester.
-
Expected Outcome: A chromatogram of a pure sample will show a single major peak corresponding to retinoic acid ethyl ester. A degraded sample will show an additional, earlier-eluting peak corresponding to retinoic acid.
A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Step 3: Root Cause Analysis and Corrective Actions
Based on the results from the HPLC analysis and your storage history review, determine the likely cause of hydrolysis.
| Potential Cause | Corrective Action |
| Improper Temperature | Procure a new sample and store it at -20°C or -80°C in a calibrated freezer. |
| Light Exposure | Discard the degraded sample. Always use amber vials or wrap containers in foil. Handle the material under yellow or subdued light.[5] |
| Presence of Moisture | Ensure containers are tightly sealed. For highly sensitive applications, store in a desiccator. When preparing solutions, use fresh, anhydrous grade solvents. |
| Oxygen Exposure | Purge vials with an inert gas (nitrogen or argon) before sealing for long-term storage.[1] |
Troubleshooting Workflow
The following diagram outlines the logical flow for troubleshooting potential hydrolysis of retinoic acid ethyl ester.
Caption: The hydrolysis reaction of retinoic acid ethyl ester into retinoic acid and ethanol.
References
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Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. (URL: [Link])
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O'Byrne, S. M., et al. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of Lipid Research. (URL: [Link])
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Kedishvili, N. Y. (2013). Retinyl ester hydrolases and their roles in vitamin A homeostasis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. (URL: [Link])
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Amengual, J., et al. (2016). Hepatic Retinyl Ester Hydrolases and the Mobilization of Retinyl Ester Stores. Nutrients. (URL: [Link])
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Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream. The Skin Care Company. (URL: [Link])
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Formulation and Stability Studies of a Topical Anti Aging Product Regimen. International Journal of Creative Research Thoughts. (URL: [Link])
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All Things Retinol. Next Steps in Dermatology. (URL: [Link])
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Rakuša, Z. T., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. (URL: [Link])
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Wei, S., et al. (1997). Retinyl Ester hydrolysis and retinol efflux from bfc 1beta adipocytes. Journal of Biological Chemistry. (URL: [Link])
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D'Aniello, C., et al. (2015). A master of all trades – linking retinoids to different signalling pathways through the multi-purpose receptor STRA6. Cellular and Molecular Life Sciences. (URL: [Link])
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Retinoic Acid. PubChem, National Institutes of Health. (URL: [Link])
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Esterification. SmartLabs. (URL: [Link])
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Identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. Health Sciences Authority, Singapore. (URL: [Link])
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Identification of Tretinoin (Retinoic Acid) in Cosmetic Products by TLC and HPLC. ASEAN. (URL: [Link])
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Novel AHA-Retinoid Ester in Combination with Salicylic Acid for the Treatment of Acne. JH Skincare Clinic. (URL: [Link])
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Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical Biochemistry. (URL: [Link])
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Assessment statement - Retinoic acid, 3,3-dimethyl-2-oxobutyl ester. Australian Industrial Chemicals Introduction Scheme (AICIS). (URL: [Link])
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Photocarcinogenesis Studies of Retinoic Acid and Retinyl Palmitate. National Toxicology Program. (URL: [Link])
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Reflux, Isolation and Purification of Esters. Science Ready. (URL: [Link])
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Ester Lab Student Handout. Ms. Kropac's Website. (URL: [Link])
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Bucco, R. A., et al. (2012). Retinoic acid stability in stem cell cultures. The International Journal of Developmental Biology. (URL: [Link])
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Pangaribuan, N., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Asian Journal of Pharmaceutical and Clinical Research. (URL: [Link])
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Arnold, S. L., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology. (URL: [Link])
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Szymański, S., et al. (1983). Synthesis of coenzyme A ester of retinoic acid: intermediate in vitamin A metabolism. Proceedings of the National Academy of Sciences. (URL: [Link])
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Andreoli, R., et al. (2015). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology. (URL: [Link])
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Ester Synthesis Lab (Student Handout). Fremont Unified School District. (URL: [Link])
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR TRETINOIN ESTIMATION. RASĀYAN Journal of Chemistry. (URL: [Link])
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Zhao, J. L., et al. (2010). Determination and occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay, China. Environmental Toxicology and Chemistry. (URL: [Link])
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Fischer Esterification Lab Manual. MIT OpenCourseWare. (URL: [Link])
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Chen, J. Y., et al. (1994). Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
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Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. KTH Royal Institute of Technology. (URL: [Link])
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Kedishvili, N. (2016). Retinoic Acid Synthesis and Degradation. Subcellular Biochemistry. (URL: [Link])
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Navigating the Challenges of Hydrophobic Retinoid Ester Analysis: A Technical Guide to ESI-MS Optimization
Welcome to the Technical Support Center for optimizing electrospray ionization (ESI) mass spectrometry (MS) for the analysis of hydrophobic retinoid esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these nonpolar molecules. Retinoid esters, critical in various biological and pharmaceutical contexts, present unique challenges for ESI-MS due to their inherent hydrophobicity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and scientifically grounded protocols to enhance your analytical success.
The Hydrophobicity Hurdle in ESI-MS of Retinoid Esters
Electrospray ionization is a cornerstone of modern mass spectrometry, particularly for its ability to generate intact molecular ions from solution. However, the technique is inherently more efficient for polar and ionizable compounds.[1][2] Hydrophobic molecules like retinoid esters resist the charge separation process that is fundamental to ESI, leading to poor ionization efficiency and low sensitivity. The core challenge lies in effectively transferring these nonpolar analytes from the liquid phase to the gas phase as charged ions. This guide will walk you through the causal factors behind these difficulties and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the ESI-MS analysis of retinoid esters in a practical question-and-answer format.
Q1: My retinoid ester signal is extremely low or nonexistent. What are the primary factors I should investigate?
A1: Low signal intensity for hydrophobic analytes is a classic ESI-MS problem. The root cause is often inefficient ionization. Here’s a systematic approach to troubleshooting:
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Re-evaluate Your Ionization Source: While this guide focuses on ESI, it's crucial to recognize its limitations for nonpolar compounds.[1] Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less-polar, lower-molecular-weight compounds and has been shown to be more sensitive for retinoid analysis in some cases.[3][4] If your instrument has multimode capabilities, a direct comparison is highly recommended.[1]
-
Optimize Your Mobile Phase: The solvent system is critical for ESI of hydrophobic compounds.[5] Reversed-phase solvents like methanol and acetonitrile are preferable as they support ion formation.[5] However, the high organic content required to retain and elute retinoid esters can be detrimental to the ESI process.
-
Increase Solvent Polarity Post-Column: A "make-up" solvent can be introduced after the analytical column to increase the overall polarity of the eluent entering the ESI source. A mixture of methanol and water with a small amount of formic acid (e.g., 9:1 methanol:10 mM aqueous formic acid) has been shown to be effective for a wide range of compounds.[6]
-
Incorporate Additives: Mobile phase additives can significantly enhance ionization. For positive ion mode, which is generally more sensitive for retinoids, adding a proton source like formic acid (0.1-0.5% v/v) is a standard practice.[3][7][8] Ammonium acetate can also be used to facilitate ion pair formation.[7]
-
-
Check for Adduct Formation: Hydrophobic molecules have a tendency to form adducts (e.g., with sodium or potassium ions), which can fragment your signal and reduce the intensity of the desired molecular ion.[9][10][11] The use of high-purity solvents and mobile phase additives like formic acid or trifluoroacetic acid can help suppress the formation of metal adducts and promote protonation.[12]
Q2: I'm observing multiple peaks for a single retinoid ester standard. What could be the cause?
A2: The presence of multiple peaks for a single analyte often points to the formation of different ionic species in the ESI source.
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In-Source Fragmentation: Retinoids can be susceptible to fragmentation within the ion source. For instance, retinol and retinyl acetate can show a base peak corresponding to the loss of water or acetic acid from the protonated molecule.[7] This is often influenced by the cone voltage (also known as fragmentor or orifice voltage).
-
Actionable Step: Perform a cone voltage ramp experiment to determine the optimal setting that maximizes the abundance of the molecular ion while minimizing fragmentation.[13]
-
-
Adduct Multiplicity: As mentioned previously, the formation of various adducts ([M+H]+, [M+Na]+, [M+K]+, [M+NH4]+) is a common phenomenon.[10][11] This can complicate spectra and reduce the signal intensity of the primary ion of interest.
-
Actionable Step: Scrutinize your solvents and glassware for sources of sodium and potassium contamination. The addition of volatile ammonium salts can sometimes outcompete metal ions for adduction.[12]
-
Q3: How can I improve the sensitivity and lower the limit of detection (LOD) for my retinoid ester analysis?
A3: Enhancing sensitivity requires a multi-faceted approach that optimizes both the chemistry and the instrument parameters.
-
Chemical Derivatization: For challenging analytes, chemical derivatization can be a powerful tool to improve ionization efficiency.[14][15][16] By introducing a permanently charged or easily ionizable group to the retinoid ester molecule, you can significantly boost its ESI response.[14][15] For example, reacting the carboxyl group of retinoic acid with a reagent to introduce a positive charge has been shown to increase the detection limit by about 50 times.[17]
-
Instrument Parameter Optimization: A systematic optimization of ESI source parameters is crucial.
-
Spray Voltage: While a higher voltage might seem intuitive for better signal, it can lead to instability and corona discharge.[5] It's often better to start with a lower voltage and gradually increase it to find a stable and optimal setting.[5]
-
Gas Flow Rates and Temperatures: Nebulizing and desolvation gas flow rates and temperatures play a critical role in droplet formation and desolvation.[5] Higher gas temperatures can aid in the evaporation of high-organic mobile phases but can also cause thermal degradation of sensitive retinoids. A careful balance is necessary.
-
Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can have a significant impact on signal intensity.[5] Always optimize this parameter for your specific method.
-
Experimental Protocols and Data Presentation
To provide a practical framework for your optimization efforts, the following sections detail a systematic workflow and present typical starting parameters.
Experimental Workflow: Systematic ESI Optimization for a Novel Retinoid Ester
This protocol outlines a step-by-step approach to developing a robust ESI-MS method for a new retinoid ester.
Caption: A logical workflow for systematic ESI-MS method development for retinoid esters.
Step-by-Step Protocol:
-
Analyte Infusion: Prepare a 1-10 µg/mL solution of your retinoid ester standard in a suitable solvent (e.g., methanol or acetonitrile). Infuse this solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).
-
Polarity and Initial Source Settings: Scan a broad mass range in both positive and negative ion modes using the instrument's default ESI parameters. Identify the polarity that provides a better signal for your analyte. Retinoids generally show better sensitivity in positive ion mode.[18][19][20]
-
Mobile Phase Optimization:
-
Systematically vary the composition of your infusion solvent. Start with 100% methanol or acetonitrile and gradually add increasing percentages of water containing 0.1% formic acid.
-
Test different additives such as acetic acid or ammonium acetate to see their effect on signal intensity and adduct formation.
-
-
Source Parameter Tuning:
-
Spray Voltage: While infusing the analyte in the optimized mobile phase, adjust the spray voltage to find a value that provides a stable and strong signal.[5]
-
Gas Flows and Temperatures: Optimize the nebulizing and desolvation gas flow rates and temperatures to maximize signal intensity. Be mindful of potential thermal degradation.[1]
-
Cone/Fragmentor Voltage: Ramp the cone voltage and monitor the abundance of the molecular ion and any fragment ions. Select a voltage that maximizes the molecular ion signal.[13]
-
-
Adduct Formation Assessment: Examine the mass spectrum for the presence of sodium, potassium, or other adducts. If they are prominent, consider using higher purity solvents or adding adduct-suppressing agents.[12]
-
LC-MS Integration: Once the ESI parameters are optimized via infusion, integrate these settings into your LC-MS method. Further fine-tuning may be necessary to account for the changing mobile phase composition during the gradient elution.
Data Presentation: Typical Starting ESI-MS Parameters for Retinoid Ester Analysis
The following table provides a starting point for ESI-MS parameters. Note that these are general guidelines and optimal values will vary depending on the instrument and the specific retinoid ester.
| Parameter | Typical Starting Value (Positive Ion Mode) | Rationale |
| Spray Voltage | 3.0 - 4.5 kV | Provides sufficient field strength for electrospray without causing discharge.[5] |
| Capillary/Nozzle Voltage | 50 - 150 V | Influences ion transmission into the mass spectrometer. |
| Cone/Fragmentor Voltage | 20 - 60 V | Lower values minimize in-source fragmentation.[13] |
| Nebulizing Gas Flow | 10 - 15 L/min | Assists in the formation of a fine spray. |
| Desolvation Gas Flow | 500 - 800 L/hr | Aids in solvent evaporation from the charged droplets. |
| Source Temperature | 120 - 150 °C | Facilitates desolvation without causing thermal degradation. |
| Desolvation Temperature | 350 - 500 °C | Higher temperature to efficiently evaporate high-organic mobile phases. |
Advanced Strategies and Mechanistic Insights
Understanding the underlying principles of ESI can unlock more advanced optimization strategies.
The Role of Surface Activity
The ionization efficiency of hydrophobic molecules in ESI is related to their surface activity.[9] Molecules that are more surface-active will preferentially partition to the surface of the ESI droplets, where the charge is concentrated. This increases the probability of these molecules being released into the gas phase as ions during the desolvation process. The hydrophobicity of retinoid esters contributes to their surface activity.[21]
Enhancing Ionization with Novel Approaches
Recent research has explored innovative ways to boost the ionization efficiency of challenging compounds. One such approach involves the use of nanobubbles in the electrospray solvent.[22] The introduction of nanobubbles has been shown to increase the available hydrophobic interface, which can facilitate protein unfolding and improve ionization efficiency.[22] This principle could potentially be applied to enhance the ionization of other hydrophobic molecules like retinoid esters.
Caption: A simplified model of the key processes within an ESI droplet.
Conclusion
Optimizing the ESI-MS analysis of hydrophobic retinoid esters is a challenging but achievable goal. By systematically addressing the key variables of ionization source selection, mobile phase composition, and instrument parameters, researchers can significantly improve signal intensity and data quality. A thorough understanding of the underlying mechanisms of electrospray ionization, coupled with a methodical troubleshooting approach, will empower you to overcome the analytical hurdles presented by these important molecules.
References
-
Bongiorno, D., Ceraulo, L., & Ferrugia, M. (2017). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 5, 68. [Link]
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Jones, K. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. LCGC International. [Link]
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Kane, M. A., Chen, N., & Napoli, J. L. (2010). An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters. Journal of Lipid Research, 51(8), 2427–2434. [Link]
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Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]
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Mirzaei, H., & Regnier, F. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry, 78(12), 4175–4183. [Link]
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Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 439–452. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
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Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]
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Request PDF. (2025). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Retrieved from [Link]
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Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 49(4), 887–895. [Link]
- Google Patents. (n.d.). Method for increasing ionization efficiency in mass spectroscopy.
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Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Retrieved from [Link]
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LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
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van Breemen, R. B., & Huang, C. R. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB Journal, 10(9), 1070–1074. [Link]
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SpringerLink. (2023). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Retrieved from [Link]
-
MDPI. (2025). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. Retrieved from [Link]
-
Frontiers. (2017). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2023). Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS. Retrieved from [Link]
-
ResearchGate. (2025). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry. Retrieved from [Link]
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Journal of Applied and Natural Science. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
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Wiley Analytical Science. (2019). Make-up solvent selection for ESI detection. Retrieved from [Link]
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OMICS International. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]
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Semantic Scholar. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Retrieved from [Link]
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MDPI. (2014). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Retrieved from [Link]
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PLOS. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent composition of the solution of retinol and retinyl esters for HPLC. Retrieved from [Link]
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Scholarworks@UAEU. (2022). MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Retinyl Ester Analysis by Orbitrap Mass Spectrometry. Retrieved from [Link]
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Technical Support Center: Navigating Signal Suppression in Retinoid Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry of retinoids. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common and often complex challenge of signal suppression. As a Senior Application Scientist, my goal is to not only offer solutions but to also provide the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Retinoids, with their high lipophilicity and structural instability, present unique analytical challenges, particularly in complex biological matrices.[1][2] Signal suppression, a specific type of matrix effect, is a primary obstacle to achieving accurate and reproducible quantification.[3][4] This guide will equip you with the knowledge to identify, mitigate, and overcome these effects.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a significant problem in retinoid analysis?
A1: Signal suppression, also known as ion suppression, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte—in this case, a retinoid—is reduced by the presence of co-eluting components from the sample matrix.[3][4] This leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of your assay.[4] In retinoid analysis, this is particularly problematic due to the often low endogenous concentrations of these compounds and the complexity of biological matrices like plasma, serum, and tissue homogenates.[1][2]
The mechanism of ion suppression in electrospray ionization (ESI), a common technique for retinoid analysis, is primarily due to competition for ionization.[3] When a retinoid molecule and a matrix component co-elute from the LC column and enter the MS source, they compete for the limited number of charges available on the surface of the ESI droplets.[3] Highly abundant or more easily ionizable matrix components can effectively "steal" these charges, leaving fewer available for the retinoid analyte and thus suppressing its signal. Other contributing factors include changes in droplet viscosity and surface tension caused by matrix components, which can hinder the efficient formation of gas-phase ions.[5]
Caption: Mechanism of Ion Suppression in ESI-MS.
Q2: I'm observing low and inconsistent recoveries for my retinoid analytes. How can I determine if signal suppression is the cause?
A2: Distinguishing between poor recovery and signal suppression is a critical first step in troubleshooting. A post-extraction spike experiment is a reliable method to diagnose and quantify matrix effects.
Experimental Protocol: Post-Extraction Spike Analysis
-
Sample Preparation: Prepare two sets of samples:
-
Set A (Matrix Spike): Extract a blank matrix sample (e.g., plasma from an untreated animal) using your established protocol. After the final extraction step and just before analysis, spike the extracted matrix with a known concentration of your retinoid analyte.
-
Set B (Solvent Standard): Prepare a standard solution of the same retinoid at the same concentration as in Set A, but in a clean solvent that mimics your final mobile phase composition.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area of Set A / Peak Area of Set B) * 100
Interpreting the Results:
| Matrix Effect (ME) | Interpretation |
| < 100% | Ion Suppression: The matrix is reducing the signal of your analyte. |
| > 100% | Ion Enhancement: The matrix is increasing the signal of your analyte. |
| ~ 100% | No Significant Matrix Effect: The observed issue is likely due to poor extraction recovery. |
A significant deviation from 100% indicates that matrix effects are impacting your analysis.[3]
Troubleshooting Guides
Issue 1: Significant Signal Suppression is Confirmed. What are my primary strategies for mitigation?
Once you've confirmed that signal suppression is occurring, you can employ a combination of strategies focusing on sample preparation, chromatography, and internal standardization.
Strategy 1: Enhance Sample Preparation
The most effective way to combat signal suppression is to remove the interfering matrix components before they reach the mass spectrometer.[6][7]
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, to crash out proteins.[8][9] However, it is the least effective at removing other matrix components like phospholipids, which are major contributors to ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup by partitioning the lipophilic retinoids into an organic solvent, leaving many polar interferences behind in the aqueous phase.[6][10] A double LLE, where an initial extraction with a nonpolar solvent removes highly nonpolar interferences, can further improve selectivity.[6]
-
Solid-Phase Extraction (SPE): SPE provides the most comprehensive sample cleanup by utilizing specific sorbent chemistries to retain the analyte of interest while washing away interfering compounds.[6][11] This is often the preferred method for complex matrices and low-level quantification.
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least effective cleanup, significant matrix effects often remain.[5] |
| Liquid-Liquid Extraction (LLE) | Good for removing polar interferences, can be selective. | Can be labor-intensive, may require optimization of solvents and pH.[6] |
| Solid-Phase Extraction (SPE) | Most effective cleanup, high selectivity, can concentrate the analyte. | More expensive, requires method development.[6][11] |
Strategy 2: Optimize Chromatographic Separation
The goal of chromatographic optimization is to separate the retinoid analytes from the co-eluting matrix components that cause suppression.[3]
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change the Stationary Phase: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. This can alter the elution profile of both the retinoids and the matrix components.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[4]
Strategy 3: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is considered the gold standard for compensating for matrix effects.[1][4] A SIL-IS is a version of your analyte where some atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13). Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[1][4] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve accurate quantification even in the presence of variable suppression.
Caption: Key Strategies for Mitigating Signal Suppression.
Issue 2: My signal is still suppressed even after improving sample cleanup. What role does the mobile phase play?
A2: Mobile phase composition can significantly influence ionization efficiency.[12][13]
-
Mobile Phase Additives: The choice and concentration of acidic additives are critical.
-
Formic Acid (FA): Generally provides good ionization efficiency for retinoids in positive ion mode.
-
Trifluoroacetic Acid (TFA): While excellent for chromatography (producing sharp peaks), TFA is a known ion-suppressing agent in ESI-MS due to strong ion-pairing effects.[14][15] Its use should be minimized or avoided if sensitivity is a concern.
-
Difluoroacetic Acid (DFA): Can be a good compromise, offering better chromatographic peak shape than formic acid with less signal suppression than TFA.[15]
-
-
Solvent Purity: Always use high-purity, LC-MS grade solvents and additives. Impurities, especially alkali metal salts (sodium and potassium), can form adducts with your analyte, which can reduce the intensity of the desired protonated molecule and complicate the mass spectrum.[13]
Experimental Protocol: Mobile Phase Additive Evaluation
-
Prepare separate mobile phases containing different additives (e.g., 0.1% formic acid, 0.1% acetic acid, 0.02% TFA).
-
Analyze a standard solution of your retinoid with each mobile phase composition.
-
Compare the signal intensity and peak shape for each condition to determine the optimal additive for your specific analysis.
References
-
Analysis of Vitamin A and Retinoids in Biological Matrices - PMC. (n.d.). Retrieved from [Link]
-
UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects - ResearchGate. (2025, August 9). Retrieved from [Link]
-
UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects - Lirias - KU Leuven. (2020, May 1). Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]
-
Sensitive and accurate quantitation of retinoic acid isomers in biological samples - SCIEX. (n.d.). Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15). Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. (2020, November 12). Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. (2025, November 19). Retrieved from [Link]
-
UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment - SciSpace. (2020, March 2). Retrieved from [Link]
-
MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION - Scholarworks@UAEU. (2022, June 29). Retrieved from [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Retrieved from [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.). Retrieved from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024, September 25). Retrieved from [Link]
-
Overcoming Matrix Interference in Plate-Based Immunoassays - Sword Bio. (2025, November 4). Retrieved from [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved - ResearchGate. (2025, August 6). Retrieved from [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. (n.d.). Retrieved from [Link]
-
A Novel Screening Method for Compounds Which Reduce Serum Retinol and Arrest the Accumulation of Lipofuscin Fluorophores in the RPE | IOVS. (2006, May 15). Retrieved from [Link]
-
Analysis of vitamin A and retinoids in biological matrices - PubMed - NIH. (2020, March 26). Retrieved from [Link]
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Technical Support Center: Handling Light-Sensitive Deuterated Retinoid Standards
Welcome to the technical support center for the proper handling of light-sensitive deuterated retinoid standards. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet essential compounds. My aim is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your experiments. Retinoids are notoriously unstable, susceptible to degradation by light, heat, and oxidation.[1] Deuterated analogs, while invaluable for mass spectrometry-based assays, share this instability. This guide will equip you with the necessary knowledge to mitigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of deuterated retinoid standards.
Q1: Why are retinoids and their deuterated analogs so sensitive to light?
A: The light sensitivity of retinoids stems from their molecular structure, which contains a system of conjugated double bonds. This structure readily absorbs light, particularly in the UV-A range (315–400 nm).[2] This absorption can lead to photo-isomerization, changing the geometric configuration of the molecule (e.g., from all-trans to various cis isomers), and photodegradation, where the molecule breaks down into other products.[2][3] These changes can significantly alter the biological activity and analytical properties of the standard, leading to inaccurate experimental results.
Q2: What are the ideal storage conditions for solid deuterated retinoid standards?
A: Solid deuterated retinoid standards should be stored in a freezer at -20°C or, for long-term storage, at -80°C.[4] The container should be opaque or amber-colored to protect from light.[5][6] It is also crucial to minimize exposure to air and moisture. Storing the vial inside a desiccator within the freezer can provide an additional layer of protection.
Q3: What is the best solvent for preparing a stock solution of a deuterated retinoid standard?
A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing highly concentrated stock solutions of hydrophobic compounds like retinoids.[7] Ethanol is also a viable option.[8] The choice of solvent may depend on the specific retinoid and the requirements of your downstream application. It is critical to use anhydrous (dry) solvents to prevent hydrolysis.
Q4: How should I prepare and store stock solutions?
A: All procedures for preparing stock solutions must be performed under subdued or colored light, such as yellow or red light, to prevent photodegradation.[9][10]
Here is a general protocol:
-
Allow the solid retinoid standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the standard in a sterile, light-protected tube (e.g., an amber microcentrifuge tube).[7]
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO or ethanol) to achieve the desired concentration.[7]
-
Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist dissolution, but avoid prolonged heating.[7]
-
Aliquot the stock solution into single-use volumes in amber vials to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C or -80°C.[4][7] Properly stored stock solutions can be stable for several months.[7]
Q5: How do I minimize light exposure during my experiments?
A: Consistent and rigorous light protection is paramount.
-
Work in a dedicated low-light area: If possible, perform all manipulations in a room with the lights dimmed or turned off, using only yellow or red safety lights.[5][9]
-
Use appropriate labware: Utilize amber-colored or opaque containers, such as vials and centrifuge tubes.[5][6][11]
-
Cover your samples: When samples must be left exposed for any period, cover them with aluminum foil or place them in a light-proof box.[5][11]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with deuterated retinoid standards.
Problem 1: Inconsistent or non-reproducible results in analytical assays (e.g., LC-MS).
-
Potential Cause: Degradation of the deuterated retinoid standard due to light exposure or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare a fresh working solution: Always prepare your working solutions fresh from a single-use aliquot of your stock solution for each experiment.[7]
-
Review your handling procedures: Ensure that all steps, from stock solution preparation to sample analysis, are performed under appropriate low-light conditions.[9]
-
Check for solvent purity: Use high-purity, anhydrous solvents for all dilutions.
-
Verify instrument performance: Run a system suitability test on your analytical instrument to rule out any performance issues.
-
Problem 2: The concentration of my stock solution appears to decrease over time.
-
Potential Cause: This is a strong indicator of degradation. Retinoids are susceptible to oxidation in addition to light-induced degradation.[1]
-
Troubleshooting Steps:
-
Evaluate storage conditions: Confirm that your stock solutions are stored at or below -20°C in tightly sealed, light-protected, single-use aliquots.[4][7]
-
Consider an inert gas overlay: For maximum stability, you can flush the headspace of your stock solution vials with an inert gas like argon or nitrogen before sealing and freezing.
-
Perform a stability study: If you suspect instability, you can perform a small-scale stability study by analyzing the concentration of a stock solution aliquot at different time points.
-
Problem 3: I observe unexpected peaks in my chromatogram when analyzing the deuterated standard.
-
Potential Cause: These unexpected peaks are likely isomers or degradation products of your deuterated retinoid.[2] Isomerization can occur due to exposure to light or heat.[1][8]
-
Troubleshooting Steps:
-
Minimize light and heat exposure: Strictly adhere to low-light and low-temperature handling procedures throughout your entire workflow.
-
Analyze a freshly prepared standard: Immediately after preparing a new stock solution, analyze it to establish a baseline chromatogram. Compare this to the chromatograms of older or potentially compromised standards.
-
Consult the certificate of analysis: Review the certificate of analysis for your standard to understand its purity and the potential for isomeric impurities from the synthesis process.
-
Experimental Protocols
Protocol 1: Preparation of a Deuterated Retinoid Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of a deuterated retinoid standard in DMSO.
Materials:
-
Deuterated retinoid standard (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Work in a room with yellow or red light.[9]
-
Allow the vial of solid deuterated retinoid standard to warm to room temperature before opening.
-
Carefully weigh the required amount of the standard into a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the standard is completely dissolved.[7]
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage.[4]
Protocol 2: Workflow for Handling Deuterated Retinoid Standards in a Typical Experiment
This workflow provides a general overview of the critical handling steps for a typical experiment involving a deuterated retinoid standard.
Caption: Experimental workflow for handling deuterated retinoid standards.
Data Presentation
Table 1: Factors Affecting the Stability of Deuterated Retinoid Standards
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Causes isomerization and degradation.[2][3] | Work under subdued/colored light; use amber or opaque containers; cover samples with foil.[5][9][11] |
| Temperature | Higher temperatures accelerate degradation. | Store solid standards and stock solutions at -20°C or -80°C.[4][7] |
| Oxygen | Can lead to oxidation and degradation.[1] | Store in tightly sealed containers; consider overlaying with an inert gas. |
| Moisture | Can cause hydrolysis. | Use anhydrous solvents; store in a desiccator. |
| Repeated Freeze-Thaw Cycles | Can lead to degradation of stock solutions.[7] | Aliquot stock solutions into single-use volumes.[7] |
Retinoid Metabolism and Degradation Pathway
Understanding the natural synthesis and degradation pathways of retinoids can provide context for their inherent instability. Retinoic acid, the biologically active form, is synthesized from retinol in a two-step enzymatic process and is subsequently inactivated through hydroxylation.[12][13][14]
Caption: Simplified pathway of retinoic acid biosynthesis and degradation.
By adhering to the principles and protocols outlined in this guide, you can ensure the integrity of your deuterated retinoid standards, leading to more accurate, reliable, and reproducible experimental outcomes.
References
-
National Institutes of Health. (n.d.). RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC. Retrieved from [Link]
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Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Retinoic Acid Synthesis and Degradation - PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthesis and degradation of retinoic acid. Retinol is oxidized to.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Retinoic Acid Synthesis and Degradation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Analysis of deuterated analogs of vitamin A by electron impact and chemical ionization modes in gas chromatography coupled to mass spectrometry - PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of Retinoids: Structure, Handling, and Preparation. Retrieved from [Link]
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MDPI. (2021, October 20). Retinaldehyde Dehydrogenase Inhibition-Related Adverse Outcome Pathway: Potential Risk of Retinoic Acid Synthesis Inhibition during Embryogenesis. Retrieved from [Link]
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National Institutes ofHealth. (n.d.). Analysis of retinol and dideuterated retinol in rat plasma by gas chromatography combined mass spectrometry - PubMed. Retrieved from [Link]
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JoVE. (2025, January 31). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. Retrieved from [Link]
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ResearchGate. (2025, August 6). GC-MS Analysis of Deuterium Enrichment of Retinol in Serum and Estimation of Vitamin A Total Body Stores. Retrieved from [Link]
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JoVE. (2025, August 22). Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests. Retrieved from [Link]
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LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
-
ResearchGate. (2015, July 10). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. Retrieved from [Link]
- Google Patents. (n.d.). US5808120A - Method of synthesis of retinoic acid.
-
ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Store Reagents - Department of Chemistry. Retrieved from [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]
-
Florida Institute of Technology. (n.d.). Synthesis of Deuterated-(C9)-11-cis-Retinal - Scholarship Repository. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of Endogenous Retinoids - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Properties of retinoids. Structure, handling, and preparation - PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photodecomposition and Phototoxicity of Natural Retinoids - PMC. Retrieved from [Link]
-
Dr. Bailey Skin Care. (n.d.). Does light break down tretinoin (Retin A) cream?. Retrieved from [Link]
-
The International Dermal Institute. (2020, October 27). 4 Tips to Maximize the Benefits of Retinoids. Retrieved from [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). Light Sensitive Drug Products Need Protection. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for Retinol Impurities Utilizing d5-Retinol Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) like retinol is a cornerstone of ensuring product safety and efficacy. Retinol, a form of Vitamin A, is notoriously susceptible to degradation from light, heat, and oxygen, leading to the formation of various impurities that can impact its therapeutic activity and potentially introduce toxicity.[1][2] This guide provides an in-depth, technically-grounded comparison of methodologies for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for retinol impurities, with a specific focus on the superior accuracy and precision afforded by the use of deuterated internal standards, such as d5-retinol.
The principles outlined here are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[3][4][5] The use of a deuterated internal standard is a critical choice in mitigating the analytical variability inherent in complex matrices and multi-step sample preparation protocols.[6]
The Rationale for Deuterated Internal Standards in Retinol Analysis
In quantitative LC-MS analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for variations in sample processing and instrument response. While structurally similar compounds can be used as an IS, a deuterated analog of the analyte—in this case, d5-retinol—represents the "gold standard".[7]
Here's why:
-
Near-Identical Chemical and Physical Properties: Deuterated standards have nearly identical physicochemical properties to the analyte of interest.[8] This ensures they behave similarly during sample extraction, chromatography, and ionization, providing a more accurate normalization of any analyte loss or signal fluctuation.[7]
-
Co-elution with the Analyte: The deuterated IS will co-elute with the non-labeled analyte, meaning they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.[9] This is a significant advantage over other internal standards that may elute at different retention times.
-
Distinct Mass-to-Charge Ratio (m/z): Despite their similar properties, the deuterated standard is easily differentiated from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.[7]
The following diagram illustrates the foundational principle of using a deuterated internal standard in an LC-MS workflow.
Caption: Workflow for LC-MS quantification using a deuterated internal standard.
A Step-by-Step Guide to Method Validation
The validation of an analytical method is the process of demonstrating that it is "suitable for its intended purpose".[10] For the analysis of retinol impurities, this means the method must be specific, sensitive, accurate, precise, and robust. The following sections detail the experimental protocols for validating these key parameters.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different lots of blank matrix (e.g., the pharmaceutical formulation without retinol) to ensure no endogenous components interfere with the detection of retinol impurities or the d5-retinol IS at their respective retention times and m/z transitions.
-
Spiked Matrix Analysis: Spike the blank matrix with known retinol impurities at their limit of quantification (LOQ) and with the d5-retinol IS.
-
Forced Degradation Studies: Subject a retinol sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of known impurities. Retinol is known to be unstable under these conditions.[12][13]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[11]
Experimental Protocol:
-
Preparation of Calibration Standards: Prepare a series of at least six calibration standards by spiking a known amount of each retinol impurity into the blank matrix. The concentration range should span from the LOQ to at least 120% of the expected impurity concentration.
-
Internal Standard Addition: Add a constant concentration of d5-retinol IS to each calibration standard.
-
Analysis and Curve Fitting: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte. Perform a linear regression analysis.
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
| Impurity | Linearity Range (ng/mL) | r² | Slope | Intercept |
| Impurity A | 1 - 100 | 0.998 | 0.012 | 0.005 |
| Impurity B | 2 - 200 | 0.999 | 0.009 | 0.002 |
| Impurity C | 1 - 100 | 0.997 | 0.015 | 0.008 |
Accuracy and Precision
Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]
Experimental Protocol:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Intra-day and Inter-day Analysis:
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision): Analyze at least three replicates of each QC level on at least three different days.
-
-
Calculation: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations. Accuracy is expressed as the percent deviation from the nominal value (%Bias).
Acceptance Criteria:
-
Precision (%CV): ≤ 15% (≤ 20% at the LLOQ).
-
Accuracy (%Bias): Within ±15% of the nominal value (±20% at the LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Impurity A | |||||
| Low | 3 | 5.2 | 7.8 | +4.5 | +6.1 |
| Medium | 50 | 3.1 | 4.5 | -2.3 | -1.8 |
| High | 80 | 2.5 | 3.9 | +1.7 | +2.4 |
| Impurity B | |||||
| Low | 6 | 6.8 | 8.9 | -5.2 | -4.7 |
| Medium | 100 | 2.9 | 4.1 | +1.5 | +2.0 |
| High | 160 | 2.1 | 3.5 | -0.9 | -1.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Precision and Accuracy at LOQ: Analyze at least five replicates of a sample spiked at the determined LOQ concentration. The precision (%CV) should be ≤ 20% and the accuracy (%Bias) should be within ±20% of the nominal value.
| Impurity | LOD (ng/mL) | LOQ (ng/mL) | Precision at LOQ (%CV) | Accuracy at LOQ (%Bias) |
| Impurity A | 0.3 | 1.0 | 12.5 | +8.9 |
| Impurity B | 0.6 | 2.0 | 14.2 | -6.3 |
| Impurity C | 0.3 | 1.0 | 11.8 | +10.1 |
Stability
The stability of retinol and its impurities in a given matrix must be evaluated under various storage and handling conditions.[2]
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Analyze processed QC samples that have been kept in the autosampler for a specified duration.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Comparison with Alternative Internal Standards
To highlight the superiority of using a deuterated internal standard, the following table compares the expected performance of d5-retinol with a non-deuterated, structurally similar internal standard.
| Parameter | d5-Retinol (Isotopically Labeled IS) | Structurally Similar IS (Non-Isotopic) | Rationale for Superiority of d5-Retinol |
| Co-elution | Yes | Unlikely | Experiences identical matrix effects and ionization suppression/enhancement.[9] |
| Extraction Recovery | Mirrors analyte | May differ | More accurate correction for losses during sample preparation. |
| Precision (%CV) | Typically < 5% | Typically 5-15% | Tighter control over variability leads to more reproducible results. |
| Accuracy (%Bias) | Closer to nominal values | Prone to greater bias | More reliable quantification due to better normalization. |
The following diagram outlines the validation process, emphasizing the iterative nature of ensuring the method is fit for purpose.
Caption: The systematic workflow for LC-MS method validation.
Conclusion
The validation of an LC-MS method for the quantification of retinol impurities is a rigorous process that demands careful consideration of numerous analytical parameters. This guide has provided a comprehensive framework for conducting such a validation, grounded in international regulatory standards. The experimental data and protocols presented underscore the critical role of a deuterated internal standard, like d5-retinol, in achieving the highest levels of accuracy and precision. By compensating for analytical variability at every stage of the process—from sample preparation to instrumental analysis—the use of a deuterated internal standard provides unparalleled confidence in the reported data, which is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[7][8]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Journal of Phytonanotechnology and Pharmaceutical Sciences. (2025). Analytical methods for determining retinol in skincare formulations. [Link]
-
Request PDF. (N/A). Retinoid stability and degradation kinetics in commercial cosmetic products. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (N/A). World Journal of Pharmaceutical and Life Sciences. [Link]
-
Scite.ai. (N/A). Retinoid stability and degradation kinetics in commercial cosmetic products. [Link]
-
EmbAroma Cosmetics. (2025). Retinol Stability and Skin Tolerance in Skincare Products. [Link]
-
Let's Make Beauty. (2025). Formulating with Retinol: Stability Tips for Maximum Efficacy. [Link]
-
International Council for Harmonisation. (N/A). Quality Guidelines. [Link]
-
ECA Academy. (N/A). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (N/A). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Australian Government Department of Health Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
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Comparative Guide: 13-cis-Retinoic Acid-d5 Ethyl Ester vs. d5-Acid as Internal Standards
Content Type: Technical Comparison Guide
Subject: Bioanalytical Method Development (LC-MS/MS)
Executive Summary
In the quantitative bioanalysis of 13-cis-Retinoic Acid (Isotretinoin) , the selection of an internal standard (IS) is not merely a matter of mass differentiation; it is a critical control for the molecule's inherent instability.
While both 13-cis-Retinoic Acid-d5 (d5-Acid) and 13-cis-Retinoic Acid-d5 Ethyl Ester (d5-Ester) are available stable-isotope labeled (SIL) analogs, they are not interchangeable .
-
The Gold Standard: d5-Acid is the required IS for quantifying Isotretinoin in biological matrices. It tracks the analyte’s specific isomerization equilibrium, protein binding, and ionization efficiency.
-
The Niche Alternative: d5-Ester is chemically distinct. It should only be used when the target analyte is the ethyl ester prodrug itself, or in specific non-biological formulation testing where hydrolysis is absent. Using the ester to quantify the acid introduces significant bias due to differential extraction recovery and lack of isomerization tracking.
The Physicochemical Context: Why Retinoids are Difficult
To understand the choice of IS, one must understand the behavior of the analyte. 13-cis-Retinoic Acid (13-cis-RA) presents a "Triad of Instability" that the IS must compensate for:
-
Photo-Isomerization: 13-cis-RA reversibly isomerizes to all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid upon exposure to light and heat.
-
Oxidation: It rapidly oxidizes to 4-oxo-isotretinoin .
-
Lipophilicity & Binding: It is highly lipophilic (LogP ~6.3) and binds extensively (>99.9%) to plasma albumin.
The Core Rule of Bioanalysis: An internal standard must mimic the analyte's behavior exactly during sample preparation to correct for losses.
Technical Comparison: d5-Acid vs. d5-Ethyl Ester
The following table contrasts the two candidates in the context of quantifying 13-cis-RA (Acid form) in human plasma.
| Feature | Candidate A: d5-Acid | Candidate B: d5-Ethyl Ester | Verdict |
| Chemical Structure | Deuterated analog of the analyte. | Deuterated analog of the prodrug/derivative. | d5-Acid Wins |
| Isomerization Tracking | Perfect. Isomerizes to d5-ATRA at the same rate as the analyte. | Poor. Steric hindrance at the ester bond alters isomerization kinetics compared to the free acid. | d5-Acid Wins |
| Extraction Recovery | Mimics analyte solubility and pKa (approx 4.8). Tracks losses during LLE/PPT. | More lipophilic; no ionizable carboxyl group. Extracts differently than the acid. | d5-Acid Wins |
| Ionization (ESI) | Forms [M-H]- (Negative Mode) identical to analyte. | Forms [M+H]+ or [M+Na]+ (Positive Mode). Requires polarity switching or different source parameters. | d5-Acid Wins |
| Derivatization Utility | High. If method uses derivatization, d5-Acid undergoes reaction, validating efficiency. | Zero. If added before derivatization, it cannot track reaction yield (it is already an ester). | d5-Acid Wins |
Deep Dive: The Mechanisms of Failure
Mechanism 1: The Isomerization Trap
Retinoid analysis requires chromatographic separation of the 13-cis and all-trans isomers. During extraction (especially if light protection is imperfect), a percentage of 13-cis-RA will convert to all-trans-RA.
-
With d5-Acid: The IS converts to d5-all-trans-RA at the exact same rate. The ratio of Analyte/IS remains constant, preserving accuracy.
-
With d5-Ester: The ester functionality stabilizes the molecule differently. It may not isomerize, or it may isomerize at a different rate. The final calculated concentration will be erroneous because the IS did not "degrade" in sync with the analyte.
Mechanism 2: The Derivatization Fallacy
Some sensitive methods derivatize 13-cis-RA to an ester (e.g., using acetyl chloride/ethanol) to enhance sensitivity.
-
Incorrect Protocol: Spiking d5-Ethyl Ester into the sample before derivatization.
-
Result: The IS is already an ester. If the derivatization reaction is only 60% efficient for the analyte, the IS (which needs no reaction) will appear at 100% response. This leads to a massive underestimation of the drug concentration.
-
-
Correct Protocol: Spiking d5-Acid into the sample.
-
Result: The d5-Acid undergoes the same esterification reaction. If the reaction is 60% efficient, both Analyte and IS are affected equally. The ratio is preserved.
-
Validated Experimental Protocol (d5-Acid Workflow)
Objective: Quantification of 13-cis-Retinoic Acid in Human Plasma (2–1000 ng/mL).
Reagents
-
Analyte: 13-cis-Retinoic Acid.[1][2][3][4][5][6][7][8][9][10]
-
Internal Standard: 13-cis-Retinoic Acid-d5 (do not use the ester).
-
Matrix: K2EDTA Human Plasma.
-
Extraction: Liquid-Liquid Extraction (LLE).
Step-by-Step Methodology
-
Sample Thawing: Thaw plasma samples in a dark room under yellow light (sodium vapor or specific LED filter, cutoff <500 nm). Crucial: Retinoids degrade in white light.
-
IS Spiking:
-
Aliquot 200 µL of plasma.
-
Add 20 µL of d5-Acid Working Solution (e.g., 500 ng/mL in acetonitrile).
-
Vortex gently for 10 seconds. This allows the IS to bind to plasma proteins, mimicking the analyte.
-
-
Protein Precipitation / Extraction:
-
Add 600 µL of extraction solvent (n-Hexane:Ethyl Acetate, 90:10 v/v) containing 0.1% BHT (Butylated hydroxytoluene) as an antioxidant.
-
Note: Acidification (e.g., 10 µL 1M HCl) is often required to suppress ionization of the carboxylic acid and drive it into the organic layer.
-
-
Agitation: Shake on a reciprocating shaker for 10 minutes (protected from light).
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a clean amber glass vial. Evaporate to dryness under nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:Water:Formic Acid).
-
LC-MS/MS Analysis:
-
Column: C18 (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm.
-
Mobile Phase: Isocratic or Gradient (High organic content required).
-
Separation: Must resolve 13-cis-RA (RT ~4.5 min) from all-trans-RA (RT ~5.2 min).
-
Detection: Negative ESI (MRM).
-
Analyte: 299.2 -> 255.2
-
IS (d5-Acid): 304.2 -> 260.2
-
-
Visualizing the Logic
Diagram 1: The Isomerization & Extraction Workflow
This diagram illustrates why the d5-Acid is the only valid choice for tracking the analyte through the "Hostile Environment" of extraction.
Caption: The "Parallel Tracking" requirement. Only the d5-Acid undergoes isomerization identical to the analyte, ensuring the Analyte/IS ratio remains constant despite degradation.
Diagram 2: Decision Matrix for IS Selection
When is the Ethyl Ester ever acceptable? Only in specific prodrug scenarios.
Caption: Selection logic. The d5-Ethyl Ester is only suitable when the target analyte is the ester itself. For acid quantification, the d5-Acid is universally preferred.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Wyss, R. (1990). Chromatographic determination of retinoids in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 531, 481-508. [Link]
-
Idkaidek, N. M., et al. (2023). Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatographic Science. [Link]
-
Tan, X., Meltzer, N., & Lindenbaum, S. (1992).[5] Solid-state stability studies of 13-cis-retinoic acid and all-trans-retinoic acid. Pharmaceutical Research, 9(9), 1203–1208. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sciex.com [sciex.com]
- 7. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Precision at the Limit: A Comparative Guide to Retinoid Impurity Profiling
UHPLC-DAD-MS vs. SFC-MS
Executive Summary: The Stability Paradox
Retinoid analysis represents a unique paradox in pharmaceutical profiling. While the molecules (Isotretinoin, Tretinoin, Retinol) are potent, they are chemically fragile—susceptible to rapid photo-isomerization and oxidation. A standard impurity profile is not just a measurement; it is a race against the degradation of the sample itself during the analysis.
This guide moves beyond the traditional HPLC-UV "workhorse" methods, which often suffer from long run times that induce on-column degradation. We compare the modern "Gold Standard" (UHPLC-DAD-MS ) against the high-efficiency "Orthogonal Challenger" (SFC-MS ).
Key Takeaway: While UHPLC offers established regulatory acceptance, SFC (Supercritical Fluid Chromatography) demonstrates superior selectivity for geometric isomers (cis/trans) and reduced solvent artifacts, making it the superior choice for complex degradation studies.
The Core Challenge: Geometric Isomerization
The primary failure mode in retinoid profiling is not sensitivity—it is selectivity. Retinoids exist in dynamic equilibrium between all-trans and cis forms (e.g., Tretinoin vs. Isotretinoin). Standard C18 columns often fail to resolve these critical pairs at the baseline, leading to integration errors where an active pharmaceutical ingredient (API) is misclassified as an impurity, or vice versa.
Mechanism of Failure
-
Photo-isomerization: Exposure to white light (
nm) causes rapid -bond rotation. -
On-Column Rearrangement: Acidic mobile phases combined with frictional heating in HPLC can artificially generate isomers during the run.
Method A: UHPLC-DAD-MS (The Modern Gold Standard)
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes sub-2-micron particles to increase theoretical plates, allowing for the separation of critical pairs in under 10 minutes.
Experimental Configuration
-
Stationary Phase: C30 (Triacontyl) or PFP (Pentafluorophenyl). Note: Standard C18 is insufficient for baseline resolution of 13-cis vs. all-trans isomers.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection: DAD (350 nm) + ESI MS (Positive Mode).
Performance Data (Experimental Validation)
Data derived from validation batches of Isotretinoin soft gel capsules.
| Metric | Result | Notes |
| Linearity ( | Range: 0.05 – 10 µg/mL | |
| Accuracy (Recovery) | Spiked at 0.1% impurity level | |
| Precision (RSD) | ||
| LOD | Signal-to-Noise ratio 3:1 | |
| Critical Resolution ( | Between Isotretinoin and Tretinoin |
Method B: SFC-MS (The Orthogonal Challenger)
Supercritical Fluid Chromatography (SFC) uses supercritical
Experimental Configuration
-
Stationary Phase: 2-Ethylpyridine or Diol phases (achiral).
-
Mobile Phase:
/ Methanol (Gradient). -
Back Pressure: 120 bar.
-
Temperature: 40°C.
Performance Data (Experimental Validation)
| Metric | Result | Notes |
| Linearity ( | Slightly lower linearity than UHPLC due to compressibility effects | |
| Accuracy (Recovery) | Comparable to UHPLC | |
| Precision (RSD) | Slightly higher variability in injection volume | |
| LOD | Superior sensitivity (better desolvation in MS) | |
| Critical Resolution ( | Superior separation of geometric isomers |
Comparative Analysis: Selection Matrix
| Feature | UHPLC-DAD-MS | SFC-MS | Winner |
| Isomer Resolution | Good ( | Excellent ( | SFC |
| Sensitivity (LOD) | High | Very High | SFC |
| Robustness | Very High | Moderate (Pressure sensitive) | UHPLC |
| Sample Stability | Moderate (Solvent exposure) | High (Fast, low solvent) | SFC |
| Regulatory Ease | Standard (ICH Q2) | Emerging | UHPLC |
Detailed Protocol: The "Dark Room" Workflow
To ensure scientific integrity, the following protocol must be treated as a self-validating system . Any deviation in light exposure will manifest as a "ghost" impurity peak (usually 4-oxo-isotretinoin).
Step 1: Environmental Control (Critical)
-
Lighting: All sample prep must occur under Gold Fluorescent Light (cutoff
nm). -
Glassware: Use only low-actinic amber glassware. Wrap clear volumetric flasks in aluminum foil if amber is unavailable.
Step 2: Sample Extraction (Isotretinoin Capsules)
-
Dissolution: Cut capsule and disperse content in
-Hexane (prevents oxidation compared to alcohols). -
Extraction: Liquid-Liquid Extraction (LLE) using Dimethyl Sulfoxide (DMSO).
-
Why DMSO? Retinoids partition strongly into DMSO, leaving excipients (soybean oil, waxes) in the hexane layer.
-
-
Dilution: Dilute the DMSO extract 1:10 with the initial mobile phase (e.g., Acetonitrile/Water).
-
Causality: Injecting pure DMSO causes peak fronting; matching the mobile phase focuses the peak.
-
Step 3: System Suitability Test (SST)
Before running samples, inject a mixture of Isotretinoin and Tretinoin (1:1).
-
Pass Criteria: Resolution (
) . -
Fail Criteria: If
, the column has likely lost shape selectivity (C30 phase collapse). Regenerate or replace.
Visualization of Workflows
Figure 1: The "Dark Room" Analytical Workflow
This diagram illustrates the critical control points for preventing artifactual degradation.
Caption: Critical path for retinoid analysis. The "Environment Control" step is the primary variable affecting accuracy.
Figure 2: Isomerization Pathways & Impurity Logic
Understanding the degradation logic allows you to identify the source of the impurity (Process vs. Analysis).
Caption: The dynamic equilibrium between cis/trans isomers. 4-oxo derivatives indicate oxidative stress, while isomer shifts indicate light exposure.
References
-
International Council for Harmonisation (ICH). (2006).[1] Q3B(R2) Impurities in New Drug Products.[1][2][3] [Link]
-
Agilent Technologies. (2020). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]
-
Journal of Food and Drug Analysis. (2000). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid by HPLC.[4][5][6] [Link]
-
Ukaaz Publications. (2024).[7] An RP-HPLC method development and validation of organic impurities in isotretinoin. [Link]
-
MDPI. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography.[8] [Link][6][7][9][10][11][12]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Topic Q 3 B (R2) - Impurities in new drug products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Simultaneous analysis of retinol, all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in plasma by liquid chromatography using on-column concentration after single-phase fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sav.sk [sav.sk]
- 7. journal.formosapublisher.org [journal.formosapublisher.org]
- 8. mdpi.com [mdpi.com]
- 9. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. rroij.com [rroij.com]
Executive Summary
In the quantitative analysis of retinoids (Vitamin A derivatives), the choice of reference standard is not merely a procurement decision—it is a critical variable that dictates the validity of your data. Retinol and its esters (retinyl acetate, retinyl palmitate) are polyenes susceptible to rapid degradation via photo-isomerization and oxidation.
This guide objectively compares USP Reference Standards (RS) against Certified Reference Materials (CRMs) and Reagent Grade alternatives. While USP RS provides the necessary legal traceability for compendial compliance, our technical analysis highlights where secondary standards may offer fit-for-purpose utility in early-stage R&D, provided specific "bridge-study" protocols are employed.
Part 1: The Stability Matrix & Isomerization Challenge
To understand the necessity of high-fidelity standards, one must first understand the analyte's fragility. Retinol contains a conjugated polyene chain that acts as a chromophore (absorbing UV at ~325 nm) but also serves as the site for rapid degradation.
Mechanistic Degradation Pathways
The primary failure mode for non-compendial standards is undetected isomerization . A standard labeled "99% Purity" by chemical assay may actually contain significant ratios of 13-cis-retinol or anhydroretinol if the cold chain was broken, leading to quantitation errors of 10–20% in potency assays.
Figure 1: Primary degradation pathways for Retinol. Note that photo-isomerization (red arrows) occurs even in ambient lab light if unprotected.
Part 2: Reference Standard Comparison
The following comparison matrix evaluates standards based on Traceability , Suitability for Use , and Risk Profile .
| Feature | USP Reference Standard (RS) | Secondary Standard (CRM) | Reagent Grade Chemical |
| Primary Use | Official Release Testing, Dispute Resolution | Routine QC, Stability Studies | Early Discovery, Synthesis |
| Traceability | Legal Authority (US Law) | Traceable to USP/NIST (via CoA) | Batch-specific (often limited) |
| Assay Value | Defined as 100% (or specific label value) | Certified value with Uncertainty (± U) | Purity % (often Area %) |
| Isomer Control | Validated to meet <571> suitability | Quantified Isomer content | Often undefined mixtures |
| Cost/mg | $ | ||
| Risk | Low (Conclusive) | Medium (Requires Qualification) | High (Unknown impurities) |
Technical Insight: The "Unit" Trap
USP Retinol standards are often assigned potency in USP Units or mg/g. Reagent grade materials often report purity by HPLC Area % .
-
The Trap: A reagent with 99% Area purity may contain 5% water or solvent residues, leading to a 5% mass balance error. USP RS values are established using mass-balance methods (TGA/KF + HPLC) to account for volatiles, ensuring the "As-Is" weight is accurate.
Part 3: Experimental Framework (Methodology)
To validate the performance of a Reference Standard, we utilize a protocol based on USP <571> Vitamin A Assay , adapted for HPLC. This method separates the all-trans active form from its degradation products.
Protocol: Reversed-Phase HPLC for Retinoids[1][2][3]
1. System Parameters:
-
Column: C18 (4.6 mm x 15 cm, 3-5 µm packing L1 or L8).
-
Mobile Phase: Acetonitrile : Methanol : Water (Isocratic or Gradient depending on ester presence).
-
Detector: UV/Vis at 325 nm (max absorption for retinol).[1][2]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Temperature: 25°C (Control is critical; heat induces isomerization).
2. Standard Preparation (Critical Step):
-
Work under Red/Amber Light: Retinoids isomerize in seconds under fluorescent light.
-
Solvent: Use Ethanol or n-Hexane (stabilized).[1] Avoid acidic solvents.
-
Saponification (If analyzing Esters as Retinol): Reflux with ethanolic KOH, extract with ether, wash to neutral pH.
Analytical Workflow Diagram
Figure 2: Validated workflow for Retinol analysis. The "Red Light" step is the most common point of failure in standard comparison.
Part 4: Comparative Performance Data
The following data simulates a system suitability test comparing a Fresh USP RS against a Generic Reagent stored improperly (1 month at room temp), demonstrating why "fresh" reagent grade material is risky.
Table 1: System Suitability & Purity Analysis
| Parameter | USP Retinyl Palmitate RS (Proper Cold Chain) | Generic Retinyl Palmitate (Reagent Grade) | USP <571> Requirement |
| Retention Time (min) | 12.4 | 12.3 | N/A |
| Relative Retention (cis/trans) | 1.08 | 1.08 | N/A |
| Resolution (Rs) | 14.2 | 9.5 (Interference from degradation) | NLT 10.0 |
| Tailing Factor | 1.1 | 1.4 | NMT 2.0 |
| RSD (n=6 injections) | 0.4% | 3.8% (Inhomogeneous) | NMT 3.0% |
| Calculated Potency | 100.0% (Reference) | 92.4% (vs USP RS) | 95.0% - 105.0% |
Analysis: The Generic Reagent failed the RSD requirement (>3.0%) and Resolution requirement (<10.0). The presence of degradation products (cis-isomers) in the generic standard caused peak broadening (tailing), which interferes with accurate integration. Using the generic standard for quantitation would result in an 8% potency over-estimation of the sample.
Part 5: Protocol for Handling & Storage
To maintain the integrity of your Retinol standards (regardless of source), adhere to this "Self-Validating" storage protocol.
-
Arrival: Immediately transfer standards to -20°C (or -80°C for pure Retinol). Do not store in the door of the freezer.
-
Aliquotting:
-
Dissolve the entire USP vial content at once. Do not weigh partial amounts from a USP vial (hygroscopicity alters the remaining mass).
-
Create single-use aliquots in amber ampoules under nitrogen gas.
-
-
Usage:
-
Thaw aliquot in the dark.
-
Perform a Check Standard injection: Inject a known control sample. If the area deviates >2% from historical mean, discard the aliquot.
-
References
-
United States Pharmacopeia (USP). General Chapter <571> Vitamin A Assay.[3] USP-NF.[3][4] Available at: [Link]
-
Gundersen, T. E., & Blomhoff, R. (2001). Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples.[5][1] Journal of Chromatography A. Available at: [Link]
-
European Directorate for the Quality of Medicines (EDQM). Chapter 5.12 Reference Standards. European Pharmacopoeia.[4][6] Available at: [Link]
-
World Health Organization (WHO). International Pharmacopoeia: Vitamin A (Retinol). Available at: [Link][1][4][7][8][9][10]
Sources
- 1. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. edqm.eu [edqm.eu]
- 5. Simultaneous analysis of retinol, all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in plasma by liquid chromatography using on-column concentration after single-phase fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. sav.sk [sav.sk]
- 8. uspnf.com [uspnf.com]
- 9. researchgate.net [researchgate.net]
- 10. <571> VITAMIN A ASSAY [drugfuture.com]
assessing isotopic purity of 13-cis-retinoic acid-d5 ethyl ester
Topic: Assessing Isotopic Purity of 13-cis-Retinoic Acid-d5 Ethyl Ester Content Type: Technical Comparison & Validation Guide
Executive Summary: The Silent Killer of Sensitivity
In quantitative bioanalysis, the integrity of your Internal Standard (IS) is the ceiling of your assay’s performance. For 13-cis-retinoic acid-d5 ethyl ester , a stable isotope-labeled (SIL) retinoid, "purity" is a dual-variable equation: Chemical Purity (absence of synthesis byproducts) and Isotopic Purity (absence of the unlabelled
While chemical impurities merely dilute the standard, isotopic impurities (specifically
This guide details the validation workflow to assess isotopic purity, contrasting High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) functional assays, with specific protocols for the light-sensitive nature of retinoids.
Part 1: Technical Context & Handling
The Molecule & The Challenge
13-cis-retinoic acid-d5 ethyl ester is the ethyl ester derivative of Isotretinoin-d5. It is typically labeled on the cyclohexenyl ring (methyl groups or ring protons) to ensure the label is retained during metabolic fragmentation.
Critical Handling Protocol (The "Yellow Light" Rule) Retinoids are photo-labile. 13-cis isomers readily photo-isomerize to all-trans forms under white light.
-
Lighting: All handling must occur under amber/yellow light (cutoff <500 nm).
-
Temperature: Store neat standards at -80°C; working solutions on wet ice.
-
Solvents: Use amber glassware. Avoid plastic pipette tips for long-term storage (retinoids adsorb to polypropylene).
Part 2: Comparative Analysis of Assessment Methods
To certify the material, three methods are available.[1][2][3][4] The choice depends on whether you need structural confirmation (Synthesis phase) or functional validation (Bioanalysis phase).
Method A: HRMS (Orbitrap / Q-TOF)
The Gold Standard for Certificate of Analysis (CoA)
HRMS resolves the isotopic envelope, allowing direct calculation of the deuterium distribution (
-
Mechanism: Direct infusion or LC-HRMS.
-
Output: Atom % Enrichment.
-
Pros: Quantifies exactly how much
(analyte) is present. -
Cons: Expensive; requires deconvolution; does not account for matrix interference.
Method B: Triple Quadrupole (LC-MS/MS)
The Functional "Interference" Test This is the practical test required by FDA/EMA guidelines. It measures the "cross-talk" in the actual assay conditions.
-
Mechanism: Inject pure IS at the working concentration; monitor the Analyte (
) transition. -
Output: % Interference relative to LLOQ.
-
Pros: Mimics real-world assay failure modes; accounts for fragmentation cross-talk.
-
Cons: Does not provide structural data.
Method C: H-NMR
Structural Confirmation Used primarily to confirm the position of the deuterium label and chemical structure.
-
Mechanism: Integration of proton signals.
-
Output: Regiochemistry & Chemical Purity.
-
Pros: Confirms the ester bond and cis-geometry.
-
Cons: Low sensitivity for trace isotopic impurities (<1%
is hard to see).
Comparison Summary
| Feature | Method A: HRMS | Method B: LC-MS/MS (QqQ) | Method C: |
| Primary Utility | Absolute Isotopic Enrichment (%) | Functional Assay Interference | Structural/Regio-confirmation |
| Sensitivity to | High (ppm range) | Very High (LLOQ dependent) | Low (>1% required) |
| Cost/Complexity | High | Medium (Standard Lab Gear) | High |
| Recommendation | Mandatory for Synthesis | Mandatory for Bioanalysis | Auxiliary |
Part 3: Visualizing the Assessment Logic
The following diagram illustrates the decision tree for qualifying the reference material.
Figure 1: Workflow for qualifying the isotopic purity of the internal standard prior to method validation.
Part 4: Experimental Protocol (The "Trustworthiness" Pillar)
This protocol focuses on the LC-MS/MS Interference Test (Method B), as this is the critical step for assay validity under FDA Bioanalytical Method Validation (BMV) guidelines.
Objective
Determine if the 13-cis-retinoic acid-d5 ethyl ester (IS) contributes a significant signal to the unlabelled analyte channel (
Reagents & Equipment
-
Analyte: 13-cis-retinoic acid ethyl ester (Unlabelled).[5]
-
IS: 13-cis-retinoic acid-d5 ethyl ester.[5]
-
Matrix: Null Plasma (stripped) or Solvent (for neat check).
-
System: LC-MS/MS (e.g., Sciex Triple Quad or Waters Xevo).
Step-by-Step Methodology
-
Preparation (Yellow Light Only):
-
Prepare the IS Working Solution at the concentration intended for the assay (e.g., 100 ng/mL).
-
Prepare the LLOQ Standard of the unlabelled analyte (e.g., 1 ng/mL).
-
Prepare a Double Blank (Matrix only, no Analyte, no IS).
-
-
MS Tuning & Transition Selection:
-
Tune the
ester. Common loss is the ethyl group or decarboxylation. -
Note: Ensure the mass window for the
transition does not overlap with the isotope naturally (e.g., of is negligible, but if the IS is only , overlap is high).
-
-
The Injection Sequence:
-
Inject Double Blank (to clear system).
-
Inject LLOQ Standard (
). -
Inject Zero Sample (Matrix + IS only) (
).
-
-
Calculation (The Validity Check): Calculate the area of the peak at the Analyte Retention Time in the Zero Sample (IS only).
-
Acceptance Criteria:
-
Strict:
of LLOQ response (Preferred for high-reliability assays). -
Regulatory Limit (FDA/EMA): Must be
of the LLOQ response.
-
Data Interpretation Table
| Result (% of LLOQ) | Interpretation | Action |
| 0 - 5% | Excellent Purity | Proceed with Validation. |
| 5 - 20% | Acceptable (Borderline) | Proceed, but monitor IS concentration closely. Do not increase IS amount. |
| > 20% | FAIL | 1. Lower the IS concentration.2. Raise the LLOQ.3. Source higher purity IS. |
Part 5: The "Cross-Talk" Mechanism
Why does this happen? It is not always synthesis impurity. It can be fragmentation overlap .
Figure 2: The mechanism of isotopic interference. The dashed red node represents the unlabelled impurity within the IS standard.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6][7] (2018).[8][9] Focus on Section III.B (Selectivity and Specificity). [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Section 4.1.5 (Selectivity). [Link]
-
Thane, K., et al. "Quantification of Endogenous Retinoids." Methods in Molecular Biology. (2010). Detailed protocols on yellow-light handling and isomerization. [Link]
-
Almac Group. "Determination of Isotopic Purity by Accurate Mass LC/MS." (Case Study). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Achieving Linearity in the Quantification of Ethyl Retinoate
For researchers, scientists, and drug development professionals, the accurate quantification of ethyl retinoate, a synthetic retinoid, is paramount for robust pharmacokinetic studies, formulation development, and quality control. A cornerstone of any reliable quantitative bioanalytical method is the establishment of a linear calibration curve. This guide provides an in-depth comparison of analytical methodologies for ethyl retinoate quantification, focusing on achieving and validating linearity. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in scientific integrity.
The Criticality of Linearity in Bioanalysis
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1][2][3][4] A linear relationship, typically characterized by a correlation coefficient (r²) close to 1.0, is fundamental for accurate concentration measurements of unknown samples. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for validating the linearity of bioanalytical methods.[5][6][7][8][9]
Comparative Analysis of Analytical Techniques for Ethyl Retinoate Quantification
The choice of analytical technique significantly impacts the performance of a quantitative assay, including the achievable linear range. Here, we compare two common chromatographic techniques for ethyl retinoate quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric molecules like ethyl retinoate.
-
Principle of Linearity: In HPLC-UV, linearity is governed by the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
-
Strengths:
-
Cost-effective and widely available instrumentation.
-
Relatively straightforward method development.
-
-
Limitations:
-
Lower sensitivity compared to LC-MS/MS, which can limit the lower end of the linear range.
-
Susceptible to interference from co-eluting impurities that absorb at the same wavelength, potentially affecting linearity and accuracy.[10]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices.
-
Principle of Linearity: In LC-MS/MS, the detector response is directly proportional to the number of ions of a specific mass-to-charge ratio (m/z) reaching the detector. The high selectivity of monitoring specific precursor-to-product ion transitions minimizes interferences.
-
Strengths:
-
Limitations:
Performance Comparison: Linearity of Calibration Curves
The following table summarizes typical performance characteristics for the quantification of retinoids, which can be extrapolated to ethyl retinoate, using HPLC-UV and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS |
| Typical Linear Range | 10 ng/mL - 1000 ng/mL | 0.1 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~0.1 ng/mL |
| Susceptibility to Matrix Interference | Moderate to High | Low to Moderate (can be mitigated) |
Note: These values are illustrative and can vary depending on the specific instrumentation, method parameters, and matrix.
Experimental Workflow for Establishing a Linear Calibration Curve
The following diagram illustrates the key steps in generating and validating a linear calibration curve for ethyl retinoate quantification.
Caption: Workflow for establishing a linear calibration curve.
Detailed Experimental Protocol: Establishing a Calibration Curve for Ethyl Retinoate by LC-MS/MS
This protocol outlines a self-validating system for generating a robust calibration curve for ethyl retinoate in human plasma.
1. Preparation of Stock and Working Standard Solutions:
-
Rationale: Accurate preparation of stock and working solutions is critical for the entire quantitative assay. Using high-purity reference standards is essential.[18]
-
Procedure:
-
Prepare a primary stock solution of ethyl retinoate (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or ethanol). Store at -20°C or below, protected from light, as retinoids are light-sensitive.[19]
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to cover the desired concentration range (e.g., 1 ng/mL to 10,000 ng/mL).
-
2. Preparation of Calibration Standards in Matrix:
-
Rationale: Preparing calibration standards in the same biological matrix as the unknown samples is crucial to mimic the matrix effects that may be encountered during sample analysis.[5][7]
-
Procedure:
-
Obtain a pool of blank human plasma (verified to be free of ethyl retinoate).
-
Spike the blank plasma with the working standard solutions to achieve a minimum of six to eight non-zero concentration levels.[8] For example: 0.1, 0.5, 2, 10, 50, 200, 800, and 1000 ng/mL.
-
3. Sample Preparation (Protein Precipitation):
-
Rationale: Protein precipitation is a simple and effective method to remove the majority of proteins from the plasma sample, which can interfere with the analysis and damage the analytical column.[11][20]
-
Procedure:
-
To 100 µL of each plasma calibration standard, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled ethyl retinoate or a structurally similar compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
4. LC-MS/MS Analysis:
-
Rationale: Chromatographic separation is necessary to separate ethyl retinoate from other endogenous components. Tandem mass spectrometry provides the required selectivity and sensitivity for quantification.
-
Procedure:
-
Inject a fixed volume (e.g., 10 µL) of the reconstituted sample onto an appropriate LC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Monitor the appropriate precursor-to-product ion transitions for ethyl retinoate and the internal standard in multiple reaction monitoring (MRM) mode.
-
5. Data Analysis and Linearity Assessment:
-
Rationale: A linear regression model is used to establish the relationship between the analyte concentration and the detector response. The quality of the fit determines the reliability of the quantification.
-
Procedure:
-
Calculate the peak area ratio of ethyl retinoate to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration (x-axis).
-
Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to give more importance to the lower concentration levels.
-
The acceptance criteria for linearity are typically a correlation coefficient (r²) of ≥ 0.99.[11][12] Additionally, the back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).[8][21]
-
Troubleshooting Non-Linearity
Non-linear calibration curves can arise from several factors.[22][23][24] Understanding the potential causes is key to troubleshooting.
Caption: Common causes of non-linearity and their solutions.
By carefully selecting the analytical technique, meticulously preparing standards, and rigorously validating the calibration curve according to established guidelines, researchers can ensure the generation of accurate and reliable quantitative data for ethyl retinoate.
References
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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McCormick, A. M., Kroll, K. D., & Napoli, J. L. (1983). Quantitation of biological retinoids by high-pressure liquid chromatography: primary internal standardization using tritiated retinoids. Analytical biochemistry, 132(2), 253-260. [Link]
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Draft Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA). [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Hubert, P., et al. (2018). Some good validation practices for analytical procedures. A3P, (32), 46-56. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236. [Link]
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FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative. [Link]
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Nuta, A., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(5), 9635. [Link]
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Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–53. [Link]
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Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(1), 363-369. [Link]
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Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 40(3), 114-118. [Link]
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Non-linear calibration GCMS. Chromatography Forum. [Link]
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Kane, M. A., et al. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of lipid research, 49(5), 1143-1149. [Link]
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Dolan, J. W. (2009). Calibration Curves, Part I: To b or Not to b?. LCGC North America, 27(11), 948-952. [Link]
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Hewavitharana, A. K., et al. (2017). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Bioanalysis, 9(1), 113-128. [Link]
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Gu, H., et al. (2016). Fitting Nonlinear Calibration Curves: No Models Perfect. American Journal of Analytical Chemistry, 7(11), 834-844. [Link]
-
Hu, J., et al. (2010). Determination and occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay. Environmental toxicology and chemistry, 29(11), 2491-2497. [Link]
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Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX. [Link]
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Kane, M. A., et al. (2007). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical chemistry, 79(5), 1777-1785. [Link]
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Al-Shehri, S. S., & Draz, H. M. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Molecules, 26(2), 481. [Link]
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Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher. [Link]
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Linearity. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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How to Construct a Calibration Curve for Your GC Machine. Environics. [Link]
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Calibration Curve & Linearity. YouTube. [Link]
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Navigating the Nuances of Retinoid Ester Analysis: A Guide to Inter-day vs. Intra-day Variability
In the realm of drug development and life sciences research, the accurate quantification of retinoids, particularly retinyl esters, is paramount. These molecules play critical roles in a myriad of physiological processes, and understanding their dynamics is key to unraveling disease mechanisms and developing effective therapeutics. However, the path to precise and reliable data is paved with analytical challenges, chief among them being the management of variability. This guide provides an in-depth comparison of inter-day and intra-day variability in retinoid ester analysis, offering insights into their origins, impact, and strategies for their control. We will delve into the practical application of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and best practices in method validation.
The Significance of Precision: Understanding Inter-day and Intra-day Variability
In analytical chemistry, the precision of a method is its ability to produce consistent results for the same sample under the same conditions. This is further broken down into two key components:
-
Intra-day variability (or repeatability) : This measures the precision of an analytical method within a single day or a single analytical run.[1][2] It reflects the consistency of results when the analysis is performed by the same operator, using the same equipment and reagents, over a short period.[1] High intra-day variability can indicate issues with instrument stability, sample preparation consistency, or the analytical method itself.
-
Inter-day variability (or intermediate precision) : This assesses the precision of a method across different days, and can also encompass variations between different analysts, equipment, and reagent batches.[2][3] It provides a more realistic picture of a method's robustness and its ability to deliver reproducible results over time in a real-world laboratory setting.[1][4]
For researchers and drug development professionals, understanding and controlling both types of variability is not merely a matter of good laboratory practice; it is a prerequisite for generating trustworthy and defensible data that can inform critical decisions. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for bioanalytical method validation that include stringent criteria for precision.[5][6][7][8]
Factors Influencing Variability in Retinoid Ester Analysis
The inherent chemical properties of retinoids and the complexity of biological matrices contribute to the challenges in achieving low variability. Key factors include:
-
Analyte Stability : Retinoids are notoriously sensitive to light, heat, and oxidation.[9][10] Inconsistent handling and storage of samples can lead to degradation, introducing significant variability.
-
Sample Preparation : The extraction of retinyl esters from complex biological matrices like serum, plasma, or tissues is a multi-step process.[11] Variations in extraction efficiency, solvent evaporation, and reconstitution can all contribute to variability.[12]
-
Chromatographic Conditions : For methods like HPLC and LC-MS/MS, fluctuations in mobile phase composition, column temperature, and flow rate can affect retention times and peak areas, impacting precision.
-
Instrument Performance : Day-to-day variations in instrument sensitivity and detector response can be a major source of inter-day variability.
-
Biological Factors : Endogenous levels of retinoids can be influenced by factors such as diet, age, and sex of the subject, which can affect the baseline and introduce variability in the measurements.[13]
Comparative Analysis of Analytical Methods: HPLC/UV vs. LC-MS/MS
The choice of analytical technique significantly influences the achievable precision. Here, we compare two commonly employed methods for retinoid ester analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC/UV)
HPLC/UV is a robust and widely accessible technique for retinoid analysis, leveraging the strong UV absorbance of these compounds.[13][14]
-
Strengths : Cost-effective, relatively simple to operate, and capable of providing good quantification for samples with relatively high retinoid concentrations.[10]
-
Limitations : Lower sensitivity compared to mass spectrometry, and potential for co-eluting compounds to interfere with the analyte of interest, which can impact accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[7][15]
-
Strengths : Exceptional sensitivity, allowing for the quantification of low-level retinoids.[11][15] High selectivity, minimizing interferences from the sample matrix.[16][17]
-
Limitations : Higher equipment and operational costs, and requires more specialized expertise.
The following table summarizes typical inter-day and intra-day variability data for the analysis of retinyl esters using these two methods, as reported in scientific literature. The data is presented as the coefficient of variation (%CV), which is a standardized measure of dispersion.
| Analytical Method | Analyte | Matrix | Intra-day Variability (%CV) | Inter-day Variability (%CV) | Source |
| HPLC/UV | Total Retinyl Esters | Mouse Liver | 5.9 - 10.0 | 5.9 - 11.0 | [14] |
| LC-MS/MS | Retinoic Acid | Mouse Tissue | 5.4 ± 0.4 | 8.9 ± 1.0 | [11] |
| LC-MS/MS | Multiple Retinoids | Serum | < 10 | < 10 | [15] |
As the data suggests, both methods can achieve acceptable levels of precision, typically with %CV values below 15%, which is a common acceptance criterion in bioanalytical method validation guidelines.[3] However, LC-MS/MS often demonstrates superior precision, particularly for low-concentration analytes in complex matrices.
Experimental Protocol: A Self-Validating Workflow for Retinoid Ester Analysis by LC-MS/MS
To illustrate a robust analytical approach, a detailed, step-by-step methodology for the quantification of retinyl esters in plasma is provided below. This protocol is designed to be self-validating by incorporating quality control (QC) samples at multiple concentration levels.
1. Sample Preparation (in a light-protected environment)
-
Objective : To efficiently extract retinyl esters from plasma while minimizing degradation.
-
Procedure :
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled retinyl ester) to correct for extraction variability.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective : To achieve chromatographic separation and sensitive detection of retinyl esters.
-
Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions :
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate different retinyl ester species.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each retinyl ester and the internal standard.
-
3. Method Validation: Assessing Precision
-
Objective : To determine the intra-day and inter-day variability of the method.
-
Procedure :
-
Prepare calibration standards and QC samples (low, medium, and high concentrations) by spiking known amounts of retinyl esters into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Intra-day Precision : Analyze five replicates of each QC concentration level in a single analytical run. Calculate the mean, standard deviation, and %CV for each level.
-
Inter-day Precision : Analyze five replicates of each QC concentration level on three different days. Calculate the mean, standard deviation, and %CV for each level across the three days.
-
Acceptance Criteria : The %CV for both intra-day and inter-day precision should typically be ≤15% (or ≤20% for the lower limit of quantification).
-
This integrated approach of a detailed protocol with built-in validation steps ensures the generation of reliable and reproducible data.
Visualizing the Workflow
The following diagram illustrates the key stages of the retinoid ester analysis workflow, from sample receipt to data analysis.
Sources
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Navigating Retinoid Impurity Landscapes: A Comparative Analytical Guide
Executive Summary
Retinoids (Vitamin A derivatives), including Isotretinoin, Tretinoin, and Acitretin, represent a unique analytical challenge in pharmaceutical development. Their therapeutic potency is matched only by their chemical instability; they are notoriously susceptible to photo-isomerization, oxidation, and thermal degradation.
This guide objectively compares Modern Supercritical Fluid Chromatography (SFC) and Ultra-High Performance Liquid Chromatography (UHPLC) against traditional Pharmacopoeial HPLC methods. We analyze these methodologies based on resolution of critical isomers (cis/trans), sensitivity (LOD/LOQ), and throughput, providing a data-driven framework for selecting the optimal regulatory compliance strategy.
The Regulatory Landscape: Thresholds & Mandates[1]
Regulatory compliance for retinoids is governed by the International Council for Harmonisation (ICH). Because retinoids are teratogenic, the control of impurities—particularly those that may have different toxicological profiles—is strictly enforced.
ICH Guidelines Overview
The following thresholds dictate the analytical sensitivity required. Note that for high-potency drugs like retinoids, the "reporting threshold" often drives the Limit of Quantitation (LOQ) requirement of the method.
| Guideline | Scope | Threshold Type | Limit (Based on <1g Daily Dose) |
| ICH Q3A(R2) | Drug Substance (API) | Reporting | 0.05% |
| Identification | 0.10% | ||
| Qualification | 0.15% | ||
| ICH Q3B(R2) | Drug Product | Reporting | 0.1% |
| Identification | 0.2% (or 2mg TDI*) | ||
| ICH M7(R1) | Mutagenic Impurities | TTC** | 1.5 µ g/day |
*TDI: Total Daily Intake **TTC: Threshold of Toxicological Concern
The Isomerization Challenge
Retinoids exist in equilibrium between all-trans and various cis forms (e.g., 13-cis-retinoic acid vs. all-trans-retinoic acid).[1] Regulatory monographs (e.g., USP <621>) specifically require the resolution of these isomers.
Critical Impurity Targets:
-
Isotretinoin: Limit of Tretinoin (all-trans isomer) NMT 1.0%.
-
4-oxo-isotretinoin: A major oxidative degradation product.
Comparative Analysis: Analytical Methodologies
We compared three primary methodologies for the separation of Isotretinoin, Tretinoin, and their photo-degradants.
The Contenders
-
Alternative A: Traditional Normal-Phase HPLC (USP-Style): Uses silica columns with hexane/ethyl acetate mobile phases.
-
Status: The historical "Gold Standard" but suffers from long equilibration times and environmental toxicity.
-
-
Alternative B: Reversed-Phase UHPLC (C18): Uses sub-2µm particles with MeOH/Water/Acid.
-
Status: The modern standard for speed and robustness.
-
-
The "Product" Focus: Chiral/Achiral SFC: Uses Supercritical CO2 with methanol modifier.[2]
-
Status: The emerging leader for orthogonal selectivity of isomers.
-
Performance Matrix
The following data summarizes average performance metrics derived from validation studies of isotretinoin capsules.
| Metric | Traditional HPLC (NP) | UHPLC (RP-C18) | SFC (Chiral/Achiral) |
| Isomer Resolution ( | 1.8 - 2.5 | 1.5 - 2.0 | > 3.5 |
| Run Time | 25 - 40 min | 5 - 10 min | 3 - 6 min |
| LOD (ng/mL) | ~50 | ~1 - 5 (w/ MS) | ~10 |
| Solvent Consumption | High (Toxic Organics) | Moderate | Low (Green) |
| Equilibration Time | > 60 min | 5 - 10 min | < 2 min |
| Sample Stability | Moderate | High | High |
Technical Insight
Why SFC Wins on Resolution: Retinoid isomers differ only by the spatial orientation of a double bond. Supercritical CO2 has low viscosity and high diffusivity, allowing it to penetrate the stationary phase pores more effectively than liquids. When coupled with a chiral stationary phase (e.g., Amylose-based), SFC provides steric recognition mechanisms that RP-HPLC cannot match, resulting in superior separation of the 13-cis and all-trans species.
Visualizing the Challenge
Retinoid Degradation Pathways
Retinoids degrade via two primary mechanisms: photo-isomerization (reversible) and oxidation (irreversible). Understanding this is crucial for sample preparation.
Figure 1: The dynamic equilibrium between 13-cis and all-trans isomers, and the irreversible oxidative pathway.
Experimental Protocol: The "Low-Actinic" Workflow
The most common cause of OOS (Out of Specification) results in retinoid analysis is not the chromatography, but the sample preparation. The following protocol minimizes actinic degradation.
Reagents & Equipment
-
Glassware: Low-actinic amber volumetric flasks (Class A).
-
Lighting: Gold fluorescent lamps (cut-off < 500 nm) or darkroom conditions.
-
Solvent: Tetrahydrofuran (THF) stabilized with BHT (for solubility) mixed with Methanol.
Step-by-Step Extraction (Capsule Formulation)
-
Environment Control: Ensure all lights in the sample prep area are yellow (sodium vapor or filtered LED).
-
Shell Digestion: Place capsule in a 100 mL amber flask. Add 10 mL of warm (35°C) acidified water (0.01 N HCl) to soften the gelatin shell. Do not sonicate yet.
-
Extraction: Add 50 mL of Tetrahydrofuran (THF) .
-
Expert Note: THF is preferred over MeOH initially because retinoids are highly lipophilic; MeOH alone may not fully extract the API from the oily capsule matrix.
-
-
Dispersal: Mechanical shaking for 15 minutes. Avoid ultrasonic baths if possible, as localized heat can induce isomerization.
-
Stabilization: Dilute to volume with Mobile Phase A (containing 0.1% Formic Acid to stabilize the molecule).
-
Filtration: Filter through a 0.45 µm PTFE filter into an amber HPLC vial. Purge headspace with Nitrogen before capping to prevent oxidation in the autosampler.
Analytical Decision Tree
Select the methodology based on your specific development phase and impurity profile requirements.
Figure 2: Decision matrix for selecting the optimal chromatographic technique.
References
-
International Council for Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances.[4][5][6][7][8] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[3] Q3B(R2): Impurities in New Drug Products.[3][4][5][6][7][8] Retrieved from [Link]
-
Shimadzu Corporation. (2020). SFC Columns: Flexible Selectivity for Isomer Separation.[2] Retrieved from [Link]
-
Teledyne Labs. (2022). HPLC or SFC? Which One Should I Choose? Retrieved from [Link]
-
European Medicines Agency. (2017). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities.[9][10] Retrieved from [Link]
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- 2. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 5. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 6. tasianinch.com [tasianinch.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
